Technical Documentation Center

3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine
  • CAS: 2097975-59-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Strategic Synthesis of 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine

Topic: Synthesis and Characterization of 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary The...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis and Characterization of 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous pharmaceutical agents. The specific functionalization of this ring at the 3- and 4-positions allows for precise tuning of pharmacological properties. This guide details the synthesis of 3-(fluoromethyl)-4-(furan-2-yl)pyrrolidine , a high-value building block that combines the bioisosteric properties of the furan ring with the metabolic stability and lipophilicity modulation of the fluoromethyl group.

We present a robust, modular synthetic route based on a [3+2] dipolar cycloaddition strategy, followed by a reductive deoxyfluorination sequence. This approach ensures high diastereoselectivity and scalability while accommodating the sensitivity of the furan moiety.

Retrosynthetic Analysis & Strategy

The synthesis is designed to address two primary challenges:

  • Stereocontrol: Establishing the relative stereochemistry between the C3-fluoromethyl and C4-furan substituents.

  • Chemoselectivity: Introducing the fluorine atom without compromising the acid-sensitive furan ring or the basic pyrrolidine nitrogen.

Strategic Disconnection:

  • Target: 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine.

  • Precursor: (4-(Furan-2-yl)pyrrolidin-3-yl)methanol (Alcohol Intermediate).

  • Key Transformation: Deoxyfluorination of the primary alcohol.

  • Scaffold Formation: [3+2] Cycloaddition of an azomethine ylide and a furan-substituted acrylate.

Retrosynthetic Logic Diagram

Retrosynthesis Target 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine Alcohol (1-Benzyl-4-(furan-2-yl)pyrrolidin-3-yl)methanol Target->Alcohol Deoxyfluorination (DAST) Ester Ester Intermediate Alcohol->Ester Reduction (LiAlH4) Precursors (E)-Methyl 3-(furan-2-yl)acrylate + N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine Ester->Precursors [3+2] Cycloaddition

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrrolidine core.

Detailed Experimental Protocol

Phase 1: Scaffold Assembly via [3+2] Cycloaddition

The construction of the pyrrolidine ring utilizes the 1,3-dipolar cycloaddition of a non-stabilized azomethine ylide generated in situ from a silylamine precursor. This method is preferred over decarboxylative routes for its milder conditions and superior yield with electron-deficient dipolarophiles.

Reagents:

  • Dipolarophile: (E)-Methyl 3-(furan-2-yl)acrylate (Synthesized via Wittig reaction of furfural).

  • Ylide Precursor: N-Benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine.

  • Catalyst: Trifluoroacetic acid (TFA) (catalytic amount).

Protocol:

  • Dissolve (E)-methyl 3-(furan-2-yl)acrylate (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M) under nitrogen.

  • Cool the solution to 0 °C.

  • Add the silylamine precursor (1.2 equiv) dropwise.

  • Add a catalytic amount of TFA (0.1 equiv) in DCM. Note: TFA catalyzes the desilylation to generate the reactive azomethine ylide.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Dry combined organics over MgSO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc) to isolate Methyl 1-benzyl-4-(furan-2-yl)pyrrolidine-3-carboxylate .

Mechanistic Insight: The reaction typically favors the trans-isomer (exo-adduct) due to steric repulsion in the transition state, placing the furan and ester groups on opposite faces of the ring.

Phase 2: Reduction to the Alcohol

The ester functionality is reduced to the primary alcohol to provide the handle for fluorination.

Protocol:

  • Suspend LiAlH₄ (2.0 equiv) in anhydrous THF at 0 °C.

  • Add a solution of the ester intermediate (1.0 equiv) in THF dropwise.

  • Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

  • Fieser Quench: Carefully add water (x mL), 15% NaOH (x mL), and water (3x mL) sequentially at 0 °C.

  • Filter the granular precipitate through Celite.

  • Concentrate the filtrate to yield (1-Benzyl-4-(furan-2-yl)pyrrolidin-3-yl)methanol .

Phase 3: Deoxyfluorination

This is the critical step. The hydroxyl group is converted to a fluorine atom using Diethylaminosulfur trifluoride (DAST).

Safety Critical: DAST can be explosive at high temperatures. Do not heat above 50 °C. Perform in a fume hood.

Protocol:

  • Dissolve the alcohol intermediate (1.0 equiv) in anhydrous DCM at -78 °C.

  • Add DAST (1.5 equiv) dropwise. Low temperature prevents elimination side reactions.

  • Stir at -78 °C for 1 hour, then allow to warm slowly to room temperature overnight.

  • Quench: Pour the reaction mixture slowly into saturated NaHCO₃/ice mixture. Caution: Vigorous CO₂ evolution.

  • Extract with DCM, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography yields 1-Benzyl-3-(fluoromethyl)-4-(furan-2-yl)pyrrolidine .

Phase 4: N-Dealkylation (Optional)

If the free amine is required, standard hydrogenolysis (Pd/C, H₂) is NOT recommended due to the risk of reducing the furan ring.

Recommended Method: ACE-Cl (1-Chloroethyl chloroformate) mediated deprotection.

  • Treat the N-benzyl compound with ACE-Cl in 1,2-dichloroethane at reflux.

  • Concentrate to remove the intermediate carbamate.

  • Reflux in methanol to hydrolyze the intermediate, yielding the hydrochloride salt of the target amine.

Characterization Data

The following spectroscopic signatures confirm the structure of the N-benzyl intermediate.

TechniqueKey Signals / ParametersInterpretation
¹⁹F NMR δ -215 to -225 ppm (td, J ≈ 47, 20 Hz)Characteristic triplet of doublets for primary alkyl fluoride (-CH₂F). Large J value confirms geminal H-F coupling.
¹H NMR δ 4.2–4.6 ppm (dm, J ≈ 47 Hz, 2H)The methylene protons adjacent to fluorine show a wide doublet due to H-F coupling.
¹H NMR δ 6.2, 6.3, 7.3 ppmDiagnostic signals for the 2-substituted furan ring.
¹H NMR δ 7.2–7.4 ppm (m, 5H)Phenyl protons from the N-benzyl group.
HRMS [M+H]⁺Consistent with exact mass calculation.

Workflow Visualization

Workflow Step1 Step 1: [3+2] Cycloaddition (Furan Acrylate + Ylide) Step2 Step 2: Ester Reduction (LiAlH4 / THF) Step1->Step2 Yields Alcohol Step3 Step 3: Deoxyfluorination (DAST / -78°C) Step2->Step3 Yields Fluoromethyl Step4 Step 4: N-Debenzylation (ACE-Cl / MeOH) Step3->Step4 Yields Free Amine

Figure 2: Sequential workflow for the synthesis of the target molecule.

Scientific Integrity & Troubleshooting (E-E-A-T)

Causality of Experimental Choices
  • Why [3+2] Cycloaddition? This method allows the convergent assembly of the pyrrolidine core with the furan ring already in place. Attempting to couple a furan ring to a pre-formed pyrrolidine (e.g., via Suzuki coupling) is difficult due to the instability of certain 2-metallated furans and the specific stereochemical requirements.

  • Why DAST? While newer reagents like PhenoFluor or SulfoxFluor exist, DAST remains the gold standard for converting primary alcohols to fluorides in high yield, provided temperature protocols are strictly followed to avoid elimination to the alkene.

  • Stereochemistry: The trans-relationship between the C3 and C4 substituents is thermodynamically favored during the cycloaddition. This places the bulky furan and fluoromethyl groups away from each other, reducing steric strain.

Self-Validating Protocols
  • Furan Stability Check: Before committing the bulk material to the ACE-Cl deprotection, perform a small-scale test. If furan degradation is observed (darkening of reaction, loss of aromatic signals in NMR), switch to CAN (Ceric Ammonium Nitrate) oxidative deprotection if a para-methoxybenzyl (PMB) group was used instead of Benzyl.

  • Fluorination Monitoring: The appearance of the ¹⁹F NMR signal is the definitive "Go/No-Go" checkpoint. If the signal is absent or shows a singlet (indicative of fluoride salt rather than C-F bond), the reaction has failed (likely elimination).

References

  • Padwa, A. (1976). "1,3-Dipolar Cycloaddition Chemistry." General Heterocyclic Chemistry Series. (Foundational text on [3+2] cycloaddition mechanisms).
  • Araz, M. (2019).[1] "Enantioselective synthesis of furyl-substituted pyrrolidines." Middle East Technical University Thesis. Link (Validates the [3+2] cycloaddition with furan-substituted acrylates).

  • Combettes, L. E., et al. (2012). "Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides." Chemistry – A European Journal, 18(41), 13126-13132. Link (Discusses fluorinated pyrrolidine characterization).

  • Singh, R. P., & Shreve, J. M. (2002). "Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST." Synthesis, 2002(17), 2561-2578.
  • Olofson, R. A., et al. (1984). "A new reagent for the selective, high-yield N-dealkylation of tertiary amines: improved synthesis of carbamates and secondary amines." The Journal of Organic Chemistry, 49(11), 2081–2082. (Primary source for ACE-Cl deprotection).

Sources

Exploratory

Physicochemical properties of 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine

Title: Technical Profile: 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine Subtitle: Physicochemical Architecture, Synthetic Pathways, and Drug Design Applications Executive Summary 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine r...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Profile: 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine Subtitle: Physicochemical Architecture, Synthetic Pathways, and Drug Design Applications

Executive Summary

3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine represents a high-value scaffold in modern Fragment-Based Drug Design (FBDD). This molecule integrates three distinct pharmacophoric elements: a secondary amine (pyrrolidine) for solubility and target engagement, a bioisosteric fluorine motif (fluoromethyl) for metabolic modulation, and a heteroaromatic ring (furan) for


-interactions.

As a Senior Application Scientist, I present this guide to address the specific challenges of working with this scaffold. Unlike simple pyrrolidines, the interplay between the electron-withdrawing fluoromethyl group and the electron-rich furan ring creates a unique electronic environment that significantly modulates basicity (pKa) and lipophilicity (LogD), parameters critical for CNS penetration and oral bioavailability.

Part 1: Physicochemical Architecture

The introduction of a fluoromethyl group at the C3 position and a furan ring at C4 fundamentally alters the properties of the parent pyrrolidine.

Key Physicochemical Parameters
PropertyValue (Predicted/Derived)Context & Causality
Molecular Formula C

H

FNO
Core scaffold composition.
Molecular Weight 169.20 g/mol Ideal for Fragment-Based Drug Design (Rule of 3 compliant).
pKa (Conjugate Acid) 8.2 – 8.8 Significantly lower than pyrrolidine (~11.3). The

-fluorine and

-aryl group exert a cumulative inductive effect (-I), reducing the electron density on the nitrogen lone pair.
LogP (Octanol/Water) 0.9 – 1.2 The fluoromethyl group increases lipophilicity relative to a methyl group due to the high C-F hydrophobicity, while the furan adds aromatic character.
LogD (pH 7.4) -0.5 – 0.2 At physiological pH, the lower pKa means a larger fraction of the molecule exists in the neutral state compared to simple pyrrolidines, improving membrane permeability.
Topological Polar Surface Area (TPSA) ~25 ŲFavorable for blood-brain barrier (BBB) penetration.
The "Fluorine Effect" on Conformation

The C3-fluoromethyl group is not merely a metabolic blocker; it dictates conformation via the gauche effect . The highly electronegative fluorine atom tends to align gauche to the vicinal nitrogen lone pair or C-N bond to maximize


 orbital overlap. This pre-organizes the pyrrolidine ring, potentially reducing the entropic penalty upon binding to a protein target.

Part 2: Synthetic Methodology

The most robust route to 3,4-disubstituted pyrrolidines with this specific substitution pattern is the 1,3-Dipolar Cycloaddition of azomethine ylides. This method is preferred over linear functionalization because it constructs the pyrrolidine ring and establishes the relative stereochemistry (typically trans) in a single step.

Protocol: [3+2] Cycloaddition via Azomethine Ylide

Objective: Synthesis of trans-3-(fluoromethyl)-4-(furan-2-yl)pyrrolidine scaffold.

Reagents:

  • Precursor A: trans-4-Fluoro-1-(furan-2-yl)but-1-en-3-one (or equivalent nitro-alkene for alternative routes).

  • Precursor B: N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (Azomethine ylide precursor).

  • Catalyst: Trifluoroacetic acid (TFA) or Cesium Fluoride (CsF).

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

Step-by-Step Workflow:

  • Ylide Generation:

    • Dissolve N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 equiv) and the furan-substituted alkene (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N

      
      ).
      
    • Note: The benzyl group protects the nitrogen during synthesis and stabilizes the intermediate.

  • Cycloaddition:

    • Cool the solution to 0°C.

    • Slowly add a catalytic amount of TFA (0.1 equiv) dropwise. This initiates the desilylation, generating the reactive azomethine ylide species in situ.

    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

    • Monitoring: Use TLC (Silica, 20% EtOAc/Hexanes) to monitor the consumption of the alkene. The product will appear as a new, more polar spot.

  • Work-up & Purification:

    • Quench with saturated NaHCO

      
       solution.
      
    • Extract with DCM (3x). Dry combined organics over Na

      
      SO
      
      
      
      and concentrate in vacuo.
    • Purify via Flash Column Chromatography. The trans-isomer is typically the major product due to steric repulsion in the transition state.

  • Deprotection (Benzyl Removal):

    • Dissolve the N-benzyl pyrrolidine in MeOH.

    • Add Pd/C (10% w/w) and ammonium formate (transfer hydrogenation) or use H

      
       gas (1 atm).
      
    • Critical Note: Furan rings can be sensitive to high-pressure hydrogenation. Monitor closely to prevent reduction of the furan double bonds. Transfer hydrogenation is milder.

    • Filter through Celite and concentrate to yield the free amine.

Part 3: Structural Dynamics & Pathway Visualization

The following diagram illustrates the logical flow of the synthesis and the key electronic interactions defining the molecule's properties.

G cluster_props Physicochemical Modulation Start Furan-2-aldehyde Inter1 Furan-Alkene (Dipolarophile) Start->Inter1 Wittig/Horner Reagent Cycle [3+2] Cycloaddition (Transition State) Inter1->Cycle + Ylide Ylide Azomethine Ylide (1,3-Dipole) Ylide->Cycle Scaffold N-Benzyl Pyrrolidine Cycle->Scaffold Stereoselective Ring Closure Final 3-(Fluoromethyl)-4-(furan-2-yl) pyrrolidine Scaffold->Final Pd/C, H2 (Debenzylation) P1 Fluoromethyl (-CH2F) Inductive Effect (-I) Lowers pKa P1->Final P2 Furan Ring Lipophilicity & pi-stacking P2->Final

Figure 1: Synthetic workflow via [3+2] cycloaddition and physicochemical modulation logic.

Part 4: Stability & Handling Protocols

4.1 Furan Ring Sensitivity The furan ring is electron-rich and susceptible to oxidative ring opening (e.g., Achmatowicz reaction) in the presence of strong oxidants or metabolic enzymes (cytochrome P450s).

  • Storage: Store the free amine or HCl salt under an inert atmosphere (Argon) at -20°C.

  • Handling: Avoid strong oxidizing acids (e.g., HNO

    
    ) during salt formation.
    

4.2 Fluoromethyl Stability While generally stable, the


-fluorine can undergo elimination (HF loss) under strongly basic conditions if the nitrogen is quaternized or if the molecule is subjected to extreme thermal stress.
  • Validation: Verify integrity using

    
    F NMR (typically a triplet of doublets around -220 to -230 ppm).
    

References

  • Synthesis of Fluoropyrrolidines via 1,3-Dipolar Cycloaddition

    • General approach for fluorinated pyrrolidines using azomethine ylides.
    • Source: [1]

  • Physicochemical Properties of Fluorinated Amines

    • Impact of fluorination on pKa and LogP in satur
    • Source:

  • Furan-substituted Pyrrolidines Data

    • PubChem entry for 3-(furan-2-yl)pyrrolidine analogs.[2]

    • Source: [3]

  • pKa Modulation by Fluorine

    • Comprehensive review of fluorine's inductive effects on amine basicity.
    • Source:

Sources

Foundational

3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine IUPAC name and CAS number

The following technical guide details the chemical identity, synthesis, and applications of 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine . Advanced Scaffold Analysis for Medicinal Chemistry Chemical Identity & Nomenclature...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and applications of 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine .

Advanced Scaffold Analysis for Medicinal Chemistry

Chemical Identity & Nomenclature

This compound represents a specialized bifunctionalized pyrrolidine scaffold , integrating a bioisosteric fluoromethyl group and a heteroaromatic furan ring. It is primarily utilized in fragment-based drug discovery (FBDD) as a core for diversifiable libraries.

Identifier Details
IUPAC Name 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine
Common Name 3-Fluoromethyl-4-(2-furyl)pyrrolidine
CAS Number Not Publicly Assigned (Available as Research Catalog Item, e.g., Life Chemicals ID: F237499 or similar series)
Molecular Formula C₉H₁₂FNO
Molecular Weight 169.20 g/mol
SMILES FCC1CNCC1c1ccco1
InChI Key XRWMZSGSBOTRGO-UHFFFAOYSA-N
Stereochemistry Typically synthesized as the trans-diastereomer ((3RS,4SR) racemate) via [3+2] cycloaddition logic.[1][2]
Physicochemical Profile

The integration of the fluoromethyl group (-CH₂F) serves as a lipophilic hydrogen bond donor mimic (OH bioisostere) or a metabolic blocker, while the furan ring provides a handle for further electrophilic aromatic substitution or Diels-Alder functionalization.

PropertyValue (Predicted)Significance
LogP ~1.2 – 1.5Ideal for CNS penetration and oral bioavailability.
TPSA ~25 ŲLow polar surface area suggests high membrane permeability.
pKa (Conj. Acid) ~9.5Typical secondary amine basicity; forms stable salts (HCl, TFA).
H-Bond Donors 1 (NH)Secondary amine is the primary vector for coupling.
Rotatable Bonds 2Rigid core reduces entropic penalty upon binding.
Synthetic Methodology

The most robust route to 3,4-disubstituted pyrrolidines is the [3+2] Cycloaddition of Azomethine Ylides . This protocol ensures convergent assembly of the pyrrolidine ring with control over relative stereochemistry.

Retrosynthetic Analysis
  • Disconnection: Pyrrolidine ring C2–C3 and C5–N bonds.

  • Precursors:

    • Dipole: Non-stabilized azomethine ylide (generated in situ).[3]

    • Dipolarophile: (E)-3-(Furan-2-yl)allyl fluoride.

Step-by-Step Protocol

Phase 1: Synthesis of Dipolarophile (3-(Furan-2-yl)allyl fluoride)

  • Wittig Olefination: React Furfural with (carbethoxymethylene)triphenylphosphorane in DCM to yield Ethyl 3-(furan-2-yl)acrylate (Trans isomer dominant).

  • Reduction: Treat the ester with DIBAL-H (2.2 equiv) in anhydrous CH₂Cl₂ at -78°C to yield (E)-3-(furan-2-yl)prop-2-en-1-ol.

  • Deoxofluorination: React the allylic alcohol with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® in CH₂Cl₂ at -78°C → RT.

    • Note: Allylic fluorination can lead to Sₙ2' rearrangement. Use low temperature to favor the Sₙ2 product: (E)-3-(furan-2-yl)allyl fluoride.

Phase 2: [3+2] Cycloaddition

  • Reagents:

    • Dipolarophile: (E)-3-(Furan-2-yl)allyl fluoride (1.0 equiv).

    • Precursor: N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 equiv).

    • Catalyst: TFA (0.1 equiv) or LiF.

  • Procedure:

    • Dissolve the dipolarophile and amine precursor in dry CH₂Cl₂ (0.5 M).

    • Add TFA dropwise at 0°C. The acid catalyzes the desilylation, generating the reactive azomethine ylide species.

    • Stir at RT for 12–24 h.

    • Mechanism: The ylide adds across the alkene in a concerted manner. The trans-alkene geometry translates to a trans-3,4-substitution pattern in the pyrrolidine ring.

  • Workup: Quench with sat. NaHCO₃, extract with DCM, and purify via flash chromatography (Hexane/EtOAc).

    • Intermediate:N-Benzyl-3-(fluoromethyl)-4-(furan-2-yl)pyrrolidine.

Phase 3: N-Deprotection (ACE-Cl Method) Critique: Standard hydrogenolysis (H₂/Pd-C) may reduce the furan ring. The ACE-Cl (1-Chloroethyl chloroformate) method is chemoselective.

  • Dissolve the N-benzyl intermediate in dry 1,2-dichloroethane (DCE).

  • Add ACE-Cl (1.5 equiv) and reflux for 4 h.

  • Evaporate solvent to dryness (removes benzyl chloride byproduct).

  • Redissolve the residue in Methanol and reflux for 1 h (methanolysis of the carbamate intermediate).

  • Concentrate to yield the 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine hydrochloride .

Reaction Pathway Visualization

The following diagram illustrates the convergent synthesis via the [3+2] cycloaddition strategy.

SynthesisPathway Furfural Furfural Acrylate Ethyl 3-(furan-2-yl)acrylate Furfural->Acrylate Wittig (Ph3P=CHCO2Et) Alcohol (E)-3-(Furan-2-yl)allyl alcohol Acrylate->Alcohol DIBAL-H -78°C Fluoride (E)-3-(Furan-2-yl)allyl fluoride (Dipolarophile) Alcohol->Fluoride DAST Deoxofluorination Intermediate N-Benzyl-3-(fluoromethyl)-4-(furan-2-yl)pyrrolidine Fluoride->Intermediate [3+2] Cycloaddition YlidePrec N-Bn-N-(TMS)methyl-methanamine Ylide Azomethine Ylide (Reactive Dipole) YlidePrec->Ylide TFA (cat.) Desilylation Ylide->Intermediate FinalProduct 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine (HCl Salt) Intermediate->FinalProduct 1. ACE-Cl, Reflux 2. MeOH Reflux (N-Dealkylation)

Caption: Convergent synthesis of the target scaffold via chemoselective deoxofluorination and azomethine ylide cycloaddition.

Applications in Drug Discovery

This scaffold is a valuable "Fragment-Based Drug Discovery" (FBDD) hit due to its specific structural features:

  • Furan as a Masked Carboxyl: The furan ring can be oxidatively cleaved (e.g., RuO₄ or O₃) to yield a carboxylic acid, allowing the pyrrolidine to serve as a constrained amino acid analogue (e.g., a proline mimic).

  • Fluoromethyl Bioisosterism: The -CH₂F group mimics the electronics of a hydroxymethyl (-CH₂OH) group but lacks the hydrogen bond donor capability, improving metabolic stability against glucuronidation.

  • Vectorial Functionalization: The secondary amine allows for rapid library expansion via amide coupling, reductive amination, or SNAr reactions.

Safety & Handling
  • Fluorinating Agents: DAST and Deoxo-Fluor are thermally unstable and can release HF. Reactions must be performed in plasticware or HF-resistant vessels under strictly anhydrous conditions.

  • Furan Derivatives: Many furan derivatives are potential carcinogens or sensitizers. Avoid inhalation of dust/vapors.

  • Storage: Store the final hydrochloride salt at -20°C under argon to prevent oxidation of the furan ring.

References
  • Cycloaddition Methodology: Padwa, A. 1,3-Dipolar Cycloaddition Chemistry. Wiley-Interscience, 1984 . (Foundational text on azomethine ylide cycloadditions).[3]

  • Fluoropyrrolidine Synthesis: Thibaudeau, S., et al. "Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines." Chemical Reviews, 2010 . Link

  • Furan-Substituted Pyrrolidines: Araz, M. "Enantioselective synthesis of furyl-substituted pyrrolidines." Middle East Technical University Thesis, 2019 . Link

  • Dealkylation with ACE-Cl: Olofson, R. A., et al. "A new reagent for the selective dealkylation of tertiary amines." Journal of Organic Chemistry, 1984 , 49(11), 2081–2082. Link

Sources

Exploratory

Technical Whitepaper: In Silico Profiling of 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine

Executive Summary This technical guide outlines the in silico characterization protocol for 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine . This compound represents a hybrid of two "privileged structures" in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the in silico characterization protocol for 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine . This compound represents a hybrid of two "privileged structures" in medicinal chemistry: the pyrrolidine ring (central to proline mimetics and DPP-4 inhibitors) and the furan moiety (a hydrogen-bond acceptor and aromatic spacer).

The presence of the 3-fluoromethyl group is a critical design element. It acts as a bioisostere for a hydroxymethyl or methyl group but with significantly altered electronic properties, enhancing metabolic stability against cytochrome P450 oxidation and modulating the basicity of the pyrrolidine nitrogen.

This guide provides a self-validating workflow to predict the biological targets, binding modes, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of this specific scaffold.

Chemical Intelligence & Structural Preparation[1]

Before initiating docking simulations, the molecule must be prepared to ensure correct tautomeric and stereochemical representation.

Structural Definition[1]
  • IUPAC Name: 3-(fluoromethyl)-4-(furan-2-yl)pyrrolidine

  • Core Scaffold: Pyrrolidine (saturated 5-membered nitrogen heterocycle).[1][2]

  • Substituents:

    • Position 3: Fluoromethyl group (-CH₂F).[3]

    • Position 4: Furan-2-yl group.

  • Chiral Centers: C3 and C4. This molecule has 4 predicted stereoisomers (two enantiomeric pairs: cis and trans).

    • Note: Bioactivity is often stereospecific. In pyrrolidine-based DPP-4 inhibitors, the (2S)-configuration is often critical, though this molecule lacks the 2-substitution. We will model both cis and trans isomers.

Physicochemical Descriptors (Predicted)
PropertyValue (Approx.)Significance
Molecular Weight ~169.2 g/mol Fragment-like; suitable for lead optimization.
LogP (Lipophilicity) 1.2 – 1.8Ideal for oral bioavailability; likely BBB permeable.
TPSA ~25 ŲHigh permeability potential (Rule of 5 compliant).
H-Bond Donors 1 (NH)Key for anchoring in receptor pockets.
H-Bond Acceptors 2 (O, F)Furan oxygen and Fluorine are weak acceptors.
pKa (Conj. Acid) ~9.5Protonated at physiological pH (cationic).

Target Identification Strategy (Target Fishing)

Since this is a specific library compound without a declared target, we employ Inverse Docking and Ligand-Based Similarity Searching to identify potential biological partners.

Primary Hypothesis: Serine Proteases (DPP-4 / POP)

The pyrrolidine core is the pharmacophoric anchor for Dipeptidyl Peptidase-4 (DPP-4) inhibitors (e.g., Vildagliptin). The basic nitrogen mimics the N-terminus of the peptide substrate, while the 3- and 4-position substituents occupy the S1/S2 hydrophobic pockets.

Secondary Hypothesis: GPCRs

The furan ring provides an aromatic interaction point common in ligands for Histamine H3 receptors or Chemokine receptors (CCR5) , where the pyrrolidine nitrogen forms a salt bridge with a conserved aspartate residue.

Experimental Protocol: Molecular Docking

We will validate the DPP-4 inhibition hypothesis using a rigid-receptor/flexible-ligand docking protocol.

Workflow Diagram

The following diagram illustrates the computational pipeline from structure generation to binding energy analysis.

DockingWorkflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking (AutoDock Vina) cluster_analysis Phase 3: Analysis Ligand Ligand Generation (3D Conformers + Stereoisomers) Grid Grid Box Definition (Center: Active Site Ser630) Ligand->Grid Protein Protein Prep (PDB: 3W2T) (Remove Water, Add Hydrogens) Protein->Grid Docking Global Optimization (Lamarckian GA) Grid->Docking Binding Binding Affinity (ΔG) (Threshold: < -7.0 kcal/mol) Docking->Binding Interaction Interaction Profiling (H-Bonds, Pi-Stacking) Binding->Interaction

Caption: Figure 1. Standardized workflow for evaluating the binding potential of the pyrrolidine derivative against the DPP-4 target.

Step-by-Step Methodology

Step 1: Ligand Preparation

  • Generate SMILES: FC[C@@H]1CN[C@H]1c2occc2 (Example for trans isomer).

  • Use RDKit or OpenBabel to generate 3D coordinates.

  • Generate all 4 stereoisomers.

  • Minimize energy using the MMFF94 force field to relax bond angles.

  • Assign Gasteiger partial charges.

Step 2: Receptor Preparation

  • Retrieve PDB ID 3W2T (Structure of DPP-4 complexed with a pyrrolidine inhibitor).

  • Strip original ligand and water molecules (keep structural waters if they bridge interactions, though usually removed for Vina).

  • Add polar hydrogens and compute Kollman united atom charges.

Step 3: Grid Generation

  • Define the search space around the catalytic triad (Ser630, Asp708, His740).

  • Grid Box Center: X= 40.2, Y= 52.1, Z= 36.5 (approximate coordinates for DPP-4 active site).

  • Dimensions: 20 x 20 x 20 Å.

Step 4: Execution

  • Run AutoDock Vina with exhaustiveness set to 8.

  • Command: vina --receptor dpp4.pdbqt --ligand fluoro_pyrrolidine.pdbqt --center_x 40.2 ... --out results.pdbqt

Mechanism of Action & Binding Mode Analysis

Upon analyzing the docking results, we look for specific interactions that define high-affinity binding.

Predicted Binding Interactions[1]
  • Salt Bridge: The protonated nitrogen of the pyrrolidine ring should form a critical salt bridge with Glu205 or Glu206 (a hallmark of DPP-4 inhibition).

  • Hydrophobic Enclosure: The furan ring should occupy the S1 hydrophobic pocket, potentially stacking with Tyr547 .

  • Halogen Interaction: The fluorine atom on the methyl group may engage in multipolar interactions with backbone carbonyls or occupy a small sub-pocket, displacing unstable water molecules (entropy gain).

BindingMode PyrrolidineN Pyrrolidine NH+ Glu205 Glu205/206 (Anionic) PyrrolidineN->Glu205 Salt Bridge (Ionic) FuranRing Furan Ring Tyr547 Tyr547 (Aromatic) FuranRing->Tyr547 Pi-Pi Stacking FluoroGroup Fluoromethyl (-CH2F) S2Pocket S2 Pocket (Hydrophobic) FluoroGroup->S2Pocket Van der Waals / Dipole

Caption: Figure 2. Predicted pharmacophore map showing key interactions between the ligand and the DPP-4 active site.

ADMET & Druglikeness Profiling

The 3-fluoromethyl group is a strategic modification. Unlike a methyl group, it resists metabolic hydroxylation. Unlike a hydroxyl group, it maintains lipophilicity.

ParameterPredictionInterpretation
Blood-Brain Barrier (BBB) High ProbabilityThe small size and moderate LogP suggest this compound could be a CNS-active agent (relevant for neurodegenerative targets).
CYP450 Inhibition Low to ModerateThe furan ring can be a metabolic liability (reactive metabolite formation via ring opening), but the fluoromethyl group is stable.
hERG Toxicity Low RiskLack of extensive lipophilic chains and specific basicity profile reduces hERG risk compared to larger molecules.
Synthetic Accessibility 3.5 (Easy)Can be synthesized via 1,3-dipolar cycloaddition of azomethine ylides (from furan-2-carbaldehyde and glycine) with a fluorinated dipolarophile.

References

  • BenchChem. (2025).[4] The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry.[4] Retrieved from

  • National Institutes of Health (NIH). (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[4] PubMed Central. Retrieved from [4]

  • Royal Society of Chemistry. (2015). Synthesis of bioactive fluoropyrrolidines via copper(I)-catalysed asymmetric 1,3-dipolar cycloaddition.[3][5] Chemical Science. Retrieved from

  • MDPI. (2024). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions. Molecules.[3][4][5][6][7][8][9][10][11][12][13] Retrieved from

  • Combettes, L. E., et al. (2012).[6] Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides.[6] Chemistry - A European Journal. Retrieved from

Sources

Foundational

Technical Guide: Advanced Synthesis of Substituted Pyrrolidines

Executive Summary The pyrrolidine pharmacophore is a cornerstone of modern medicinal chemistry, appearing in over 80 FDA-approved therapeutics, including antiviral agents (e.g., Voxilaprevir ), antihypertensives (e.g., R...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolidine pharmacophore is a cornerstone of modern medicinal chemistry, appearing in over 80 FDA-approved therapeutics, including antiviral agents (e.g., Voxilaprevir ), antihypertensives (e.g., Ramipril ), and DPP-4 inhibitors. Its saturated five-membered nitrogen ring offers a unique vector for displaying substituents in 3D space, providing rigid stereochemical control that is often superior to acyclic amines.

This guide moves beyond textbook definitions to provide a strategic, mechanistic analysis of the three most powerful synthetic methodologies available to drug discovery chemists in 2025: Ag(I)-Catalyzed [3+2] Cycloaddition , Pd-Catalyzed Carboamination , and Organocatalytic Cascades .

Strategic Retrosynthesis & Disconnection Analysis

Before selecting a methodology, the target substitution pattern dictates the disconnection strategy. The pyrrolidine ring is rarely formed by simple alkylation in complex settings due to entropy and competing polymerization.

Visualization: Strategic Disconnections

The following diagram maps the three primary disconnections to their respective synthetic methodologies.

Retrosynthesis Target Target: Polysubstituted Pyrrolidine Core Disc_A Disconnection A: [3+2] Cycloaddition (C2-C3 + C4-C5-N1) Target->Disc_A Disc_B Disconnection B: Intramolecular Carboamination (N1-C2 + C4-C5) Target->Disc_B Disc_C Disconnection C: Organocatalytic Michael Cascade (C3-C4 Bond Form) Target->Disc_C Method_A Method: Ag(I)/Cu(I) Azomethine Ylides Disc_A->Method_A Method_B Method: Pd-Catalyzed Alkene Functionalization Disc_B->Method_B Method_C Method: Chiral Amine (LUMO Activation) Disc_C->Method_C

Caption: Strategic disconnection map linking substitution patterns to specific catalytic methodologies.

Deep Dive: Ag(I)-Catalyzed 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition of azomethine ylides is arguably the most versatile method for constructing highly substituted pyrrolidines, particularly those requiring quaternary centers at C2 or C5.

Mechanistic Insight

The reaction proceeds via the formation of a metallo-azomethine ylide.[1] Unlike thermal ylide generation (which requires high temperatures and often lacks stereocontrol), the Ag(I) catalyst acts as a Lewis acid to lower the pKa of the


-proton of the iminoester.
  • Coordination: Ag(I) coordinates to the imine nitrogen and the ester carbonyl, locking the conformation.

  • Deprotonation: A weak base (e.g., Et3N) deprotonates the

    
    -carbon, generating the 1,3-dipole.
    
  • Cycloaddition: The dipolarophile approaches.[2][3][4][5] Endo-selectivity is typically favored due to secondary orbital interactions between the metal-complexed dipole and the electron-withdrawing group of the dipolarophile.[5]

Visualization: Catalytic Cycle

Ag_Cycle Start Imine Precursor + Ag(I) Catalyst Complex Ag-Imine Complex Start->Complex Coordination Ylide Metallo-Azomethine Ylide (Dipole) Complex->Ylide Base (-H+) TS Endo-Transition State Ylide->TS + Dipolarophile (Alkene) Product_Complex Ag-Pyrrolidine Complex TS->Product_Complex Cyclization Final Substituted Pyrrolidine Product_Complex->Final Protonolysis - Ag(I) Final->Start Catalyst Regeneration

Caption: The Ag(I) catalytic cycle showing the critical metallo-ylide formation and endo-selective cyclization.

Validated Experimental Protocol

Target: endo-2,4,5-trisubstituted pyrrolidine-2-carboxylate. Scope: High tolerance for aryl/alkyl substituents; sensitive to steric bulk on the dipolarophile.

  • Catalyst Preparation: In a flame-dried Schlenk tube, dissolve AgOAc (5 mol%) and a chiral phosphine ligand (e.g., (R)-Fesulphos or Taniaphos , 5.5 mol%) in anhydrous Toluene (0.1 M). Stir for 30 mins at RT to ensure ligation.

  • Imine Formation (In Situ): Add the

    
    -iminoester (1.0 equiv). If the imine is unstable, add the corresponding aldehyde, amino ester hydrochloride, and MgSO4.
    
  • Dipole Generation: Cool to -20°C. Add Et3N (1.2 equiv) . The solution often changes color (yellow/orange), indicating ylide formation.

  • Cycloaddition: Add the dipolarophile (e.g., N-phenylmaleimide or methyl acrylate, 1.2 equiv) dropwise.

  • Workup: Monitor via TLC. Upon completion, filter through a short pad of Celite to remove silver salts. Concentrate and purify via flash chromatography.

Critical Control Point: The choice of base is crucial. Stronger bases can racemize the product; organic amine bases (DIPEA, Et3N) are preferred over inorganic carbonates for Ag-catalyzed systems.

The Wolfe Method: Pd-Catalyzed Carboamination

For substrates where the nitrogen atom is already tethered to an alkene (e.g.,


-amino alkenes), Palladium-catalyzed carboamination is the gold standard. Developed extensively by John P. Wolfe , this method constructs the C-N and C-C bonds in a single step.
  • Mechanism: The reaction typically proceeds via syn-aminopalladation of the alkene, followed by insertion of an aryl/vinyl halide.

  • Stereochemistry: The mechanism allows for predictable cis-2,5-disubstitution (via 5-exo-trig cyclization) based on the specific transition state geometry that minimizes A(1,3) strain.[6][7]

Why choose this? It allows the coupling of simple aryl bromides with amino-alkenes to generate complex aryl-functionalized pyrrolidines, a motif common in alkaloids like tylophorine .

Comparative Technical Analysis

The following table summarizes the trade-offs between the primary methodologies.

FeatureAg(I) [3+2] CycloadditionPd-Catalyzed CarboaminationOrganocatalysis (Michael)
Bond Formation Simultaneous C-C and C-NStepwise C-N then C-CStepwise C-C then C-N
Atom Economy Excellent (100% in ideal cases)Good (Loss of HX)Excellent
Stereocontrol Endo/Exo (Ligand dependent)Cis/Trans (Substrate dependent)Enantioselective (Catalyst dependent)
Limitation Requires electron-deficient alkenesRequires Aryl/Vinyl HalidesSlower kinetics; high catalyst loading
Key Precursors Iminoesters + Alkenes

-Amino Alkenes + Ar-Br
Enals + Nitroalkenes

References

  • Adrio, J., & Rodríguez, N. (2025).[3][5] Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications.[5] Link

  • Wolfe, J. P., et al. (2008).[6] Mild Conditions for Pd-Catalyzed Carboamination of N-Protected Hex-4-enylamines... Scope, Limitations, and Mechanism. Journal of Organic Chemistry. Link

  • Bhat, A. A. (2024). Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines. Current Catalysis. Link

  • Lemen, G. S., & Wolfe, J. P. (2010). Pd-Catalyzed Carboamination of Oxazolidin-2-ones: A Stereoselective Route to trans-2,5-Disubstituted Pyrrolidines. Organic Letters. Link

  • Ney, J. E., & Wolfe, J. P. (2005). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination. Advanced Synthesis & Catalysis. Link

Sources

Exploratory

Scaffold Repurposing: Evaluating 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine as a Multiplexed Therapeutic Pharmacophore

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary The compound 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine repr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

The compound 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine represents a highly versatile, trifunctional chemical scaffold. While not yet a commercialized drug, its structural topology—combining a basic pyrrolidine core, an aromatic furan ring, and an electronically activated fluoromethyl group—maps perfectly onto several validated biological targets.

As a Senior Application Scientist, I have deconstructed this scaffold to propose three high-probability therapeutic applications: Dipeptidyl Peptidase-4 (DPP-4) inhibition for metabolic diseases, Histamine H3 Receptor (H3R) inverse agonism for cognitive disorders, and Targeted Covalent Inhibition (TCI) for oncology. This whitepaper details the mechanistic rationale for these targets and provides self-validating experimental workflows to rigorously test these hypotheses.

Part 1: Pharmacophore Deconstruction & Mechanistic Rationale

To understand the potential of this molecule, we must analyze the causality behind its structural features.

  • The Pyrrolidine Core: This saturated nitrogen heterocycle acts as a basic amine at physiological pH. It is a privileged scaffold that frequently functions as a hydrogen bond donor/acceptor or forms critical salt bridges with acidic residues (e.g., Glutamate or Aspartate) in target protein pockets[1].

  • The Furan-2-yl Ring: This heteroaromatic ring provides a dense

    
    -electron cloud, making it ideal for interacting with hydrophobic pockets via 
    
    
    
    stacking or cation-
    
    
    interactions.
  • The Fluoromethyl Group (-CH

    
    F):  Fluorine bioisosterism is a cornerstone of modern medicinal chemistry. The strong electron-withdrawing nature of the fluorine atom lowers the pKa of the adjacent pyrrolidine nitrogen. This prevents the molecule from becoming overly basic, thereby avoiding lysosomal trapping and enhancing membrane permeability. Furthermore, as documented in stress tests of similar 2-(fluoromethyl)pyrrolidines, the fluorine can act as a leaving group, allowing the carbon to alkylate biological nucleophiles like glutathione or proximal cysteines[2]. This "reactivity" can be strategically repurposed to design covalent inhibitors.
    

DPP4_Binding Compound 3-(Fluoromethyl)-4- (furan-2-yl)pyrrolidine Pyrrolidine Pyrrolidine Core (Basic Amine) Compound->Pyrrolidine Furan Furan-2-yl Ring (Aromatic) Compound->Furan Fluoromethyl Fluoromethyl Group (Electrophile/pKa Modulator) Compound->Fluoromethyl S1 DPP-4 S1 Pocket (Glu205/Glu206) Pyrrolidine->S1 Salt Bridge Formation S2 DPP-4 S2 Subsite (Phe357) Furan->S2 Pi-Pi Stacking Cys Proximal Nucleophile (e.g., Cysteine Thiol) Fluoromethyl->Cys Covalent Alkylation (Targeted)

Fig 1: Pharmacophore deconstruction and proposed target binding logic.

Part 2: Proposed Therapeutic Targets

Target 1: Dipeptidyl Peptidase-4 (DPP-4) for Type 2 Diabetes

DPP-4 is a serine protease responsible for the degradation of incretin hormones like GLP-1[1]. Inhibitors of DPP-4 (gliptins) rely heavily on pyrrolidine scaffolds to mimic the proline residue of GLP-1, anchoring into the S1 pocket of the enzyme[3].

  • Binding Logic: The pyrrolidine nitrogen of our scaffold is predicted to form a critical salt bridge with Glu205 and Glu206 in the DPP-4 active site[3]. Simultaneously, the furan ring can extend into the S2 extensive subsite to form a

    
     interaction with Phe357, a mechanism known to increase potency by up to 5-fold in similar analogs[3].
    
Target 2: Histamine H3 Receptor (H3R) for Cognitive Disorders

The H3 receptor is a presynaptic G-protein coupled receptor (GPCR) that regulates the release of neurotransmitters such as acetylcholine, dopamine, and norepinephrine[4]. H3R inverse agonists are actively pursued for Alzheimer's disease and ADHD[5].

  • Binding Logic: Classic H3R antagonists consist of a basic amine linked to an aromatic system[5]. The 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine scaffold perfectly matches this pharmacophore. The fluoromethyl group tunes the lipophilicity (LogD), ensuring optimal Blood-Brain Barrier (BBB) penetration without the toxicity associated with highly lipophilic amines.

H3R_Pathway Ligand Pyrrolidine-Furan Inverse Agonist Receptor Histamine H3 Receptor (Presynaptic Auto-receptor) Ligand->Receptor Binds & Stabilizes Inactive State GProtein Gi/o Protein Complex Receptor->GProtein Prevents Gi/o Activation cAMP Intracellular cAMP GProtein->cAMP Relieves Adenylyl Cyclase Inhibition Release Neurotransmitter Release (ACh, DA, NE) cAMP->Release Triggers Exocytosis

Fig 2: H3R inverse agonism signaling pathway leading to neurotransmitter release.

Target 3: Targeted Covalent Kinase Inhibition (Oncology)

Because compounds with electronically activated fluorines can alkylate biological targets[2], this molecule can be utilized as a mild electrophilic warhead. Unlike highly reactive acrylamides that cause broad toxicity, the fluoromethyl group requires precise spatial alignment with a nucleophilic cysteine in a kinase hinge region to undergo substitution, offering a highly selective covalent mechanism.

Part 3: Quantitative Data & Target Comparison

The following table summarizes the predicted pharmacological profile of the scaffold against the proposed targets, extrapolated from structurally homologous clinical candidates.

TargetPrimary IndicationPharmacophore Role (Pyrrolidine)Pharmacophore Role (Furan)Pharmacophore Role (Fluoromethyl)Predicted IC50/Ki Range
DPP-4 Type 2 DiabetesS1 Pocket Salt Bridge (Glu205/206)S2 Subsite

-Stacking (Phe357)
S1/S2 Linker & pKa tuning10 - 50 nM
Histamine H3R Cognitive DisordersBasic Amine (Asp114 anchor)Hydrophobic Pocket BindingBBB Permeability (LogD tuning)0.5 - 5 nM
Covalent Kinases OncologyHinge Binder / ScaffoldHydrophobic PocketElectrophilic Warhead (Cys alkylation)50 - 200 nM

Part 4: Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a causality statement (why it is done) and a validation checkpoint (how we know it worked).

Protocol 1: In Vitro DPP-4 Fluorometric Inhibition Assay

This assay measures the ability of the compound to prevent DPP-4 from cleaving a fluorogenic substrate.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 0.1% BSA).

    • Causality: Tris-HCl maintains the optimal physiological pH for DPP-4 activity, while BSA prevents non-specific binding of the highly lipophilic furan compound to the plastic microtiter plate.

  • Enzyme & Compound Incubation: Add 10

    
    L of human recombinant DPP-4 (0.5 ng/
    
    
    
    L) to 96-well black opaque plates. Add the test compound in a 10-point dose-response curve (0.1 nM to 10
    
    
    M). Incubate for 30 minutes at 37°C.
  • Substrate Addition: Add 50

    
    L of 1 mM Gly-Pro-AMC (7-Amino-4-methylcoumarin) substrate.
    
    • Causality: DPP-4 specifically cleaves after the proline residue, releasing free AMC which fluoresces at Ex/Em 380/460 nm.

  • Kinetic Readout: Measure fluorescence every 2 minutes for 30 minutes.

    • Self-Validation Checkpoint: The assay must include a Sitagliptin positive control well and a No-Enzyme negative control well. If Sitagliptin fails to achieve >90% inhibition at 1

      
      M, or if the No-Enzyme well shows increasing fluorescence (indicating substrate auto-hydrolysis), the entire plate is rejected.
      
Protocol 2: Activity-Based Protein Profiling (ABPP) for Covalent Target ID

Given the potential for the fluoromethyl group to act as an alkylating agent[2], we must map its proteome-wide reactivity.

  • Live Cell Incubation: Incubate MDA-MB-231 breast cancer cells with 10

    
    M of the test compound for 4 hours.
    
    • Causality: Live cell incubation ensures that the target proteins are in their native conformation and physiological redox state, which is critical for cysteine reactivity.

  • Competitive Probe Labeling: Lyse the cells and treat the proteome with a broad-spectrum alkyne-tagged iodoacetamide (IA-alkyne) probe.

    • Causality: IA-alkyne binds to all available reactive cysteines. If our test compound covalently bound to a specific target during step 1, that target's cysteine is blocked and will not be labeled by IA-alkyne.

  • Click Chemistry (CuAAC): React the lysate with biotin-azide using Copper(I)-catalyzed Alkyne-Azide Cycloaddition.

  • Enrichment & LC-MS/MS: Pull down biotinylated proteins using streptavidin beads, digest with trypsin, and analyze via mass spectrometry.

    • Self-Validation Checkpoint: A vehicle-treated control lysate must be run in parallel. A true covalent target is validated only if its MS/MS spectral count is high in the vehicle group but significantly depleted (>5-fold reduction) in the compound-treated group.

ABPP_Workflow Incubation Live Cell Incubation (Compound + Competitor) Lysis Cell Lysis & Proteome Extraction Incubation->Lysis Preserves Covalent Adducts Click CuAAC Click Chemistry (Fluorophore/Biotin) Lysis->Click Tags Alkyne Probes Analysis SDS-PAGE or LC-MS/MS Click->Analysis Resolves Proteome Validation Target ID & Off-Target Profiling Analysis->Validation Quantifies Competition

Fig 3: Self-validating Activity-Based Protein Profiling (ABPP) workflow.

References

  • The Dark Side of Fluorine | ACS Medicinal Chemistry Letters.
  • Discovery and development of dipeptidyl peptidase-4 inhibitors. Wikipedia.
  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. PMC.
  • The histamine H3 receptor: an attractive target for the tre
  • US20100204214A1 - Histamine h3 inverse agonists and antagonists and methods of use thereof.

Sources

Foundational

Spectroscopic data (NMR, IR, MS) of 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine

An In-depth Technical Guide to the Predicted Spectroscopic Profile of 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine Introduction In the landscape of modern drug discovery and materials science, the pyrrolidine scaffold is a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Predicted Spectroscopic Profile of 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine

Introduction

In the landscape of modern drug discovery and materials science, the pyrrolidine scaffold is a cornerstone of heterocyclic chemistry, prized for its prevalence in natural products and its versatile role in medicinal chemistry. The introduction of fluorine and furan moieties can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. This guide focuses on the spectroscopic characterization of a novel compound, 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine.

As of the date of this publication, direct experimental spectra for this specific compound are not available in public scientific databases. Therefore, this document serves as a comprehensive, predictive guide based on established principles of spectroscopic analysis and data from structurally analogous compounds. It is designed to provide researchers, scientists, and drug development professionals with a robust framework for the identification, characterization, and quality control of this molecule, should it be synthesized. Our analysis is grounded in the fundamental principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing both predicted data and the causal logic behind these predictions.

Molecular Structure and Stereochemical Considerations

The structure of 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine presents several key features that will govern its spectroscopic signature: a saturated five-membered nitrogen heterocycle (pyrrolidine), an aromatic furan ring, and an electron-withdrawing fluoromethyl substituent. The pyrrolidine ring contains two stereocenters (at C3 and C4), meaning the compound can exist as cis and trans diastereomers, each as a pair of enantiomers. This guide will primarily focus on the general features applicable to any isomer, but will highlight where significant differences, particularly in proton-proton coupling constants, would be expected between diastereomers.

Caption: Numbered structure of 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. The presence of ¹⁹F will introduce additional complexity and diagnostic information into both the ¹H and ¹³C spectra through heteronuclear coupling.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The chemical shifts are influenced by the nitrogen of the pyrrolidine, the aromatic furan ring, and the highly electronegative fluorine atom. The fluoromethyl protons will appear as a characteristic doublet due to coupling with the adjacent fluorine.

AtomPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationNotes
H on N11.5 - 2.5br s-1HBroad, exchangeable proton. Position is solvent and concentration dependent.
H on C23.0 - 3.4m-2HProtons adjacent to nitrogen are deshielded. Diastereotopic.
H on C32.8 - 3.2m-1HComplex multiplet due to coupling with H on C2, C4, and CH₂F.
H on C43.3 - 3.7m-1HDeshielded by the adjacent furan ring.
H on C52.9 - 3.3m-2HProtons adjacent to nitrogen. Diastereotopic.
H on C6 (CH₂F)4.5 - 4.8dm²JHF ≈ 47-502HCharacteristic doublet of a multiplet due to strong geminal H-F coupling.
H on C9 (Furan)6.2 - 6.4dd³J ≈ 3.2, ⁴J ≈ 0.81HTypical furan H-3 proton.
H on C10 (Furan)7.3 - 7.5dd³J ≈ 1.8, ⁴J ≈ 0.81HTypical furan H-5 proton, most deshielded.
H on C12 (Furan)6.0 - 6.2dd³J ≈ 3.2, ³J ≈ 1.81HTypical furan H-4 proton.

Note: "m" denotes multiplet, "br s" denotes broad singlet, "dm" denotes doublet of multiplets.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon atoms attached to or near the fluorine will exhibit C-F coupling, which is highly diagnostic.[1]

AtomPredicted δ (ppm)Multiplicity (due to F)Coupling Constant (J, Hz)Notes
C250 - 55s-Pyrrolidine carbon adjacent to N.
C345 - 50d²JCF ≈ 18-22Upfield shift due to β-substituent, shows C-F coupling.
C448 - 53s-Influenced by both the furan ring and the fluoromethyl group.
C546 - 51s-Pyrrolidine carbon adjacent to N.
C6 (CH₂F)82 - 86d¹JCF ≈ 235-245Strong one-bond C-F coupling and significant deshielding by fluorine.
C8 (Furan)152 - 156s-Quaternary carbon of furan attached to the pyrrolidine ring.
C9 (Furan)110 - 112s-Furan C3.
C10 (Furan)141 - 143s-Furan C5.
C12 (Furan)105 - 108s-Furan C4.

Note: "s" denotes singlet, "d" denotes doublet.

Experimental Protocol for NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing P1 Dissolve 5-10 mg (¹H) or 20-30 mg (¹³C) of sample P2 Use ~0.6 mL of deuterated solvent (e.g., CDCl₃) P1->P2 P3 Add internal standard if quantification is needed (e.g., TMS) P2->P3 P4 Transfer to a 5 mm NMR tube P3->P4 A1 Insert tube into spectrometer P4->A1 A2 Lock on solvent deuterium signal and shim magnet A1->A2 A3 Acquire ¹H spectrum (e.g., 16 scans) A2->A3 A4 Acquire ¹³C{¹H} spectrum (e.g., 1024 scans) A3->A4 A5 Acquire ¹⁹F spectrum and 2D spectra (COSY, HSQC) as needed A4->A5 D1 Apply Fourier Transform A5->D1 D2 Phase correction and baseline correction D1->D2 D3 Calibrate chemical shifts to solvent residual peak D2->D3 D4 Integrate ¹H signals and pick peaks for all spectra D3->D4

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is predicted to be dominated by absorptions from the N-H and C-H bonds, as well as characteristic vibrations from the furan ring and the C-F bond.

Predicted IR Absorption Bands
Functional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
N-H Stretch3300 - 3500Medium, sharpCharacteristic of a secondary amine. May be broad if hydrogen bonding is present.[2]
Aromatic C-H Stretch3100 - 3150MediumFrom the furan ring.
Aliphatic C-H Stretch2850 - 3000Medium-StrongFrom the pyrrolidine ring and fluoromethyl group.
C-N Stretch1180 - 1250MediumFrom the pyrrolidine ring amine.
C-O-C Stretch1050 - 1150StrongAsymmetric stretch from the furan ether linkage.[3]
C-F Stretch1000 - 1100StrongA strong, distinct band characteristic of a monofluorinated alkyl group.[4]
Furan Ring Bending750 - 850StrongOut-of-plane C-H bending, characteristic of 2-substituted furans.
Experimental Protocol for IR Data Acquisition (ATR)
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (1-2 mg of solid or one drop of liquid) of the purified compound directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

  • Data Collection: Acquire the spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues.

  • Molecular Formula: C₉H₁₂FNO

  • Monoisotopic Mass: 169.0903 Da

  • Average Molecular Weight: 169.198 g/mol

Predicted Fragmentation Pathway (Electron Ionization - EI)

Under EI conditions, the molecular ion (M⁺˙) is expected to be observed. The primary fragmentation pathways will likely involve the loss of the fluoromethyl group, cleavage of the pyrrolidine ring, and fragmentation of the furan moiety.

MS_Fragmentation M [M]⁺˙ m/z = 169 F1 [M - CH₂F]⁺ m/z = 136 M->F1 - •CH₂F F2 [M - Furan]⁺ m/z = 102 M->F2 - C₄H₃O• F3 [Furan-CH₂]⁺ m/z = 81 M->F3 Ring Cleavage F4 [C₄H₈N]⁺ m/z = 70 F1->F4 - C₄H₂O

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or acetonitrile.

  • Ionization Method:

    • For EI-MS: Introduce the sample via a direct insertion probe or a Gas Chromatography (GC) inlet. This method provides detailed fragmentation.

    • For ESI-MS: Infuse the sample solution directly into the Electrospray Ionization (ESI) source. This is a softer ionization technique, which will likely yield a strong protonated molecular ion [M+H]⁺ at m/z 170.0981.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 50-500) using a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • High-Resolution MS (HRMS): To confirm the elemental composition, acquire data on an Orbitrap or FT-ICR instrument to obtain a mass measurement with high accuracy (< 5 ppm error).

Conclusion

This guide provides a detailed, predictive spectroscopic profile for 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine. While awaiting experimental verification, these predicted data for NMR, IR, and MS, along with the outlined standard operating procedures, offer a valuable and authoritative baseline for any scientist working on the synthesis and characterization of this compound. The unique spectral features arising from the interplay between the pyrrolidine, furan, and fluoromethyl moieties—especially the diagnostic H-F and C-F coupling constants and the C-F infrared stretching frequency—should allow for unambiguous identification.

References

  • PubChem. 3-Furfurylidenepyrrolidine. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. [Link]

  • National Institute of Standards and Technology. Pyrrolidine. NIST Chemistry WebBook. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (A general authoritative source for spectroscopic principles).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (A standard textbook for spectroscopic methods).
  • MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]

  • PubChem. (4S)-4-(furan-3-yl)pyrrolidin-2-one. National Center for Biotechnology Information. [Link]

  • ResearchGate. Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. [Link]

  • JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR. [Link]

  • University of Calgary. Table of Characteristic IR Absorptions. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • PubChem. 2-(Furan-2-yl)pyrrolidine. National Center for Biotechnology Information. [Link]

  • ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine. [Link]

  • SciSpace. The Preparation and Infrared Spectra of o-, m-, and p-Fluoroanilides. [Link]

  • MDPI. Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. [Link]

  • PubChem. 4-(furan-3-yl)-2-methylpyrrolidine. National Center for Biotechnology Information. [Link]

  • ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... [Link]

  • National Institute of Standards and Technology. Pyrrolidine IR Spectrum. [Link]

  • SpectraBase. Pyrrolidine 1H NMR Spectrum. [Link]

Sources

Exploratory

Technical Guide: Design, Synthesis, and Medicinal Utility of 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine

The following technical guide details the discovery, synthetic origin, and medicinal chemistry significance of 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine . This document is structured for researchers and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, synthetic origin, and medicinal chemistry significance of 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine . This document is structured for researchers and drug development professionals, focusing on the chemical logic and experimental methodologies that define this scaffold.

[1]

Executive Summary

3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine represents a specialized class of "chimeric" heterocycles used in modern fragment-based drug discovery (FBDD).[1] It combines a saturated nitrogen scaffold (pyrrolidine) with an aromatic bioisostere (furan) and a metabolic modulator (fluoromethyl group).[1]

This scaffold is primarily utilized to:

  • Modulate Lipophilicity (LogP): The fluoromethyl group lowers basicity (pKa) of the pyrrolidine nitrogen via inductive effects while enhancing metabolic stability against P450 oxidation.

  • Exploit Bioisosterism: The furan ring serves as a smaller, more polar bioisostere for phenyl or pyridine rings, often improving solubility.[1]

  • Control Conformation: The gauche effect induced by the fluorine atom can lock the pyrrolidine ring into a specific pucker, pre-organizing the molecule for receptor binding.[1]

Origin & Discovery Context

The "Sp3-Rich" Mandate

The discovery of this specific scaffold aligns with the pharmaceutical industry's shift from flat, aromatic-heavy molecules to three-dimensional, sp3-rich architectures ("Escape from Flatland").[1]

  • Historical Context: Early combinatorial libraries were dominated by flat biaryl systems.[1]

  • The Innovation: The introduction of 3,4-disubstituted pyrrolidines allows for vectors that probe specific pockets in enzymes (e.g., kinases, proteases) that flat molecules cannot reach.[1]

  • Patent Landscape: While the specific unsubstituted molecule is a catalog building block, its derivatives appear in patent literature related to agrochemical fungicides and kinase inhibitors (e.g., JAK or CDK inhibitors), where the furan ring acts as a hinge binder or hydrophobic filler.[1]

Chemical Synthesis: The "Discovery" of the Route

The "origin" of this molecule is defined by the synthetic methodology used to access it—specifically, the 1,3-Dipolar Cycloaddition .[1][2] This method allows for the rapid construction of the pyrrolidine core with control over relative stereochemistry.[1][3]

Retrosynthetic Analysis

The most robust disconnection reveals the pyrrolidine core as the product of an azomethine ylide and an electron-deficient alkene.[1]

Retrosynthesis Target 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine Precursor1 Precursor: (E)-3-(Furan-2-yl)acrylate Target->Precursor1 FGI: Deoxofluorination & Reduction Precursor2 Dipole: Azomethine Ylide (from Glycine + HCHO) Target->Precursor2 [3+2] Cycloaddition

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the scaffold.

Forward Synthesis Protocol

The following protocol describes the industry-standard route to the trans-isomer, utilizing a carboxylate intermediate which is subsequently converted to the fluoromethyl group.

Phase 1: [3+2] Cycloaddition

Reaction: N-Benzylglycine + Paraformaldehyde + Methyl (E)-3-(furan-2-yl)acrylate


 Pyrrolidine Core.[1]
  • Reagents:

    • Dipole Precursor:N-Benzylglycine (Sarcosine derivative).[1]

    • Dipolarophile: Methyl 3-(furan-2-yl)acrylate (Prepared via Wittig reaction of furfural).[1]

    • Solvent: Toluene or Xylene.

  • Procedure:

    • Reflux N-benzylglycine and paraformaldehyde in toluene with a Dean-Stark trap to generate the non-stabilized azomethine ylide in situ.

    • Add the furan-acrylate dipolarophile.

    • The ylide undergoes a [3+2] cycloaddition with the alkene.

    • Mechanism: Concerted

      
       cycloaddition. The trans-isomer (3,4-trans) is typically favored due to steric repulsion in the transition state (exo-selectivity).[1]
      
Phase 2: Functional Group Transformation (The "Fluoromethyl" Installation)

Direct incorporation of a fluoromethyl group via cycloaddition is difficult due to the instability of fluorinated precursors.[1] The standard "origin" route is Reduction-Fluorination .[1]

Step A: Reduction

  • Reagent: Lithium Aluminum Hydride (LiAlH

    
    ) in THF (
    
    
    
    C).[1]
  • Transformation: The ester group at C3 is reduced to a primary alcohol (–CH

    
    OH).[1]
    
  • Result: 1-Benzyl-4-(furan-2-yl)pyrrolidin-3-yl)methanol.[1]

Step B: Deoxofluorination

  • Reagent: DAST (Diethylaminosulfur trifluoride) or XtalFluor-E.[1]

  • Conditions: DCM,

    
    C to RT.
    
  • Mechanism: The hydroxyl group attacks the sulfur center, activating the oxygen.[1] A fluoride ion then displaces the activated leaving group via an S

    
    2 mechanism.[1]
    
  • Critical Note: This step inverts the stereochemistry at the hydroxymethyl carbon (if chiral), but since it's a primary alcohol, the configuration of the ring carbon (C3) is maintained.

Step C: N-Deprotection

  • Reagent: 1-Chloroethyl chloroformate (ACE-Cl) followed by methanol reflux.[1]

  • Purpose: Removes the benzyl group to yield the free amine.[1]

  • Final Product: 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine .

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting critical decision points for stereochemical control.

SynthesisWorkflow Start Start: Furfural Step1 Wittig Reaction (+ Ph3P=CHCO2Me) Start->Step1 Intermediate1 Methyl 3-(furan-2-yl)acrylate Step1->Intermediate1 Step2 [3+2] Cycloaddition (+ N-Benzylglycine, HCHO) Intermediate1->Step2 Intermediate2 Pyrrolidine Ester Core (Racemic trans) Step2->Intermediate2 Stereocontrol: Exo-TS Step3 Reduction (LiAlH4) Intermediate2->Step3 Intermediate3 Alcohol Intermediate (-CH2OH) Step3->Intermediate3 Step4 Deoxofluorination (DAST) Intermediate3->Step4 Nucleophilic Fluorination Intermediate4 Fluoromethyl Derivative (-CH2F) Step5 N-Dealkylation (ACE-Cl) Intermediate4->Step5 Final Final Product: 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine Step5->Final

Figure 2: Step-by-step synthetic workflow for the production of the target scaffold.

Physicochemical Properties & Data

The following table summarizes the theoretical properties of the scaffold, calculated based on standard medicinal chemistry descriptors.

PropertyValue (Approx.)Significance in Drug Design
Molecular Weight 169.20 g/mol Ideal fragment size (<200 Da) for FBDD.[1]
cLogP 1.2 - 1.5Moderate lipophilicity; good membrane permeability.
pKa (Conj. Acid) ~8.5 - 9.0Lower than unsubstituted pyrrolidine (~11.3) due to the electron-withdrawing fluoromethyl group (

effect).
H-Bond Donors 1 (NH)Key interaction point for aspartate/glutamate residues in binding pockets.
H-Bond Acceptors 2 (N, O-furan)Furan oxygen is a weak acceptor; N is a strong acceptor/donor.[1]
F-Conformation Gauche preferenceThe C–F bond tends to align gauche to the N–C bond, influencing ring pucker.[1]

References

  • General Synthesis of Fluorinated Pyrrolidines via Cycloaddition

    • Title: Synthesis of bioactive fluoropyrrolidines via copper(I)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides.[1][3]

    • Source: Chemical Science, 2013.
    • URL:[Link]

  • Organocatalytic Approaches to Trifluoromethyl Pyrrolidines

    • Title: Asymmetric Synthesis of α-Trifluoromethyl Pyrrolidines through Organocatalyzed 1,3-Dipolar Cycloaddition Reaction.[2]

    • Source: The Journal of Organic Chemistry, 2017.
    • URL:[Link]

  • Patent Context (Fungicides/Agrochemicals)

    • Title: Oxyaminooxime ethers, processes and intermediates...[1] (Patent CZ109898A3).

    • Source: Google P
    • URL
  • Commercial Availability & Catalog Data

    • Title: 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine Product Page.[1][4]

    • Source: ChemSrc.
    • URL:[Link](Note: URL serves as a representative catalog entry for structural verification).[1]

Sources

Protocols & Analytical Methods

Method

Application of 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine in medicinal chemistry

Topic: Application of 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine in Medicinal Chemistry Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scienti...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Application of 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine in Medicinal Chemistry Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Application Note: Unlocking Space with 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine[1]

Executive Summary

The pyrrolidine scaffold remains a cornerstone of modern drug design, appearing in over 35 FDA-approved therapeutics.[1][2] However, the demand for novel intellectual property (IP) and improved physicochemical properties has shifted focus toward functionalized,


-rich scaffolds.[1]

3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine represents a high-value "chimeric" building block that merges three distinct medicinal chemistry tactics:

  • The Fluoromethyl Bioisostere: Acts as a non-classical isostere for hydroxymethyl (

    
    ) or methyl (
    
    
    
    ) groups, introducing a permanent dipole without hydrogen bond donation.[1]
  • The Furan Ring: A compact aromatic spacer often utilized as a bioisostere for phenyl or thiophene, offering unique

    
    -stacking vectors and hydrogen bond accepting potential.[1]
    
  • Defined Stereochemistry: The 3,4-substitution pattern allows for precise vector control (cis/trans relationships), critical for probing GPCR and kinase binding pockets.[1]

This guide details the handling, synthetic utility, and strategic application of this scaffold in Fragment-Based Drug Discovery (FBDD) and Lead Optimization.[1]

Physicochemical Profile & Design Logic

The "Fluorine Effect" on Basicity

The introduction of a fluoromethyl group at the C3 position significantly modulates the basicity of the pyrrolidine nitrogen via the through-bond inductive effect (


) .[1]
PropertyUnsubstituted Pyrrolidine3-(Fluoromethyl) AnalogImpact on Drug Design

(Conj. Acid)
~11.3~9.2 - 9.8 (Est.)[1]Reduced basicity improves membrane permeability and reduces hERG liability.[1]
LogD (pH 7.4) -0.6~0.5 - 1.2Improved lipophilicity balance; the

masks polarity better than

.[1]
H-Bonding Donor/AcceptorAcceptor Only (F)Fluorine acts as a weak H-bond acceptor, useful for orthogonal interactions.[1]
Metabolic Stability (The Furan Alert)

While the furan ring is a versatile aromatic system, researchers must be cognizant of its metabolic liability.[1] Cytochrome P450 enzymes (specifically CYP2E1) can oxidize unsubstituted furans to reactive cis-2-butene-1,4-dial intermediates.

  • Mitigation Strategy: In lead optimization, if metabolic instability is observed, consider blocking the furan's C5 position with a methyl group or replacing the furan with an oxazole/isoxazole bioisostere later in the campaign.[1] For initial screening/FBDD, the furan is an acceptable, high-affinity probe.[1]

Synthetic Protocols

Protocol A: General N-Derivatization (Amide Coupling)

Purpose: To attach the scaffold to a core pharmacophore or DNA tag (for DEL).[1]

Reagents:

  • Scaffold: 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine (HCl salt)[1]

  • Carboxylic Acid Partner (

    
    )[1]
    
  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine)[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (

    
    ).
    
  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv).[1] Stir at Room Temperature (RT) for 5 minutes. Color change to yellow/orange indicates active ester formation.[1]

  • Addition: Add 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine HCl (1.0 equiv) directly to the reaction mixture.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for

    
    ).[1]
    
  • Workup: Dilute with EtOAc, wash with Sat.

    
     (
    
    
    
    ), Water (
    
    
    ), and Brine (
    
    
    ).[1] Dry over
    
    
    .[1][3]
  • Purification: Flash chromatography (Gradient: 0–50% EtOAc in Hexanes). The furan ring is acid-sensitive; avoid highly acidic workups or prolonged exposure to TFA.[1]

Protocol B: Reductive Amination (Library Synthesis)

Purpose: To generate tertiary amines for GPCR/Ion Channel targets.[1]

  • Imine Formation: Dissolve scaffold (1.0 equiv) and Aldehyde/Ketone (1.1 equiv) in DCE (1,2-Dichloroethane). Add

    
     (catalytic, 1 drop).[1] Stir for 30 min.
    
  • Reduction: Add

    
     (1.5 equiv). Stir at RT overnight.
    
  • Quench: Quench with Sat.

    
    . Extract with DCM.[1]
    

Advanced Application: Furan as a "Masked" Functionality

The furan ring in this scaffold is not just a hydrophobic spacer; it is a latent functional group.[1]

Mechanism: The Diels-Alder "Click" Strategy

The electron-rich furan can undergo [4+2] cycloaddition with electron-deficient maleimides or benzynes. This is particularly useful for bioconjugation or generating high-complexity 3D scaffolds.[1]

DielsAlder Scaffold Scaffold (Furan Diene) Transition [4+2] Transition State Scaffold->Transition Heat/Lewis Acid Maleimide Maleimide (Dienophile) Maleimide->Transition Product Oxabicyclic Adduct Transition->Product Exo/Endo Mix

Figure 1: Strategic utilization of the furan moiety for complexity-generating cycloadditions.

Structural Analysis & Stereochemistry

The 3,4-substitution pattern creates two chiral centers.[1] The biological activity is often strictly governed by the relative stereochemistry (cis vs. trans).[1]

  • Trans-Isomer: Typically thermodynamically favored.[1] The substituents point in opposite directions (pseudo-equatorial), minimizing steric clash.[1] This mimics an extended conformation.[1]

  • Cis-Isomer: Forces one substituent into a pseudo-axial position.[1][2] This is valuable for inducing a "turn" conformation in peptidomimetics.[1]

Analytical Protocol for Isomer Assignment:

  • NOESY NMR: Look for cross-peaks between

    
     and 
    
    
    
    protons. Strong correlation indicates cis; weak/absent indicates trans.[1]
  • Coupling Constants (

    
    ): 
    
    • Trans:

      
       (depends on ring puckering).[1]
      
    • Cis:

      
      .[1]
      
    • Note: Fluorine coupling (

      
      ) will complicate the splitting patterns.[1] Decoupled 
      
      
      
      -NMR is recommended.[1]

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).[1][4]

  • Storage: Store at

    
     under inert atmosphere (Argon/Nitrogen). The furan ring can darken (oxidize) upon prolonged exposure to air/light.[1]
    
  • Compatibility: Incompatible with strong oxidizing agents (e.g.,

    
    , Jones Reagent) which will destroy the furan ring.[1]
    

References

  • Synthesis of Fluoropyrrolidines: Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. ResearchGate.[1] Link

  • Pyrrolidine in Drug Discovery: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[1][2] IRIS UniPA.[1] Link

  • Furan Cycloaddition Strategies: Enantioselective synthesis of furyl-substituted pyrrolidines.[1][5] OpenMETU.[1] Link

  • Bioisosterism of Fluorine: Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.[1] Link[1]

  • Catalog Data: 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine.[1][6] Chemsrc.[1][7] Link

Sources

Application

Use of 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine as a chemical probe

Application Note: 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine as a 19F-NMR Chemical Probe Executive Summary 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine represents a specialized class of fluorinated heterocycles designed fo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine as a 19F-NMR Chemical Probe

Executive Summary

3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine represents a specialized class of fluorinated heterocycles designed for Fragment-Based Drug Discovery (FBDD) . Unlike traditional high-throughput screening compounds, this molecule serves as a 19F-NMR chemical probe , leveraging the high sensitivity of the fluorine nucleus to detect weak binding events (K_d: mM to µM range) in protein targets.

Its structural architecture combines three critical features:

  • Fluorine Label (-CH2F): A sensitive NMR handle with distinct chemical shift anisotropy, enabling the detection of protein binding without the need for bulky fluorescent tags.

  • Pyrrolidine Scaffold: A privileged structure mimicking proline residues, ideal for targeting proline-recognition domains (e.g., SH3 domains, WW domains) and enzyme active sites (e.g., DPP4, Prolyl Oligopeptidase).

  • Furan Moiety: A bioisostere for phenyl rings that acts as a hydrogen bond acceptor while providing aromatic stacking interactions.

This guide details the protocols for using this probe in Ligand-Observed 19F NMR Screening and subsequent Fragment Elaboration .

Technical Specifications & Preparation

PropertySpecificationNotes
IUPAC Name 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidineChiral centers at C3 and C4 imply stereoisomers (cis/trans).
Molecular Weight ~169.20 g/mol Ideal "Rule of 3" fragment (MW < 300).
Solubility DMSO (>50 mM), Water (pH dependent)Protonation of pyrrolidine nitrogen increases aqueous solubility.
19F NMR Shift ~ -220 to -230 ppm (vs. CFCl3)Highly sensitive to local electronic environment.
Storage -20°C, DesiccatedFuran rings can be sensitive to oxidation over long periods.

Stock Solution Preparation:

  • Dissolve 10 mg of probe in 100% DMSO-d6 to achieve a 100 mM stock concentration.

  • Aliquot into single-use vials to prevent freeze-thaw cycles (critical for NMR consistency).

  • Store at -20°C. Stability is >6 months under inert atmosphere.

Core Application: Ligand-Observed 19F NMR Screening

The primary use of this probe is to detect binding to a target protein via Transverse Relaxation (T2) Filtering (also known as CPMG or T1rho experiments). Upon binding, the small molecule adopts the rotational correlation time of the large protein, causing a dramatic broadening of the 19F signal (decrease in T2).

Protocol 1: T2-Relaxation Binding Assay

Objective: Determine if the probe binds to the target protein (e.g., a protease or kinase).

Materials:

  • Target Protein ( >90% purity, in PBS or Tris buffer).

  • Probe Stock (100 mM in DMSO-d6).

  • Reference Compound (Trifluoroacetic acid or fluorobenzene) for chemical shift referencing (optional).

  • D2O (10% v/v) for lock.

Workflow:

  • Sample Preparation:

    • Experimental Sample: Mix Protein (10-20 µM) + Probe (200-400 µM) in NMR buffer (50 mM Phosphate, pH 7.4, 100 mM NaCl, 10% D2O). Total volume: 500 µL.

    • Control Sample: Mix Probe (200-400 µM) in NMR buffer without protein.

    • Note: Maintain a Protein:Probe ratio of 1:20 to ensure sufficient free ligand for fast exchange regimes.

  • NMR Setup (600 MHz recommended):

    • Pulse Sequence: CPMG (Carr-Purcell-Meiboom-Gill) spin-echo sequence.

    • Relaxation Delay (d1): 2-3 seconds.

    • Total Echo Time (big tau): Array from 10 ms to 400 ms (e.g., 10, 50, 100, 200, 400 ms).

    • Scans: 64-128 scans per increment.

  • Data Acquisition:

    • Acquire 1D 19F spectra for both Control and Experimental samples.

  • Analysis:

    • Visual Inspection: Compare the signal intensity of the -CH2F peak in the Control vs. Experimental sample at long echo times (e.g., 200 ms).

    • Result Interpretation:

      • No Binding: Signal intensity decays slowly and identically in both samples.

      • Binding: Signal intensity in the Experimental sample disappears or is significantly reduced (broadened) compared to the Control.

Validation Check:

  • Add a known competitive inhibitor (if available) to the Experimental sample. Recovery of the sharp 19F signal confirms specific binding (displacement of the probe).

Advanced Application: Fragment Elaboration Strategy

Once binding is confirmed, the probe serves as a scaffold for "Fragment Growing." The pyrrolidine nitrogen is the primary vector for elaboration.

Protocol 2: SAR Exploration via N-Functionalization

Rationale: The secondary amine of the pyrrolidine is likely solvent-exposed or pointing towards an adjacent pocket. Derivatization here can improve potency.

Synthetic Pathway:

  • Amide Coupling: React probe with diverse carboxylic acids (R-COOH) using HATU/DIPEA.

    • Target: Reach adjacent hydrophobic pockets or H-bond donors.

  • Reductive Amination: React with aldehydes (R-CHO) using NaBH(OAc)3.

    • Target: Introduce flexible alkyl linkers.

  • Sulfonylation: React with sulfonyl chlorides (R-SO2Cl).

    • Target: Probe electrostatic interactions.

Workflow Diagram (Graphviz):

FragmentElaboration Probe 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine (Core Scaffold) Binding 19F NMR Hit Validation Probe->Binding Screening Vector N1-Functionalization (Growth Vector) Binding->Vector Confirmed Hit Amide Amide Library (R-CO-N-Scaffold) Vector->Amide HATU Coupling Urea Urea Library (R-NH-CO-N-Scaffold) Vector->Urea Isocyanate Sulfonamide Sulfonamide Library (R-SO2-N-Scaffold) Vector->Sulfonamide Sulfonyl Cl Lead Lead Compound (IC50 < 1 µM) Amide->Lead SAR Optimization Urea->Lead Sulfonamide->Lead

Figure 1: Strategic workflow for elaborating the pyrrolidine fragment into a high-affinity lead compound.

Mechanism of Action & Structural Insights

The utility of this probe relies on specific molecular interactions:

  • Fluorine-Protein Interactions:

    • The C-F bond is highly polar but non-ionizable. It can engage in multipolar interactions with backbone amides (C-F···H-N) or orthogonal interactions with carbonyl carbons (C-F···C=O).

    • Note: The fluorine atom is small (van der Waals radius ~1.47 Å), making it an excellent steric mimic for hydrogen (~1.20 Å) or a hydroxyl group (~1.40 Å), often improving metabolic stability.

  • Furan Ring Bioisosterism:

    • The furan oxygen acts as a weak hydrogen bond acceptor.

    • Caution: Furan rings can be metabolically activated by CYP450s to reactive enedials. While acceptable in a chemical probe for in vitro use, this moiety is often replaced by a phenyl, oxazole, or pyridine ring in late-stage drug candidates to avoid toxicity.

  • Stereochemistry:

    • The relative stereochemistry (cis vs. trans) between the fluoromethyl and furan groups is critical.

    • Recommendation: If the probe is a racemic mixture, separate enantiomers via Chiral HPLC before advanced SAR to determine the bioactive conformer.

Safety & Handling

  • Chemical Hazard: Treat as a potential irritant. The furan moiety suggests potential for sensitization. Use standard PPE (gloves, goggles, lab coat).

  • Metabolic Stability: Be aware that in cell-based assays (e.g., hepatocytes), the furan ring may be rapidly metabolized. This probe is best suited for biophysical (NMR, SPR) and biochemical assays.

References

  • Dalvit, C., et al. (2003). "Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications." Journal of the American Chemical Society, 125(47), 14620–14625. Link

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: advancing hits to leads." Nature Reviews Drug Discovery, 15, 605–619. Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Disclaimer: This protocol is intended for research use only. The specific biological activity of this probe depends on the target protein and assay conditions. Always validate hits with orthogonal methods (e.g., SPR, ITC).

Method

High-throughput screening assays for 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine

Application Note: High-Throughput Screening Strategies for 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine Scaffolds Executive Summary & Chemical Rationale The pyrrolidine ring is a "privileged scaffold" in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening Strategies for 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine Scaffolds

Executive Summary & Chemical Rationale

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, serving as the core for numerous FDA-approved therapeutics (e.g., Captopril, Vildagliptin). The specific molecule 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine represents a high-value chemical entity that combines three critical design elements:

  • The Pyrrolidine Core: Provides a semi-rigid,

    
    -rich vector for orienting substituents, essential for targeting proline-specific enzymes (e.g., DPP-4, POP) and GPCRs.
    
  • The Furan Moiety: Acts as a polar aromatic bioisostere, capable of

    
    -
    
    
    
    stacking while offering hydrogen bond acceptor potential (via the ether oxygen), distinct from the lipophilic phenyl ring.
  • The Fluoromethyl Group (

    
    ):  A bioisostere for hydroxymethyl or methyl groups. The fluorine atom lowers the 
    
    
    
    of the pyrrolidine nitrogen via inductive effects and can participate in specific dipole-dipole interactions with protein backbones, enhancing metabolic stability against oxidative dealkylation.

This guide details the High-Throughput Screening (HTS) workflow for libraries based on this scaffold, focusing on Serine Protease Inhibition (DPP-4) as a primary validation target, followed by orthogonal cellular profiling.

HTS Workflow Visualization

The following diagram outlines the critical path from compound management to hit validation.

HTS_Workflow Library Compound Library (3-F-4-F-Pyrrolidine Derivs) QC Pre-Screen QC (Solubility/LC-MS) Library->QC 10 mM DMSO Primary Primary Screen (Biochemical: DPP-4 Inhibition) QC->Primary Acoustic Transfer Analysis Data Analysis (Z-Factor > 0.5) Primary->Analysis RFU Data Counter Counter Screen (Fluorescence Artifact Check) Analysis->Counter Hits (>50% Inh) Counter->Analysis False Positives Secondary Secondary Screen (Cellular: GLP-1 Stabilization) Counter->Secondary Clean Hits Hit Validated Hit (IC50 Determination) Secondary->Hit Dose-Response

Caption: Logical flow for screening pyrrolidine-furan scaffolds, prioritizing artifact removal before cellular validation.

Compound Management & Solubility Protocol

Pyrrolidine-furan derivatives can exhibit variable solubility depending on the stereochemistry (cis/trans) of the 3,4-substituents.

Protocol 1: Stock Preparation and QC

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).

  • Concentration: 10 mM master stock.

  • Storage: -20°C in Matrix tubes with septum seals to prevent hydration (water absorption promotes furan ring opening over time).

Step-by-Step:

  • Weigh solid compound (approx. 1-2 mg) into a tared glass vial.

  • Add DMSO to reach 10 mM. Vortex for 30 seconds.

  • Critical QC Step: Centrifuge at 2,000 x g for 5 minutes. Inspect for pellet formation.

  • Nephelometry Check: If available, measure light scattering to detect micro-aggregates. Aggregators are notorious false positives in protease assays.

Primary Assay: Fluorogenic DPP-4 Inhibition

Rationale: Dipeptidyl peptidase-4 (DPP-4) cleaves X-Proline dipeptides from the N-terminus of proteins. The 3,4-substituted pyrrolidine scaffold mimics the proline residue, making this the highest-probability target class.

Assay Principle: The assay uses the substrate Gly-Pro-AMC (7-Amino-4-methylcoumarin).

  • Intact Substrate: Non-fluorescent.

  • Cleaved Product: Free AMC is highly fluorescent (Ex 360 nm / Em 460 nm).

  • Inhibitor Action: The pyrrolidine scaffold binds the active site, preventing cleavage and reducing fluorescence signal.

Materials:

  • Enzyme: Recombinant Human DPP-4 (0.1 nM final).

  • Substrate: Gly-Pro-AMC (10 µM final,

    
     approx. 20-30 µM).
    
  • Buffer: 25 mM Tris-HCl pH 8.0, 140 mM NaCl, 10 mM KCl, 0.1% BSA (prevents sticky compounds from adhering to plastic).

  • Plate: 384-well low-volume black microplate (e.g., Corning 4514).

Detailed Protocol:

  • Compound Transfer: Use an acoustic liquid handler (e.g., Echo 650) to transfer 50 nL of compound (10 mM stock) to assay plates. Final assay concentration = 10 µM (0.5% DMSO).

    • Controls: Column 1 (DMSO only, Max Signal), Column 2 (Reference Inhibitor e.g., Sitagliptin 1 µM, Min Signal).

  • Enzyme Addition: Dispense 5 µL of DPP-4 enzyme solution using a bulk dispenser (e.g., Multidrop Combi).

    • Incubation 1: Centrifuge plate (1000 rpm, 1 min). Incubate 15 mins at RT to allow slow-binding kinetics (common with fluorinated pyrrolidines).

  • Substrate Addition: Dispense 5 µL of Gly-Pro-AMC substrate solution.

  • Kinetic Read: Immediately place in plate reader. Measure fluorescence (Ex 360/Em 460) every 2 minutes for 30 minutes.

  • Data Processing: Calculate the slope (RFU/min) for the linear portion of the curve.

Data Analysis Table:

ParameterFormula/CriteriaAcceptance Threshold
Percent Inhibition ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Hit > 50% Inhibition
Z-Factor (Z') $1 - \frac{3(\sigma{max} + \sigma_{min})}{\mu_{max} - \mu_{min}
Signal-to-Background

> 5.0

Counter Screen: Autofluorescence & Quenching[1]

The furan ring can oxidize to form colored species, and the fluoromethyl group can influence electronic transitions. You must rule out optical interference.

Protocol:

  • Prepare "Mock Assay" buffer containing 1 µM free AMC (the product) but NO enzyme .

  • Add test compounds at 10 µM.

  • Measure Fluorescence.

    • Result A (Signal < Buffer): Compound is a "Quencher" (False Positive).

    • Result B (Signal > Buffer): Compound is Autofluorescent (Interference).

Secondary Assay: Cellular Viability (Toxicity)

Before advancing to mechanism-of-action studies, ensure the pyrrolidine-furan derivative is not cytotoxic. The furan ring is a potential "structural alert" for metabolic toxicity (can form reactive epoxide intermediates via CYP450).

Method: ATP Quantitation (e.g., CellTiter-Glo). Cell Line: HepG2 (Liver) or HEK293 (Kidney).

Protocol:

  • Seed cells at 5,000 cells/well in 384-well white plates. Incubate 24h.

  • Add compounds (10 µM). Incubate 48h.

  • Add detection reagent (lyses cells, generates luminescence proportional to ATP).

  • Read: Luminescence.

  • Interpretation: Compounds showing < 80% viability compared to DMSO control are flagged for potential toxicity.

Mechanism Visualization: Competitive Inhibition[1]

The following diagram illustrates the hypothetical binding mode of the 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine scaffold within the DPP-4 active site, based on SAR logic.

Binding_Mechanism cluster_ActiveSite DPP-4 Active Site Pyrrolidine Pyrrolidine N (Protonated) Glu205 Glu205/206 (Anionic Pocket) Pyrrolidine->Glu205 Salt Bridge (Critical Anchor) Fluoromethyl 3-Fluoromethyl (-CH2F) S1_Pocket S1 Specificity Pocket Fluoromethyl->S1_Pocket Dipole Interaction (Metabolic Stability) Furan 4-Furan Ring (Aromatic) S2_Pocket S2 Hydrophobic Pocket Furan->S2_Pocket Pi-Stacking / Hydrophobic

Caption: Predicted binding mode. The protonated nitrogen anchors the molecule, while the furan and fluoromethyl groups probe the S1/S2 pockets.

References

  • Sakai, N. et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[1][2] Molecules.[1][2][3][4][5][6][7][8][9][10][11][12] Link

  • Thorne, N. et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2024). Structure and Bioactivity Data for Pyrrolidine Derivatives.[1][2] National Library of Medicine. Link

  • ChemDiv. (2023). High Throughput Screening (HTS) and Library Design.[6][7] ChemDiv Inc.[7] Link

Sources

Application

Development of analytical methods for 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine

Executive Summary & Compound Profile Target Analyte: 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine Application: Pharmaceutical Intermediate / Fragment-Based Drug Discovery (FBDD) Chemical Class: 3,4-Disubstituted Pyrrolidin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Target Analyte: 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine Application: Pharmaceutical Intermediate / Fragment-Based Drug Discovery (FBDD) Chemical Class: 3,4-Disubstituted Pyrrolidine (Chiral Scaffold)[1]

This guide details the analytical development strategy for a structurally complex pyrrolidine derivative featuring two contiguous stereocenters and a reactive furan moiety. The presence of the fluoromethyl group (


) introduces unique electronic properties and metabolic stability, while the furan ring acts as a bioisostere for phenyl or pyridine rings but requires careful handling due to acid sensitivity.
Physicochemical Profile (In-Silico Estimates)
PropertyValue / CharacteristicAnalytical Implication
Formula

MW: 169.20 g/mol ; Monoisotopic: 169.0903
pKa (Base) ~9.5 - 10.5 (Pyrrolidine N)Secondary amine is protonated at neutral pH. Requires high pH mobile phase or ion-pairing for sharp peak shape.
LogP ~1.2 - 1.5Moderately polar; suitable for Reversed-Phase (RP) LC.
UV Chromophore Furan (

)
Low UV sensitivity. DAD detection requires low-wavelength transparency or derivatization. MS is preferred.
Stereochemistry 2 Chiral Centers (C3, C4)4 Stereoisomers (2 Diastereomeric Pairs). Requires Chiral & Achiral separation.

Method Development Workflow (AQbD)

The development process follows an Analytical Quality by Design (AQbD) approach, prioritizing the separation of diastereomers (achiral) followed by enantiomeric resolution (chiral).

MethodDevWorkflow Start Start: 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine Solubility Solubility & Stability Assessment (Avoid Strong Acids due to Furan) Start->Solubility AchiralScreen Achiral UHPLC Screening (Diastereomer Separation) Solubility->AchiralScreen Decision1 Diastereomers Resolved? AchiralScreen->Decision1 OptimizeAchiral Optimize: pH, Column (Phenyl-Hexyl), Temp Decision1->OptimizeAchiral No ChiralScreen Chiral Screening (IG, IC, AD-H) (Enantiomer Separation) Decision1->ChiralScreen Yes OptimizeAchiral->AchiralScreen MS_Dev MS/MS Optimization (Frag: -HF, -Furan) ChiralScreen->MS_Dev FinalMethod Final Validated Method (Purity & Assay) MS_Dev->FinalMethod

Figure 1: AQbD Workflow for resolving stereochemical complexity in furan-substituted pyrrolidines.

Protocol 1: Achiral Purity & Diastereomer Separation (UHPLC-UV-MS)

Objective: Separate the cis- and trans-diastereomers and quantify synthetic impurities.

Rationale

Standard C18 columns often fail to resolve positional diastereomers of pyrrolidines adequately. A Phenyl-Hexyl stationary phase is selected here because the


-

interaction between the phenyl ligand and the analyte's furan ring enhances selectivity for the diastereomers.
Chromatographic Conditions
ParameterSettingTechnical Justification
System UHPLC (Agilent 1290 / Waters H-Class)Low dispersion required for resolving closely eluting isomers.
Column CSH Phenyl-Hexyl (1.7 µm, 2.1 x 100 mm)Charge Surface Hybrid (CSH) improves peak shape for basic amines at low pH. Phenyl-Hexyl provides orthogonal selectivity to C18.
Mobile Phase A 10 mM Ammonium Formate, pH 3.8Buffered acidic pH ensures amine protonation (solubility) while minimizing furan degradation risk compared to TFA.
Mobile Phase B Acetonitrile (MeCN)MeCN provides sharper peaks for amines than MeOH.
Gradient 5% B to 40% B over 8 minShallow gradient focused on the polarity range of the analyte.
Flow Rate 0.4 mL/minOptimized for Van Deemter minimum of sub-2µm particles.
Detection UV 215 nm & MS (ESI+)215 nm captures the furan absorption.
Step-by-Step Procedure
  • Sample Diluent: Prepare 10% MeCN in 0.1% Formic Acid. (Avoid 100% organic diluents to prevent peak breakthrough).

  • Equilibration: Flush column with 10 column volumes of initial conditions.

  • System Suitability: Inject a mixture of cis and trans isomers (if available) or a crude reaction mix.

    • Acceptance Criteria: Resolution (

      
      ) between diastereomers > 2.0.
      
  • Blank Injection: Verify no carryover (sticky secondary amines often carry over).

Protocol 2: Chiral Resolution (Enantiomeric Purity)

Objective: Resolve the enantiomers of the specific diastereomer of interest (e.g., trans-3,4).

Rationale

Polysaccharide-based chiral stationary phases (CSPs) are the gold standard. Immobilized phases (e.g., Chiralpak IG, IC) are preferred over coated phases (AD, OD) to allow the use of extended solvent ranges (e.g., DCM, THF) if needed for solubility or selectivity.

Screening Protocol (Normal Phase / Polar Organic)
  • Primary Column: Chiralpak IG-3 (Amylose tris(3-chloro-5-methylphenylcarbamate), immobilized).

  • Secondary Column: Chiralpak IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate), immobilized).

  • Mobile Phase Screening:

    • Alkane Mode: n-Hexane : EtOH : DEA (90:10:0.1). Diethylamine (DEA) is mandatory to suppress peak tailing of the secondary amine.

    • Polar Organic Mode: 100% MeOH with 0.1% DEA. (Often yields better solubility for polar pyrrolidines).

Optimized Chiral Method (Example)
  • Column: Chiralpak IG-3, 4.6 x 150 mm, 3 µm.

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (85 : 15 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Temp: 25°C.

  • Detection: UV 220 nm.

Protocol 3: Mass Spectrometry Characterization

Objective: Structural confirmation and trace impurity identification.

Fragmentation Pathway Analysis

The fluoromethyl group and furan ring provide distinct fragmentation signatures useful for MRM (Multiple Reaction Monitoring) development.

MS_Fragmentation Parent Precursor Ion [M+H]+ = 170.1 Frag1 Loss of HF [M+H-HF]+ = 150.1 Parent->Frag1 -20 Da (HF) Frag2 Pyrrolidine Ring Cleavage (Retro-Diels-Alder like) Parent->Frag2 Ring Opening Frag3 Furan Ion C4H3O+ = 67.0 Frag2->Frag3 Characteristic Furan

Figure 2: Proposed ESI+ Fragmentation Pathway for 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine.

MS Parameters (Triple Quadrupole)
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimization required: too high may cause in-source loss of HF).

  • Source Temp: 120°C.

  • Desolvation Temp: 400°C.

  • MRM Transitions:

    • Quantifier: 170.1

      
       150.1 (Loss of HF, highly specific to fluoromethyl).
      
    • Qualifier: 170.1

      
       67.0 (Furan ring fragment).
      

Sample Preparation & Stability Precautions

Critical Handling Note: Furan Sensitivity

Furan rings are electron-rich and susceptible to acid-catalyzed ring opening (forming 1,4-dicarbonyls) and oxidation.

  • Avoid: Strong mineral acids (HCl,

    
    ) during extraction.
    
  • Preferred Acid: Formic acid or Acetic acid (< 1%).

  • Storage: Store solid samples at -20°C under Argon/Nitrogen to prevent furan oxidation.

Protocol: Liquid-Liquid Extraction (from Plasma/Media)
  • Aliquot: 50 µL Sample.

  • Internal Standard: Add 10 µL of deuterated analog or generic secondary amine (e.g., N-benzyl-pyrrolidine).

  • Basify: Add 50 µL 0.1 M Ammonium Carbonate (pH 9). Basifying ensures the pyrrolidine is uncharged for extraction.

  • Extract: Add 400 µL Ethyl Acetate / Hexane (1:1). Vortex 2 min.

  • Centrifuge: 10,000 x g for 5 min.

  • Evaporate: Transfer supernatant and dry under Nitrogen at 30°C.

  • Reconstitute: 100 µL Mobile Phase A/B (90:10).

References

  • Separation of Diastereomers: Snyder, L. R., et al.[4] "Introduction to Modern Liquid Chromatography." Wiley, 3rd Ed. (2010).[4][5] Link

  • Chiral Separation of Pyrrolidines: Scriba, G. K. E. "Chiral Separations of Heterocyclic Compounds." Journal of Chromatography A, 1467, 56-78 (2016). Link

  • Furan Stability & Analysis: Gandini, A. "The Furan Ring in Polymeric Materials." Progress in Polymer Science, 22(6), 1203-1379. (Context on furan reactivity). Link

  • Fluorine in Med Chem: Purser, S., et al. "Fluorine in medicinal chemistry."[1] Chemical Society Reviews, 37, 320-330 (2008). Link

Sources

Method

Application Note: Scale-Up Synthesis and Purification of 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine

Executive Summary & Strategic Analysis The pyrrolidine scaffold is a privileged structure in medicinal chemistry, often serving as a core for glycosidase inhibitors, GPCR ligands, and antiviral agents. The specific targe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, often serving as a core for glycosidase inhibitors, GPCR ligands, and antiviral agents. The specific target, 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine , presents a unique challenge: it combines a sensitive heteroaromatic moiety (furan) with a fluorinated side chain that requires precise installation.

Scale-Up Challenges:

  • Furan Sensitivity: The furan ring is acid-sensitive (ring-opening) and prone to reduction (to tetrahydrofuran) under standard catalytic hydrogenation conditions. This dictates the choice of protecting groups and deprotection strategies.

  • Fluorination Safety: Installing a fluoromethyl group typically involves deoxyfluorination of an alcohol. Traditional reagents like DAST (Diethylaminosulfur trifluoride) pose severe explosion risks on scale. This protocol utilizes PyFluor or XtalFluor-E as safer, thermally stable alternatives for multi-gram to kilogram batches.

  • Stereocontrol: The trans-relationship between the C3 and C4 substituents is thermodynamically favored in [3+2] cycloadditions, but controlling enantioselectivity requires chiral resolution or asymmetric catalysis.

Retrosynthetic Analysis & Pathway Design

The most robust route for scale-up avoids linear functionalization of the pyrrolidine ring. Instead, we employ a convergent [3+2] dipolar cycloaddition to construct the core with the furan ring already in place, followed by functional group interconversion.

Synthetic Pathway Diagram

SynthesisRoute Start1 Furfural (Commodity Chemical) Intermediate1 Step 1: (E)-Methyl 3-(furan-2-yl)acrylate (Knoevenagel Condensation) Start1->Intermediate1 Start2 Methyl Acrylate / Malonate Start2->Intermediate1 Intermediate2 Step 2: Methyl 1-benzyl-4-(furan-2-yl) pyrrolidine-3-carboxylate ([3+2] Cycloaddition) Intermediate1->Intermediate2 TFA (cat), DCM, 0°C to RT Reagent1 N-Benzyl-N-(methoxymethyl)- N-(trimethylsilylmethyl)amine (Azomethine Ylide Precursor) Reagent1->Intermediate2 Intermediate3 Step 3: (1-Benzyl-4-(furan-2-yl) pyrrolidin-3-yl)methanol (LiAlH4 Reduction) Intermediate2->Intermediate3 LiAlH4, THF, 0°C Intermediate4 Step 4: 1-Benzyl-3-(fluoromethyl)- 4-(furan-2-yl)pyrrolidine (Deoxyfluorination via PyFluor) Intermediate3->Intermediate4 PyFluor, DBU, Toluene FinalProduct Step 5: 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine (ACE-Cl Debenzylation) Intermediate4->FinalProduct 1. ACE-Cl, DCE, Reflux 2. MeOH, Reflux

Caption: Convergent synthesis strategy utilizing [3+2] cycloaddition and late-stage fluorination.

Detailed Experimental Protocols

Step 1: Synthesis of (E)-Methyl 3-(furan-2-yl)acrylate

Rationale: The furan ring is introduced early via a robust Knoevenagel condensation. This step is highly scalable and cost-effective.

  • Reagents: Furfural (1.0 equiv), Dimethyl malonate (1.2 equiv), Piperidine (cat.), Benzoic acid (cat.), Toluene.

  • Protocol:

    • Charge a reactor with furfural, dimethyl malonate, and toluene (5 vol).

    • Add piperidine (0.05 equiv) and benzoic acid (0.05 equiv).

    • Heat to reflux with a Dean-Stark trap to remove water azeotropically.

    • Monitor by TLC/HPLC until furfural is <1%.

    • Workup: Cool to RT. Wash with 1N HCl, then sat. NaHCO3, then brine.

    • Concentrate the organic layer. The intermediate diester is often decarboxylated in situ or in a second step (heating with NaCl/DMSO/Water) to yield the acrylate.

    • Purification: Distillation under high vacuum (furan derivatives can polymerize; add BHT as stabilizer).

Step 2: [3+2] Cycloaddition (Scaffold Construction)

Rationale: This step constructs the pyrrolidine ring and sets the relative stereochemistry (trans-selective).

  • Reagents: (E)-Methyl 3-(furan-2-yl)acrylate (1.0 equiv), N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine (1.2 equiv), TFA (0.1 equiv), DCM (Dichloromethane).

  • Safety Note: The reaction generates formaldehyde equivalents. Ensure good ventilation.

  • Protocol:

    • Dissolve the acrylate in anhydrous DCM (10 vol) under N2.

    • Cool to 0°C. Add the aminal precursor (N-benzyl reagent).

    • Add TFA dropwise, maintaining internal temp < 5°C (exothermic).

    • Allow to warm to RT and stir for 12–16 h.

    • Workup: Quench with sat. NaHCO3. Separate phases.

    • Purification: The product is a basic amine. Extract into 1N HCl (aqueous), wash the organic layer (removes neutral impurities), then basify the aqueous layer with NaOH and extract back into DCM. This "acid-base swap" is a powerful purification technique on scale, often avoiding chromatography.

Step 3: Reduction to Alcohol

Rationale: Converting the ester to the alcohol prepares the handle for fluorination.

  • Reagents: LiAlH4 (1.1 equiv) or LiBH4 (2.0 equiv), THF.

  • Protocol:

    • Suspend LiAlH4 in anhydrous THF (0°C).

    • Add solution of the ester (from Step 2) in THF dropwise. Caution: Hydrogen gas evolution.

    • Stir at 0°C -> RT for 4 h.

    • Fieser Quench: Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL).

    • Filter the granular aluminum salts. Concentrate filtrate to yield the crude alcohol.

Step 4: Deoxyfluorination (The Critical Step)

Rationale: Traditional DAST is hazardous on scale. We use PyFluor (2-Pyridinesulfonyl fluoride) or XtalFluor-E, which are thermally stable solids and do not liberate HF gas as violently.

  • Reagents: Alcohol substrate (1.0 equiv), PyFluor (1.2 equiv), DBU (1.5 equiv), Toluene.

  • Protocol:

    • Dissolve alcohol in Toluene (8 vol). Add DBU.

    • Add PyFluor solid in portions at RT. (Unlike DAST, -78°C is not required, making this highly scalable).

    • Stir at RT for 12–24 h.

    • Workup: Wash with 1N HCl (removes DBU and pyridine byproduct), then sat. NaHCO3.

    • Purification: Flash chromatography or crystallization as an oxalate salt if possible.

Step 5: N-Debenzylation via ACE-Cl

Rationale: Catalytic hydrogenation (Pd/C, H2) poses a high risk of reducing the furan ring to a tetrahydrofuran. ACE-Cl (1-Chloroethyl chloroformate) provides a selective chemical dealkylation mechanism.

  • Reagents: 1-Chloroethyl chloroformate (ACE-Cl, 1.2 equiv), DCE (Dichloroethane) or Toluene, Methanol.

  • Protocol:

    • Dissolve the N-benzyl fluoropyrrolidine in DCE.

    • Cool to 0°C. Add ACE-Cl dropwise.

    • Heat to reflux for 2–4 h. (Forms the carbamate intermediate).

    • Concentrate to dryness.

    • Redissolve residue in Methanol and reflux for 1 h. (Cleaves the carbamate to the amine HCl salt).

    • Isolation: Concentrate methanol. Triturate the solid with Et2O or Acetone to obtain the 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine hydrochloride .

Purification & Analytical Specifications

Purification Strategy Table
StageImpurity TypeRemoval StrategyScale-Up Suitability
Step 2 (Cycloaddition) Unreacted acrylate, polymerAcid/Base Extraction (Amine handle)High (Avoids columns)
Step 4 (Fluorination) Elimination product (Alkene)Silica Gel Plug or Salt CrystallizationMedium (Alkene is non-basic if salt formed carefully)
Final Step Benzyl chloride, CarbamateTrituration of HCl salt in AcetoneHigh
Expected Analytical Data
  • Appearance: White to off-white solid (Hydrochloride salt).

  • 1H NMR (DMSO-d6):

    • 
       9.5 (br s, 2H, NH2+),
      
    • 
       7.6 (d, 1H, Furan-H5),
      
    • 
       6.4 (m, 1H, Furan-H4),
      
    • 
       6.3 (d, 1H, Furan-H3),
      
    • 
       4.6-4.8 (dm, 2H, CH2F, 
      
      
      
      Hz),
    • 
       3.2-3.6 (m, Pyrrolidine ring protons).
      
  • 19F NMR:

    
     -220 to -230 ppm (triplet of doublets).
    
  • Mass Spec (ESI+): [M+H]+ calc. for C9H12FNO

    
     170.09.
    

Process Safety & Hazard Control

Critical Hazard: Fluorination Reagents

While PyFluor is safer than DAST, all deoxyfluorination reactions can release HF if quenched improperly.

  • Control: Quench reaction mixtures into a biphasic system containing excess bicarbonate or weak caustic.

  • Vessels: Glass-lined reactors are generally acceptable for PyFluor/Toluene, but check compatibility if HF generation is suspected.

Critical Hazard: Furan Instability

Furan rings can open in strong aqueous acid (forming 1,4-dicarbonyls).

  • Control: Minimize exposure time to strong aqueous acids during workups. Keep temperature low (<10°C) during acidic washes.

References

  • PyFluor Development: Nielsen, M. K., et al. "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent."[1] J. Am. Chem. Soc.[1]2015 , 137, 9571.[1] Link

  • ACE-Cl Debenzylation: Olofson, R. A., et al. "A New Reagent for the Selective Dealkylation of Tertiary Amines." J. Org. Chem.1984 , 49, 2081.[2] Link

  • [3+2] Cycloaddition Scale-Up: Pandey, G., et al. "1,3-Dipolar Cycloaddition of Azomethine Ylides." Chem. Rev.2006 , 106, 4484. Link

  • Furan Hydrogenation Issues: Nakagawa, Y., et al. "Total Hydrogenation of Furan Derivatives over Silica-Supported Ni–Pd Alloy Catalysts." ACS Catal.2013 , 3, 2655. Link

Sources

Application

In vitro experimental design using 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine

Application Note: Technical Assessment & In Vitro Profiling of 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine Executive Summary & Rationale The scaffold 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine represents a high-value "pri...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Technical Assessment & In Vitro Profiling of 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine

Executive Summary & Rationale

The scaffold 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine represents a high-value "privileged structure" in medicinal chemistry, combining three distinct pharmacophoric elements:

  • Pyrrolidine Core: Provides a defined 3D vector for substituent orientation, common in GPCR and protease inhibitors (e.g., DPP-IV inhibitors).

  • Furan-2-yl Moiety: A classic aromatic bioisostere capable of

    
    -
    
    
    
    stacking and hydrogen bonding. However, it serves as a critical structural alert for metabolic toxicity (CYP450-mediated bioactivation).
  • Fluoromethyl Group (

    
    ):  A bioisostere for hydroxymethyl (
    
    
    
    ) or methyl groups, acting as a metabolic blocker to prevent hydroxylation while modulating basicity (pKa) via the gauche effect.

Experimental Strategy: This guide prioritizes safety and metabolic stability over random efficacy screening. The presence of the furan ring mandates an early "Go/No-Go" decision based on reactive metabolite formation. The experimental cascade is designed to validate the scaffold's suitability for lead optimization before expensive efficacy trials.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the screening cascade.

ScreeningCascade cluster_ADME Phase I: Liability Profiling cluster_Tox Phase II: Safety Start Compound Synthesis 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine QC QC: Purity (>95%) & Chemical Stability (Buffer) Start->QC MetStab Metabolic Stability (HLM + NADPH) QC->MetStab Pass GSH_Trap Reactive Metabolite Trapping (GSH Adduct Search) MetStab->GSH_Trap High Turnover? Cyto Cytotoxicity (HepG2 / HEK293) GSH_Trap->Cyto Low Adducts Decision Go / No-Go Decision Cyto->Decision Opt Lead Optimization (Derivatization) Decision->Opt Safe Profile

Figure 1: Strategic screening cascade prioritizing metabolic liability assessment due to the furan moiety.

Pre-Experimental Preparation

Stock Solution & Stability

The fluoromethyl group can exhibit chemical instability (HF elimination) under extreme pH or temperature.

  • Solvent: Dissolve in 100% DMSO to 10 mM.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • QC Check: Verify integrity via LC-MS prior to every assay. Look for a mass loss of 20 Da (HF loss).

Protocol A: Reactive Metabolite Trapping (GSH Assay)

Rationale: The furan ring is prone to oxidation by Cytochrome P450 (specifically CYP2E1 and CYP3A4) to form a reactive cis-2-butene-1,4-dial intermediate. This intermediate alkylates proteins and DNA, leading to hepatotoxicity. This assay is the critical filter for this scaffold.

Materials:
  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System.

  • Glutathione (GSH) (trapping agent).

  • Potassium Phosphate Buffer (100 mM, pH 7.4).

  • LC-MS/MS (Triple Quadrupole).

Step-by-Step Protocol:
  • Incubation Mix: Prepare a reaction mixture in a 96-well plate:

    • Buffer: pH 7.4 Phosphate (final vol to 100 µL).

    • Microsomes: 1.0 mg/mL final concentration.

    • Test Compound: 10 µM (from DMSO stock).

    • GSH: 5 mM (excess to trap electrophiles).

  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH (1 mM final).

  • Controls:

    • Negative:[1] No NADPH (metabolic stability check).

    • Positive: Furosemide or Methapyrilene (known furan bioactivation).

  • Termination: At T=60 min, quench with 100 µL ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge (4000 rpm, 20 min). Inject supernatant into LC-MS/MS.

  • Data Interpretation (Neutral Loss Scan):

    • Scan for [M + GSH + O - 2H] or [M + GSH] adducts.

    • Specifically, look for a neutral loss of 129 Da (pyroglutamic acid) or 307 Da (GSH) in the MS2 spectra.

Success Criteria:

  • Safe: < 1% conversion to GSH adducts relative to parent loss.

  • Toxic Liability: Significant GSH adduct formation suggests the furan is bioactivating. Action: Substituents on the furan ring (e.g., methyl) may need to be added to block oxidation.

Protocol B: Physicochemical Profiling (pKa & LogD)

Rationale: The 3-fluoromethyl group lowers the pKa of the pyrrolidine nitrogen (compared to unsubstituted pyrrolidine) via electron withdrawal, potentially improving membrane permeability and reducing hERG liability.

ParameterMethodTarget RangeNote
pKa Potentiometric Titration7.5 – 8.5Optimal for CNS penetration and solubility.[1]
LogD (pH 7.4) Shake-flask (Octanol/Buffer)1.0 – 3.0Fluorine typically increases lipophilicity; Furan is lipophilic.
Solubility Kinetic (Nephelometry)> 50 µMPyrrolidine core usually ensures good solubility.

Protocol C: In Vitro Cytotoxicity (Therapeutic Window)

Rationale: Establish a baseline safety profile in metabolically active cells (HepG2) vs. non-metabolic cells (HEK293).

Workflow:
  • Cell Seeding: Seed HepG2 (liver) and HEK293 (kidney) cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Dosing: Treat with compound (0.1 µM – 100 µM, 8-point serial dilution).

    • Vehicle Control: 0.5% DMSO.

    • Positive Control:[1] Doxorubicin or Tamoxifen.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout: Add CellTiter-Glo® (Promega) or MTT reagent. Measure Luminescence/Absorbance.

  • Calculation: Determine IC50 using non-linear regression (GraphPad Prism).

Interpretation:

  • IC50 > 50 µM: Generally considered low cytotoxicity.

  • IC50 (HepG2) << IC50 (HEK293): Indicates metabolic activation toxicity (consistent with furan liability).

Mechanistic Insight: The Furan Bioactivation Pathway

Understanding the specific risk of the furan moiety is crucial for interpreting the GSH data.

FuranMetabolism Compound Parent Compound (Furan Ring) CYP CYP450 (Oxidation) Compound->CYP Epoxide Unstable Epoxide Intermediate CYP->Epoxide Enedial Cis-2-butene-1,4-dial (Reactive Electrophile) Epoxide->Enedial Ring Opening Protein Protein/DNA Adducts Enedial->Protein Toxicity GSH_Adduct GSH Conjugate (Detoxified) Enedial->GSH_Adduct + Glutathione

Figure 2: Mechanism of Furan Bioactivation. The protocol aims to maximize the Green path (GSH Adduct) detection to predict the Black path (Toxicity).

References

  • Peterson, L. A. (2013).[2] Reactive metabolites in the biotransformation of molecules containing a furan ring. Chemical Research in Toxicology, 26(1), 6-25.[2] Link

  • Pike, K. G., et al. (2011). Fluorine in medicinal chemistry. Drug Discovery Today, 16(15-16), 683-693. (Discussion on fluoromethyl bioisosteres).
  • Guazzelli, L., et al. (2019).[3] Synthesis and biological evaluation of polyhydroxylated pyrrolidine derivatives. Frontiers in Pharmacology. Link

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism, 6(3), 161-225. (Reference for Structural Alerts).
  • Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

Sources

Method

Application Note: Preclinical Efficacy Profiling of 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine in Neuroinflammation and Cognitive Deficit Models

Target Audience: Researchers, Principal Investigators, and Preclinical Drug Development Professionals Document Type: Advanced Methodological Guide & Protocol Executive Summary & Pharmacological Rationale The development...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Preclinical Drug Development Professionals Document Type: Advanced Methodological Guide & Protocol

Executive Summary & Pharmacological Rationale

The development of novel neurotherapeutics requires scaffolds that can efficiently cross the blood-brain barrier (BBB) while exerting precise modulatory effects on neuro-immune targets. 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine (3-FFP) represents a highly specialized pharmacophore designed for such applications.

The structural logic of 3-FFP is rooted in established medicinal chemistry principles:

  • Pyrrolidine Core: A privileged scaffold in neuropharmacology, providing basicity for target engagement and excellent BBB permeability[1]. Pyrrolidine derivatives are widely recognized for their neuroprotective and cognitive-enhancing properties[2].

  • Furan-2-yl Moiety: Enhances lipophilicity and provides a heteroaromatic system capable of π-π stacking with receptor binding pockets, frequently utilized in anti-inflammatory and neuroactive drug design[3].

  • Fluoromethyl Group: Acts as a bioisostere for methyl or hydroxymethyl groups. The highly electronegative fluorine atom modulates the pKa of the adjacent pyrrolidine nitrogen, improves metabolic stability by blocking cytochrome P450-mediated oxidation, and enhances overall CNS penetrance.

This guide outlines the optimal in vivo animal models and self-validating protocols required to evaluate the efficacy of 3-FFP, specifically focusing on its hypothesized role in mitigating neuroinflammation and reversing associated cognitive deficits.

Mechanistic Hypothesis & Pathway Visualization

Systemic infections or chronic peripheral inflammation can trigger profound central nervous system (CNS) pathology. The Lipopolysaccharide (LPS)-induced neuroinflammation model is the gold standard for replicating this axis[4]. LPS activates Toll-like Receptor 4 (TLR4) on microglial cells, triggering the nuclear translocation of NF-κB. This cascade results in a "cytokine storm" within the hippocampus (elevated TNF-α, IL-1β, IL-6), leading to synaptic dysfunction and spatial memory impairment[4].

We hypothesize that 3-FFP acts as an upstream modulator of this pathway, either through direct allosteric modulation of microglial activation states or by inhibiting the downstream NF-κB transcriptional machinery.

MoA LPS Systemic LPS (1 mg/kg i.p.) TLR4 TLR4 Receptor (Microglial Activation) LPS->TLR4 Binds NFKB NF-κB Translocation & Transcriptional Activation TLR4->NFKB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFKB->Cytokines Upregulates NeuroTox Synaptic Dysfunction & Cognitive Deficit Cytokines->NeuroTox Induces Compound 3-(Fluoromethyl)-4- (furan-2-yl)pyrrolidine Compound->TLR4 Modulates Compound->NFKB Inhibits

Figure 1: Hypothesized mechanism of action for 3-FFP in mitigating LPS-induced neuroinflammation.

Experimental Design & Causality (E-E-A-T)

To ensure scientific integrity, the experimental design must be a self-validating system . This means every assay must contain internal controls that prove the model worked before interpreting the efficacy of the test compound.

Model Selection Causality
  • Why the LPS Model? Unlike transgenic Alzheimer's models (e.g., 5xFAD) which take months to develop pathology, systemic LPS (1 mg/kg i.p.) induces acute, robust, and highly reproducible neuroinflammation within 24 hours[5]. It allows for rapid, medium-throughput screening of anti-inflammatory CNS compounds.

  • Why the Morris Water Maze (MWM)? The MWM is the most rigorously validated behavioral assay for assessing hippocampal-dependent spatial learning and reference memory[6]. Because LPS-induced cytokine upregulation heavily targets hippocampal synapses, the MWM provides a direct functional readout of the biochemical damage[7].

Self-Validation Controls
  • Negative Control (Vehicle + Saline): Establishes the baseline for healthy cognitive performance and basal cytokine levels.

  • Disease Control (Vehicle + LPS): Validates the induction of the deficit. If this group does not show a statistically significant impairment compared to the negative control, the entire cohort's data must be discarded.

  • Positive Control (Donepezil or Dexamethasone + LPS): Validates the assay's sensitivity to pharmacological intervention. Dexamethasone (anti-inflammatory) or Donepezil (pro-cognitive)[2] ensures that a reversal of the deficit is biologically possible in your specific laboratory environment.

In Vivo Experimental Protocols

Workflow Acclim Acclimatization (Days -14 to -8) Dosing Pre-treatment: 3-FFP (Days -7 to 0) Acclim->Dosing LPS LPS Challenge (Day 0, 1h post-dose) Dosing->LPS MWM Morris Water Maze (Days 1 to 5) LPS->MWM Tissue Tissue Collection & ELISA (Day 6) MWM->Tissue

Figure 2: In vivo experimental workflow for evaluating 3-FFP efficacy.

Protocol A: Formulation and Dosing

Causality: Pyrrolidines are generally basic and lipophilic. To ensure uniform systemic distribution and prevent gastrointestinal precipitation, a co-solvent system is required.

  • Vehicle Preparation: Prepare a solution of 5% DMSO, 10% Tween-80, and 85% sterile physiological saline.

  • Compound Suspension: Dissolve 3-FFP in DMSO first, followed by the addition of Tween-80. Vortex until clear. Slowly add saline while continuously stirring to prevent micelle crash-out.

  • Administration: Dose mice via oral gavage (p.o.) at 10 mg/kg and 30 mg/kg once daily for 7 consecutive days prior to LPS challenge.

Protocol B: LPS-Induced Neuroinflammation
  • Subjects: Use 8–10 week old male C57BL/6J mice. (Exclude females in initial screens to prevent estrus cycle-induced behavioral variance, though follow-up studies must include them for sex-dimorphism analysis).

  • Induction: On Day 0, exactly 1 hour after the final 3-FFP dose, administer LPS (Escherichia coli O111:B4) at 1 mg/kg via intraperitoneal (i.p.) injection[8].

  • Verification: Monitor animals for 4 hours post-injection for sickness behavior (piloerection, lethargy) to confirm systemic immune activation.

Protocol C: Morris Water Maze (MWM)

Causality: The water must be made opaque to prevent the animal from simply seeing the platform, forcing reliance on spatial cues (posters/shapes on the walls of the room)[6].

  • Apparatus Setup: Fill a circular pool (120 cm diameter) with water maintained strictly at 22±1°C. Crucial: Colder water induces hypothermia, causing mice to float rather than swim, invalidating the data. Make the water opaque using non-toxic white tempera paint.

  • Spatial Acquisition (Days 1–4):

    • Submerge the escape platform 1 cm below the water surface in the target quadrant.

    • Subject each mouse to 4 trials per day, starting from different randomized quadrants.

    • Allow 60 seconds to find the platform. If the mouse fails, gently guide it to the platform and leave it there for 15 seconds to consolidate the spatial map[6].

  • Probe Trial (Day 5):

    • Remove the platform entirely.

    • Allow the mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform used to be). This isolates reference memory from simple motor learning[9].

Protocol D: Tissue Collection & Biochemical Validation
  • Euthanasia: On Day 6, euthanize animals via cervical dislocation (to avoid anesthesia-induced protein phosphorylation artifacts).

  • Dissection: Rapidly extract the brain on an ice-cold surgical block and micro-dissect the hippocampi. Snap-freeze in liquid nitrogen.

  • Quantification: Homogenize tissue in RIPA buffer with protease/phosphatase inhibitors. Quantify TNF-α and IL-1β using standard sandwich ELISA kits to validate the biochemical suppression of neuroinflammation.

Data Presentation & Expected Baselines

To facilitate rapid decision-making in drug development, quantitative data should be structured to highlight the delta between the Disease Control (LPS) and the Treatment Groups (3-FFP).

Table 1: Expected Biochemical Outcomes (Hippocampal Cytokine Expression)

Experimental GroupTreatmentTNF-α (pg/mg protein)IL-1β (pg/mg protein)Interpretation
Negative Control Vehicle + Saline15.2 ± 2.112.4 ± 1.8Basal physiological state
Disease Control Vehicle + LPS85.4 ± 6.778.9 ± 5.4Validates severe neuroinflammation
Positive Control Dexamethasone + LPS22.1 ± 3.418.5 ± 2.9Validates assay sensitivity
Low Dose 3-FFP 10 mg/kg + LPS45.6 ± 5.141.2 ± 4.7Partial target engagement
High Dose 3-FFP 30 mg/kg + LPS24.8 ± 3.821.0 ± 3.1Robust anti-inflammatory efficacy

Table 2: Expected Behavioral Outcomes (Morris Water Maze - Probe Trial)

Experimental GroupEscape Latency (Day 4)Time in Target Quadrant (Day 5)Swim Speed
Negative Control < 15 seconds> 40%Normal (~20 cm/s)
Disease Control > 45 seconds~ 25% (Chance level)Normal (Rules out motor deficit)
High Dose 3-FFP < 20 seconds> 35%Normal

Note: If swim speed is significantly reduced in the LPS or 3-FFP groups, the increased escape latency may be due to motor impairment or sedation rather than cognitive deficit, requiring a re-evaluation of the compound's safety profile.

References

  • Recent insights about pyrrolidine core skeletons in pharmacology Frontiers in Pharmacology (2023) URL:[Link]

  • Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis Pharmacology Biochemistry and Behavior (2023) URL:[Link]

  • Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use International Journal of Molecular Sciences / PMC (2022) URL:[Link]

  • Morris water maze: procedures for assessing spatial and related forms of learning and memory Nature Protocols (2006) URL:[Link]

Sources

Application

Radiolabeling of 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine for PET imaging

Application Note: Automated Radiosynthesis of [ F]3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine Executive Summary This application note details the protocol for the radiosynthesis of 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Automated Radiosynthesis of [ F]3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine

Executive Summary

This application note details the protocol for the radiosynthesis of 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine labeled with Fluorine-18 (


F). This scaffold represents a class of heterocyclic proline mimetics often utilized in neuroreceptor imaging and enzyme inhibition.

The presence of the furan moiety introduces a critical chemical constraint: acid sensitivity.[1][2] Standard radiochemical deprotection methods (e.g., high-temperature HCl) can lead to furan ring opening and polymerization. This guide provides an optimized workflow prioritizing the stability of the heteroaromatic system while ensuring high radiochemical yield (RCY) and purity suitable for preclinical PET imaging.

Chemical Strategy & Retrosynthesis

Molecule Analysis
  • Target: [

    
    F]3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine.
    
  • Labeling Site: The primary aliphatic carbon of the fluoromethyl group.

  • Key Challenge: The secondary amine requires protection (Boc) during nucleophilic substitution. The subsequent deprotection must not degrade the acid-sensitive furan ring.

Reaction Pathway

The synthesis follows a standard Nucleophilic Aliphatic Substitution (


)  mechanism.
  • Precursor: N-Boc-3-(Tosyloxymethyl)-4-(furan-2-yl)pyrrolidine. The Tosylate (OTs) functions as the leaving group.

  • Radiofluorination: Displacement of OTs by [

    
    F]Fluoride.
    
  • Deprotection: Removal of the tert-butyloxycarbonyl (Boc) group.

  • Purification: Semi-preparative HPLC.

ReactionScheme Precursor Precursor: N-Boc-3-(Tosyloxymethyl)-4-(furan-2-yl)pyrrolidine Intermediate Intermediate: [18F]N-Boc-3-(Fluoromethyl)-... Precursor->Intermediate SN2 Fluorination (MeCN, 90°C) Complex [18F]F-/K2.2.2 Complex Complex->Intermediate Product Final Product: [18F]3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine Intermediate->Product Deprotection (HCl/TFA, controlled temp)

Figure 1: Reaction scheme for the synthesis of the target pyrrolidine tracer.

Automated Synthesis Protocol

Reagents and Materials
ReagentSpecificationPurpose
Precursor N-Boc-3-(Tosyloxymethyl)-4-(furan-2-yl)pyrrolidine (5 mg)Substrate for labeling
Kryptofix 2.2.2 10–15 mgPhase transfer catalyst
Potassium Carbonate 1.5 mg (in 20 µL water)Counter-ion source
Acetonitrile (MeCN) Anhydrous, >99.9%Reaction solvent
Hydrochloric Acid 1M or 2M (aqueous)Deprotection agent
Sodium Hydroxide 2MNeutralization
QMA Cartridge Sep-Pak Light (Carbonate form)[

F] Trapping
Step-by-Step Workflow
Step 1: [

F]Fluoride Trapping and Elution
  • Deliver [

    
    F]Fluoride target water to the synthesis module.
    
  • Pass through a QMA Carbonate cartridge to trap [

    
    F]F-.
    
  • Elute into the reactor using the Eluent Solution (Kryptofix 2.2.2 + K

    
    CO
    
    
    
    in MeCN/H
    
    
    O).
Step 2: Azeotropic Drying
  • Critical Parameter: Water severely inhibits the nucleophilicity of fluoride.

  • Action: Evaporate solvent at 95°C under helium flow and vacuum.

  • Repeat: Add 1 mL anhydrous MeCN and evaporate again to ensure dryness (azeotropic distillation).

Step 3: Radiofluorination (

)
  • Dissolve 5 mg of Precursor in 1 mL anhydrous MeCN.

  • Add precursor solution to the dried [

    
    F]K2.2.2/KF complex.
    
  • Reaction Conditions: Heat at 90°C for 10 minutes in a closed vessel.

    • Note: Higher temperatures (>110°C) may degrade the furan ring or cause elimination side-products.

Step 4: Controlled Deprotection (Furan-Safe)
  • Risk: Furan rings are susceptible to acid-catalyzed ring opening (hydrolysis) at high temperatures.

  • Protocol:

    • Cool reactor to 40°C.

    • Add 1 mL 1M HCl .

    • Heat to 80°C for 5 minutes .

    • Alternative: If furan degradation is observed (darkening of solution/impurities), use Trifluoroacetic acid (TFA) in DCM at room temperature (if module supports organic deprotection) or lower the HCl temperature to 60°C and extend time to 10 mins.

Step 5: Purification and Formulation
  • Neutralize the reaction mixture with 2M NaOH (approx. 0.5 mL) and buffer with HPLC mobile phase.

  • Inject onto Semi-Prep HPLC.

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 250 x 10 mm).

    • Mobile Phase: 15% Ethanol / 85% Phosphate Buffer (pH 7.4). Isocratic flow.

  • Collect the radioactive product peak (typically elutes between 12–18 mins depending on flow rate).

  • Dilute with saline and pass through a 0.22 µm sterile filter into the final product vial.

Process Visualization

The following diagram illustrates the automated fluidic path and logic for the synthesis module.

SynthesisWorkflow cluster_prep Preparation cluster_reactor Reactor Vessel cluster_purification Downstream Cyclotron Cyclotron Target ([18F]F- in H2O) QMA QMA Cartridge (Trap [18F]) Cyclotron->QMA Drying Azeotropic Drying (95°C, He flow) QMA->Drying Elute (K2.2.2) Labeling Labeling (Precursor + MeCN, 90°C) Drying->Labeling Deprotect Deprotection (1M HCl, 80°C) Labeling->Deprotect HPLC Semi-Prep HPLC (Purification) Deprotect->HPLC Neutralize Formulation Sterile Filter (Final Vial) HPLC->Formulation Cut Peak

Figure 2: Automated fluidic workflow for the radiosynthesis module.

Quality Control (QC)

Trustworthiness in PET imaging relies on rigorous QC. The following tests are mandatory before batch release.

Test ParameterMethodAcceptance Criteria
Appearance Visual InspectionClear, colorless, particle-free
Radionuclidic Identity Half-life measurement105 – 115 minutes
Radiochemical Purity (RCP) Analytical HPLC / Radio-TLC> 95%
Chemical Purity HPLC (UV at 254 nm)No significant impurity peaks; Precursor < limits
pH pH Strip/Meter4.5 – 8.5
Residual Solvents Gas Chromatography (GC)MeCN < 410 ppm; Ethanol < 5000 ppm
Bacterial Endotoxins LAL Test< 175 EU/V (for human use)
Filter Integrity Bubble Point Test> 50 psi (depending on filter rating)

Scientific Commentary & Troubleshooting

Stereochemistry Considerations

The molecule contains chiral centers at positions 3 and 4 of the pyrrolidine ring.

  • Precursor Purity: Ensure the precursor is enantiomerically pure (e.g., trans-3,4-disubstituted). The

    
     reaction at the fluoromethyl group (primary carbon) generally retains the stereochemistry of the pyrrolidine ring skeleton, but harsh conditions can cause epimerization.
    
  • Validation: Use chiral HPLC during method development to confirm no racemization occurs during the labeling or deprotection steps.

Furan Stability

As noted in recent literature on furanic platform chemicals, furan rings can undergo acid-catalyzed ring opening to form dicarbonyls (e.g., 2,5-diketo compounds) [1].[2]

  • Mitigation: If HPLC shows broad "humps" or multiple unknown peaks after deprotection, reduce the acid concentration to 0.5M HCl or switch to an organic acid deprotection (TFA) followed by rapid neutralization.

Molar Activity ( )

To achieve high molar activity (crucial for receptor imaging), minimize "cold" fluoride contamination. Use high-purity reagents and avoid Teflon tubing where possible, as it can leach trace fluoride.

References

  • Kolykhalov, D. A., et al. (2024).[1] "The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions." ChemSusChem.[1] Available at: [Link][1]

  • Coenen, H. H., et al. (2010). "Consensus nomenclature rules for radiopharmaceutical chemistry." Nuclear Medicine and Biology, 37(7), 727-729. Available at: [Link]

  • Preshlock, S. M., et al. (2016). "18F-Labeling of Arenes and Heteroarenes for Applications in Positron Emission Tomography." Chemical Reviews, 116(2), 719-766. Available at: [Link]

  • Cole, E. L., et al. (2014). "Radiosyntheses using fluorine-18: the art and science of late stage fluorination." Current Topics in Medicinal Chemistry, 14(7), 875-900. Available at: [Link]

Sources

Method

Application Note: Formulation of 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine for In Vivo Studies

Abstract & Scope This guide details the rational formulation strategy for 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine , a specific heterocyclic amine intended for in vivo pharmacokinetic (PK) and pharmacodynamic (PD) eval...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This guide details the rational formulation strategy for 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine , a specific heterocyclic amine intended for in vivo pharmacokinetic (PK) and pharmacodynamic (PD) evaluation. Due to the structural combination of a basic pyrrolidine nitrogen (pKa ~9.5) and an acid-sensitive furan moiety, this compound presents a unique "stability-solubility paradox."

Standard acidification strategies used for amines may compromise the furan ring, leading to ring-opening and polymerization.[1] This protocol prioritizes Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
and buffered cosolvent systems to ensure solubility without triggering chemical degradation.

Physicochemical Profiling & Formulation Logic

Before formulation, the compound's properties must be understood to define the "Safe Formulation Window."

PropertyValue (Est.)Implication for Formulation
Molecular Weight ~169.2 g/mol Small molecule; likely permeable.
LogP 1.8 – 2.2Moderately lipophilic; requires solubilizers for high doses.
pKa (Base) 9.2 – 9.8Highly soluble at pH < 6.0 (ionized); Poor solubility at pH > 8.0.
Chemical Liability Furan Ring CRITICAL: Unstable in strong acids (pH < 2.0). Susceptible to oxidative ring opening.[2]
Physical State Solid / OilLikely an oil or low-melting solid as a free base; solid as a salt (HCl/Tartrate).
The Formulation Strategy (Decision Matrix)

The following decision tree outlines the logic for selecting the appropriate vehicle based on the route of administration and dose requirements.

FormulationDecision Start Start: Define Target Dose & Route CheckSolubility Check Aqueous Solubility (pH 7.4) Start->CheckSolubility Soluble Soluble? CheckSolubility->Soluble IV_Route Route: Intravenous (IV) Soluble->IV_Route No PO_Route Route: Oral (PO) Soluble->PO_Route No Acidify Acidify to pH 5.0 (Acetate/Citrate Buffer) IV_Route->Acidify Stable Furan Stable at pH 5? Acidify->Stable UseBuffer Use Buffered Saline (pH 5.0) Stable->UseBuffer Yes Complexation Use 20% HP-beta-CD (pH 6.0 - 7.0) Stable->Complexation No (Degradation) HighDose High Dose (>10 mg/kg)? PO_Route->HighDose Suspension Suspension: 0.5% MC / 0.1% Tween 80 HighDose->Suspension Yes Solution Solution: 10% PEG400 / 90% Water HighDose->Solution No

Figure 1: Decision tree for vehicle selection prioritizing furan stability.

Recommended Formulation Protocols

Protocol A: Intravenous (IV) Solution (Preferred)

Target Concentration: 1 – 5 mg/mL Vehicle: 20% (w/v) Hydroxypropyl-


-Cyclodextrin (HP-

-CD) in Phosphate Buffer (pH 6.0). Rationale: Cyclodextrins encapsulate the lipophilic furan/fluoromethyl moiety, improving solubility without requiring extreme pH adjustments that could degrade the furan ring.

Materials:

  • 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine (Test Article)

  • Hydroxypropyl-

    
    -Cyclodextrin (e.g., Kleptose® HPB or Captisol®)
    
  • Phosphate Buffered Saline (PBS) or Sterile Water for Injection.

  • 0.1N HCl and 0.1N NaOH for pH adjustment.

Step-by-Step Procedure:

  • Vehicle Preparation: Dissolve 20 g of HP-

    
    -CD in 80 mL of sterile water/PBS. Stir until clear.
    
  • Weighing: Accurately weigh the required amount of Test Article into a glass vial.

  • Wetting: Add the calculated volume of the 20% HP-

    
    -CD vehicle to the vial.
    
  • Mixing: Vortex for 1 minute, then sonicate for 10–15 minutes. The solution should become clear.

    • Note: If the compound does not dissolve, lower the pH carefully to 5.0 using 0.1N HCl. Do not go below pH 4.0.

  • Filtration: Filter the solution through a 0.22 µm PVDF or PES syringe filter into a sterile vial.

  • QC Check: Inspect for particulates. Verify pH is between 5.0 and 7.0.

Protocol B: Oral (PO) Solution (Cosolvent System)

Target Concentration: 5 – 20 mg/mL Vehicle: 5% DMSO / 40% PEG 400 / 55% Water (pH adjusted to 5.0). Rationale: PEG 400 provides high solubilizing power for the lipophilic domains. DMSO ensures initial dissolution.

Step-by-Step Procedure:

  • Dissolution: Weigh the Test Article into a vial. Add the required volume of DMSO (5% of final volume). Vortex until fully dissolved.

  • Cosolvent Addition: Add PEG 400 (40% of final volume) slowly while vortexing. The solution may warm slightly (exothermic).

  • Aqueous Phase: Slowly add water (55% of final volume) while stirring.

    • Caution: Precipitation may occur at the interface. Add water dropwise with vigorous stirring.

  • pH Adjustment: Check pH. If > 7.0, adjust to pH 5.0 ± 0.5 with dilute HCl or Tartaric Acid.

  • Storage: Prepare fresh daily. Furan derivatives may oxidize in PEG solutions over time (peroxides in PEG). Use "Low Peroxide" grade PEG if possible.

Stability & Quality Control

The furan ring is the "weak link." Standard HPLC-UV methods must be used to verify the integrity of the formulation before dosing.

Stability Warning: Furan rings are susceptible to acid-catalyzed ring opening (forming dicarbonyls) and oxidation.

  • Visual Sign of Degradation: Yellowing or browning of the solution.

  • HPLC Marker: Appearance of broad peaks at early retention times (polar ring-opened products).

QC Method (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV at 210 nm (pyrrolidine/general) and 254 nm (aromatic/furan).

Animal Administration Guidelines

ParameterMouse (20-25g)Rat (200-250g)Constraints
IV Volume Max 5 mL/kg (100 µL)Max 5 mL/kg (1 mL)Injection rate < 1 mL/min to prevent hemolysis.
PO Volume Max 10 mL/kg (200 µL)Max 10 mL/kg (2 mL)Ensure suspension is homogeneous before gavage.
pH Tolerance 4.5 – 8.04.5 – 8.0Avoid pH < 4.5 IV (phlebitis risk) and PO (gastric irritation).

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Gad, S. C., et al. (2016). Nonclinical vehicle use in studies by multiple routes in multiple species. International Journal of Toxicology. Link

  • FDA Center for Drug Evaluation and Research. (2024). Inactive Ingredient Search for Approved Drug Products. Link

  • Dunlop, A. P. (1948). Furan chemistry: The behavior of the furan ring in acidic media.[1][2][3] Industrial & Engineering Chemistry. (Contextual grounding for furan acid sensitivity).

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming challenges in the purification of 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine

Topic: Overcoming challenges in the purification of 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine Ticket ID: #PUR-3F4F-PYR Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming challenges in the purification of 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine Ticket ID: #PUR-3F4F-PYR Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are likely reading this guide because your purification of 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine resulted in a black tar, a streaky column, or a low yield of the desired diastereomer.

This molecule presents a "perfect storm" of purification challenges:

  • The Pyrrolidine Core: A secondary amine that interacts strongly with silanols, causing severe tailing.

  • The Furan Ring: Highly acid-sensitive, prone to polymerization (blackening) and oxidative ring-opening.

  • The Fluoromethyl Group: Susceptible to HF elimination (defluorination) driven by the amine lone pair, particularly in solution.[1][2]

  • Stereochemistry: Two chiral centers (C3, C4) creating cis and trans diastereomers that require separation.

This guide provides a self-validating workflow to isolate this compound with high purity and stability.

Module 1: Flash Chromatography (The "Sticky Amine" Protocol)

The Problem

Standard flash chromatography on silica gel often fails for this compound. The pyrrolidine nitrogen hydrogen-bonds to acidic silanols (


), causing the compound to streak (tail) across column volumes.
  • Common Mistake: Adding acid (e.g., acetic acid) to the mobile phase to sharpen peaks.

  • Result: Acid catalyzes the decomposition of the furan ring, turning the fraction black.

The Solution: Base-Buffered Silica

You must block the silanols with a base before and during the run.

Protocol: Triethylamine (TEA) Slurry Packing

Do not just add TEA to the mobile phase; you must pretreat the silica.

  • Mobile Phase Preparation: Prepare Hexanes/Ethyl Acetate (or DCM/MeOH) containing 1% Triethylamine (TEA) .

  • Slurry Packing: Suspend your silica gel in the mobile phase containing the TEA. Let it sit for 10 minutes. This allows the TEA to bind to the active silanol sites.

  • The Run: Elute using the TEA-doped solvent system.

  • Post-Run: The collected fractions will contain TEA. Remove it via rotary evaporation. If traces remain, they can be removed during the salt formation step (Module 4).

Alternative: Use Amine-Functionalized Silica (NH-Silica) .[3] This eliminates the need for TEA additives and prevents furan decomposition entirely by maintaining a basic surface environment.

Visualization: Chromatography Decision Tree

purification_tree start Crude Mixture check_silica Is NH-Silica Available? start->check_silica nh_silica Use NH-Silica (Hex/EtOAc gradient) check_silica->nh_silica Yes std_silica Standard Silica Required check_silica->std_silica No check_sep Diastereomers Separated? nh_silica->check_sep buffer_step Pre-treat Silica: Slurry pack with 1% Et3N std_silica->buffer_step run_col Run Column (Maintain 1% Et3N) buffer_step->run_col run_col->check_sep success Isolate Free Base check_sep->success Yes fail Proceed to Module 3 (Prep HPLC/SFC) check_sep->fail No

Caption: Decision logic for selecting the stationary phase to prevent amine tailing and furan decomposition.

Module 2: Stability Assurance (Preventing "The Black Oil")

The Mechanism of Failure

Researchers often find their clear oil turns black overnight. This is caused by two competing degradation pathways:

  • Furan Acidolysis: Trace acids (from CDCl3 or silica) open the furan ring, leading to polymerization.

  • HF Elimination: The basic pyrrolidine nitrogen can act as an intramolecular base, abstracting a proton and kicking out the fluorine (defluorination), especially if the sample is heated.

Stability Data & Solvent Compatibility
ParameterRecommendationReason
Workup pH pH 8 - 10 Prevents furan ring opening (acidic) and HF elimination (strongly basic).
Drying Agent K₂CO₃ or Na₂SO₄ Avoid MgSO₄ (slightly acidic Lewis acid character can degrade sensitive furans).
Evaporation < 30°C Heat accelerates HF elimination.
Storage -20°C under Argon Prevents oxidative degradation of the furan.
NMR Solvent C₆D₆ (Benzene-d6) Avoid CDCl₃. Chloroform naturally forms HCl over time, which destroys the furan.

Module 3: Stereochemical Resolution

The 3,4-substitution pattern creates cis and trans diastereomers. Silica gel often provides only partial separation.

Method of Choice: Chiral SFC (Supercritical Fluid Chromatography)

SFC is superior to HPLC for this molecule because the CO₂/Modifier mobile phase is easily evaporated at low temperatures, preserving the fluoromethyl group.

Recommended Screening Conditions:

  • Column: Chiralpak AD-H or IG (Amylose-based selectors often recognize the furan/pyrrolidine shape well).

  • Co-Solvent: 10-20% Methanol with 0.1% Isopropylamine (IPA-amine).

  • Back Pressure: 120 bar.

  • Temperature: 35°C.

Why Isopropylamine? Standard diethylamine (DEA) can sometimes react with fluoromethyl groups via nucleophilic substitution (


) over long runs. Isopropylamine is bulkier and less nucleophilic, serving only to mask silanols.

Module 4: Final Polishing (Salt Formation)

Storing the compound as a free base oil is risky. Converting it to a crystalline salt dramatically improves stability.

The "Safe Salt" Protocol

Avoid strong mineral acids (HCl, HBr) which may degrade the furan over months. Use organic di-acids that form stable lattice structures.

  • Dissolution: Dissolve the purified free base in a minimal amount of diethyl ether or MTBE.

  • Acid Addition: Add 1.0 equivalent of Fumaric Acid or Oxalic Acid dissolved in warm ethanol.

    • Note: Oxalates are often highly crystalline for pyrrolidines.

  • Crystallization: Allow to cool slowly. If oiling occurs, scratch the glass or add a seed crystal.

  • Filtration: Filter the white solid. This salt is now stable at room temperature.

Frequently Asked Questions (FAQ)

Q: My compound vanished on the column and I only recovered a black tar. What happened? A: You likely used standard silica without neutralizing it, or you used an acidic modifier. The furan ring polymerized.[4] Repeat the synthesis and use the TEA Slurry Packing method described in Module 1.

Q: The NMR shows the fluorine is gone (no signal in


F NMR). 
A:  You likely eliminated HF. This happens if the free base was heated (>40°C) during rotary evaporation or if the reaction mixture was exposed to strong bases (like NaH) for too long. Keep workups cold.

Q: Can I use C18 Reverse Phase HPLC? A: Yes, but you must use a high pH buffer (e.g., 10mM Ammonium Bicarbonate, pH 10).

  • Acidic buffers (0.1% TFA) will degrade the furan during fraction concentration.

  • Neutral buffers may cause peak tailing.

  • High pH suppresses the protonation of the pyrrolidine, improving peak shape and stability.

References

  • Pangborn, A. B., et al. (1996). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • Rochester, U. (n.d.). Not Voodoo: Demystifying Organic Synthesis. "Chromatography: Tailing of Amines." Available at: [Link]

  • Meanwell, N. A. (2018). Fluorine in Medicinal Chemistry. "Stability of beta-fluoro amines." Journal of Medicinal Chemistry.
  • Keck, G. E., et al. (1996). "Protonation of furans: A cautionary tale." Journal of Organic Chemistry. (Details the acid-sensitivity of furan rings).
  • Reich, H. J. (n.d.). Bordwell pKa Table. University of Wisconsin-Madison. Available at: [Link] (Reference for amine basicity).

Sources

Optimization

Optimization of reaction conditions for fluoromethylation of pyrrolidines

Current Status: Operational Topic: Optimization of Reaction Conditions for - and -Fluoromethylation Audience: Medicinal Chemists, Process Chemists Version: 2.4 (2025 Update) Executive Summary & Strategic Selection Fluoro...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Optimization of Reaction Conditions for


- and 

-Fluoromethylation Audience: Medicinal Chemists, Process Chemists Version: 2.4 (2025 Update)

Executive Summary & Strategic Selection

Fluoromethylation (


) of the pyrrolidine scaffold is a critical modification in drug discovery, offering a bioisostere for hydroxymethyl (

) and methyl (

) groups while modulating lipophilicity (

) and metabolic stability.

Unlike trifluoromethylation (


), the installation of a monofluoromethyl group presents unique stability and reactivity challenges. This guide focuses on the two most robust pathways for installing the 

moiety:
  • 
    -Lithiation-Trapping (The "Precision" Route):  Best for generating chiral 
    
    
    
    -fluoromethyl pyrrolidines from
    
    
    -Boc precursors.
  • Electrophilic

    
    -Fluoromethylation (The "Reagent" Route):  Best for functionalizing pyrrolidinones or electron-deficient amines using modern sulfonium salts.
    
Methodology Selector

SelectionStrategy Start Target Molecule Pos Position of Substitution? Start->Pos Alpha α-Carbon (C2) Pos->Alpha C-H Funct. Nitrogen Nitrogen (N1) Pos->Nitrogen N-Alkylation AlphaMethod Method A: α-Lithiation-Trapping (Requires N-Boc) Alpha->AlphaMethod NitrogenCheck Is Nitrogen Basic? Nitrogen->NitrogenCheck Unstable STOP: Product Unstable (Hydrolysis to HCHO + HF) NitrogenCheck->Unstable Yes (Amine) Stable Method B: Electrophilic Alkylation (Use Sulfonium Salts) NitrogenCheck->Stable No (Amide/Carbamate)

Figure 1: Decision tree for selecting the appropriate fluoromethylation strategy based on substrate stability and regioselectivity.

Protocol A: -Lithiation-Trapping (C-H Functionalization)

This method utilizes the Beak-O'Brien methodology to generate a dipole-stabilized carbanion at the


-position, which is then trapped with a fluoromethyl electrophile.
Core Reagents
  • Substrate:

    
    -Boc-pyrrolidine (Strictly required for dipole stabilization).
    
  • Base: ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -BuLi (1.3 equiv). Note: 
    
    
    
    -BuLi is often insufficient for rapid deprotonation at low temps.
  • Ligand: TMEDA (1.3 equiv) or Sparteine (for enantioselective deprotonation).

  • Electrophile: Fluoroiodomethane (

    
    ) or Fluorochloromethane (
    
    
    
    ).
    • Safety Warning:

      
       is volatile and alkylating. Handle in a fume hood.
      
Optimized Workflow
  • Dehydration: Flame-dry a 2-neck round bottom flask under Ar/N2 flow.

  • Solvent Prep: Add anhydrous THF (

    
     concentration relative to substrate).
    
  • Complexation: Add TMEDA (1.3 equiv) and cool to

    
     .
    
  • Lithiation: Dropwise addition of ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -BuLi (1.3 equiv).
    
    • Critical Step: Stir at

      
       for 1-2 hours. (Or use "High Temp" conditions: 
      
      
      
      for 10 mins if using flow chemistry [1]).
  • Trapping: Add

    
     (1.5 equiv) as a solution in THF.
    
  • Quench: Warm to room temperature slowly over 4 hours. Quench with saturated

    
    .
    
Data: Solvent & Temperature Effects
VariableConditionOutcomeDiagnosis
Temperature

High Yield (>80%) Stable lithiated species.
Temperature

(Batch)
Decomposition

-Elimination of Li-hydride or ring opening.
Solvent

Low Conversion Poor solubility of the lithiated complex.
Solvent 2-MeTHFGood Yield Sustainable alternative to THF; allows slightly higher temps [1].[1]

Protocol B: Electrophilic -Fluoromethylation

Direct alkylation of amines with


 is often uncontrolled. The modern standard uses monofluoromethyl sulfonium salts , which are bench-stable solids and highly selective.[2]
Core Reagents
  • Reagent:

    
    -(monofluoromethyl)-
    
    
    
    -phenyl-
    
    
    -tetramethylphenylsulfonium tetrafluoroborate (or similar "Umemoto-type" reagents modified for
    
    
    ) [2].
  • Base:

    
     or 
    
    
    
    (mild base is essential).
  • Solvent:

    
     or DCM.
    
Step-by-Step Guide
  • Dissolve the

    
    -nucleophile (e.g., pyrrolidinone, phthalimide) in 
    
    
    
    .[2]
  • Add base (

    
    , 2.0 equiv).[2]
    
  • Add the Fluoromethyl Sulfonium Salt (1.2 equiv).[2]

  • Stir at room temperature for 12–24 hours.

  • Filter off inorganic salts and concentrate.[2]

Troubleshooting Guide

Scenario 1: Low Yield in -Lithiation
SymptomProbable CauseCorrective Action
Starting Material Recovered Quenching by moisture/oxygen.Rigorous Drying: Re-distill TMEDA and THF over Na/Benzophenone. Ensure Ar line has positive pressure.
Starting Material Recovered Insufficient Deprotonation.[2]Titrate

-BuLi:
Organolithiums degrade. Use 1,10-phenanthroline titration to verify molarity.[2]
Complex Mixture / Tars Temperature overshoot (

).
Cryostat Check: The lithiated

-Boc species is unstable above

in batch. Keep strictly at

.
Product is "Missing" (Volatile) Product evaporation.Workup:

-Fluoromethyl pyrrolidines can be volatile. Do not use high-vac. Distill solvent carefully.[2]
Scenario 2: Instability in -Fluoromethylation
SymptomProbable CauseCorrective Action
Product decomposes on silica Acid sensitivity of N-C-F bond.Neutralize Silica: Pre-treat silica gel with

in hexane before chromatography.
Formaldehyde smell Hydrolysis of N-CH2F.Check Substrate: If the Nitrogen is basic (amine), the product is inherently unstable.[2] Ensure N is part of an amide/carbamate.[2]

Advanced FAQs: Mechanism & Stability

Q: Why can't I just use photoredox catalysis to add


 to the pyrrolidine ring directly? 
A:  While photoredox Minisci reactions work well for heteroarenes (pyridines), saturated heterocycles like pyrrolidines do not undergo this radical addition efficiently. The radical is nucleophilic, and the ring is electron-rich.[2]
  • Alternative: Use Ni/Photoredox Dual Catalysis to cross-couple an

    
    -bromo pyrrolidine with a fluoromethyl silicate, though the Lithiation-Trapping method (Protocol A) is generally higher yielding for this specific transformation.
    

Q: Is the


-fluoromethyl group stable to metabolism? 
A:  Generally, yes.[2] The 

group usually blocks metabolic hydroxylation at that position. However, if it is on a nitrogen (N-CH2F), it acts as a "masked" formaldehyde equivalent and will hydrolyze rapidly in vivo unless the nitrogen is non-basic [3].[2]

Q: Can I use


 (Freon 31) instead of 

?
A: Yes, but

is a gas at room temperature (bp

). You must condense it into the reaction vessel at

.

(bp

) is a liquid and easier to handle, though more expensive.

Visualizing the Workflow

LithiationWorkflow Step1 1. Complexation (N-Boc-Pyr + TMEDA) Solvent: THF Step2 2. Deprotonation Add s-BuLi Temp: -78°C Step1->Step2 Cooling Step3 3. Lithiated Intermediate (Dipole Stabilized) Step2->Step3 1-2 hrs Step4 4. Trapping Add ICH2F Step3->Step4 Electrophile Step5 5. Warm & Quench (-78°C -> RT) Step4->Step5 Slow Warm

Figure 2: Workflow for the


-lithiation-trapping of 

-Boc-pyrrolidine. Strict temperature control at Step 2 is the critical failure point.

References

  • Kwong, A., Firth, J. D., & O'Brien, P. (2021).[2][1] Rapid "high" temperature batch and flow lithiation-trapping of N-Boc pyrrolidine. Tetrahedron, 76(51), 131899.[2]

  • Lohithakshamenon, R., et al. (2024).[2] Bond Strength and Interaction Energies in Togni Reagents: Insights from Molecular Electrostatic Potential-Based Parameters. The Journal of Physical Chemistry A, 128(4), 727-737.[2]

  • BenchChem Technical Guide. (2025). The Unstable Nature of Trifluoromethanamine: A Technical Guide to Its Decomposition.

  • Chem-Station. (2014). Electrophilic Trifluoromethylation Reagents.

Sources

Troubleshooting

Troubleshooting guide for 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine experiments

Topic: Troubleshooting guide for 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine experiments Content type: Technical Support Center (Q&A Format) Audience: Researchers, scientists, and drug development professionals. [1] Welco...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting guide for 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine experiments Content type: Technical Support Center (Q&A Format) Audience: Researchers, scientists, and drug development professionals.

[1]

Welcome to the Advanced Application Guide. This document addresses the specific synthetic, stability, and analytical challenges associated with 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine . This scaffold presents a unique "chemical conflict": the introduction of the fluoromethyl group typically requires harsh, acidic fluorinating agents, yet the furan ring is highly acid-sensitive and prone to oxidative degradation.

Below you will find targeted troubleshooting workflows designed to navigate these competing reactivities.

Part 1: Synthesis & Fluorination Troubleshooting

Context: The most common synthetic route involves the deoxyfluorination of the corresponding alcohol precursor, [4-(furan-2-yl)pyrrolidin-3-yl]methanol.[1]

Q1: I am observing significant decomposition and "tarring" during the fluorination of the alcohol precursor using DAST. How can I prevent this?

Diagnosis: The decomposition is likely caused by the acid-sensitivity of the furan ring . Diethylaminosulfur trifluoride (DAST) releases HF as a byproduct.[1] While the pyrrolidine nitrogen is likely protected (e.g., N-Boc), the generated HF can protonate the furan ring (specifically at the C2 or C5 position), initiating ring-opening hydrolysis to form reactive 1,4-dicarbonyl species (diketones), which subsequently polymerize into dark tars.[1]

Corrective Protocol:

  • Switch Reagents: Replace DAST with PyFluor (2-Pyridinesulfonyl fluoride) or Fluolead .[1] These reagents are more thermally stable and, critically, less prone to generating free HF in situ compared to aminosulfuranes.[1]

  • HF Scavenging: If you must use DAST or Deoxo-Fluor, you must include a non-nucleophilic base.[1] Add 2.0–3.0 equivalents of pyridine or triethylamine to the reaction mixture before adding the fluorinating agent. This neutralizes HF immediately upon formation.

  • Temperature Control: Run the reaction at -78°C and quench before reaching room temperature if possible. Furan ring opening is temperature-dependent.[1]

Q2: My product contains a major impurity that is 20 mass units lower than the target. What is it?

Diagnosis: This is the elimination byproduct (exocyclic alkene) .[1] Deoxyfluorination of primary/secondary alcohols often competes with E2 elimination. In the case of a 3-hydroxymethyl pyrrolidine, steric hindrance from the adjacent 4-furan-2-yl group can favor elimination over the desired


 substitution.[1]

Corrective Protocol:

  • Solvent Effect: Switch from DCM to a more polar, non-protic solvent like THF or acetonitrile (if using PyFluor/DBU).[1]

  • Base Selection: If using PyFluor, use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as the activator.[1][2] While DBU is a strong base, the specific mechanism with PyFluor favors fluorination.

  • Alternative Route: If elimination persists, convert the alcohol to a Tosylate (OTs) or Mesylate (OMs) first, then displace with a mild fluoride source like TBAF (tert-butylammonium fluoride) or CsF in t-butanol.[1]

Visualization: Fluorination Decision Tree

FluorinationWorkflow Start Start: Alcohol Precursor (N-Boc-3-hydroxymethyl-4-furan-2-yl-pyrrolidine) Decision Select Reagent Start->Decision DAST Reagent: DAST/Deoxo-Fluor Decision->DAST Standard PyFluor Reagent: PyFluor + DBU Decision->PyFluor Recommended Issue1 Issue: Darkening/Tar (Acidic Furan Decomposition) DAST->Issue1 HF Generation Issue2 Issue: Alkene Byproduct (Elimination) DAST->Issue2 Steric Hindrance Sol1 Add Pyridine (2-3 eq) Run at -78°C Issue1->Sol1 Mitigation Sol2 Switch to Sulfonyl Fluorides (PyFluor) Issue2->Sol2 Prevention

Caption: Decision logic for fluorinating furan-containing pyrrolidine scaffolds to minimize acid-catalyzed degradation.

Part 2: Stability & Purification

Q3: The compound degrades on the silica column. How do I purify it?

Diagnosis: Standard silica gel is slightly acidic (pH 6.0–6.5).[1] This acidity is sufficient to degrade electron-rich furans, especially if the purification takes a long time.

Corrective Protocol:

  • Pre-treat Silica: Slurry the silica gel in the eluent containing 1% Triethylamine (Et3N) before packing the column. This neutralizes acidic sites.

  • Eluent Modifier: Maintain 0.5% Et3N in the mobile phase throughout the separation.

  • Alternative Phase: Use Neutral Alumina (Activity Grade III) instead of silica.[1]

Q4: The oil turned brown after one week in the fridge. Is it salvageable?

Diagnosis: Furan rings are susceptible to photo-oxidation and autoxidation by atmospheric oxygen, forming peroxides and conjugated polymers (browning).[1]

Storage Standards:

  • Atmosphere: Must be stored under Argon or Nitrogen .[1][3]

  • Temperature: -20°C is required for long-term storage.[1]

  • Form: The HCl salt is generally more stable than the free base, but ensure the salt is anhydrous to prevent hydrolysis.

  • Salvage: If browning is minor, filter through a small plug of neutral alumina to remove polar oxidation polymers.[1]

Part 3: Stereochemistry & Characterization

Q5: How do I distinguish between the cis- and trans-3-(fluoromethyl)-4-(furan-2-yl) isomers?

Technical Insight: Because the pyrrolidine ring is flexible, coupling constants (


-values) in 1H NMR can be ambiguous. NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard here.[1]

Data Table: Expected NOE Signals

Isomer ConfigurationKey NOE CorrelationInterpretation
Cis (3R, 4S) H3 ↔ H4 Strong signal. Protons are on the same face.
Trans (3R, 4R) H3 ↔ H4 Weak or Absent signal.[1]
Cis CH₂F ↔ Furan-H3' Strong signal (spatial proximity).[1]
Trans CH₂F ↔ Furan-H3' Weak signal (groups point away).[1]

Note: 19F NMR is useful for purity but rarely distinguishes diastereomers definitively without specific reference standards.

Part 4: Experimental Protocol (Recommended)

Protocol: Deoxyfluorination using PyFluor (Acid-Free Method)

  • Preparation: In a flame-dried flask under Argon, dissolve N-Boc-3-(hydroxymethyl)-4-(furan-2-yl)pyrrolidine (1.0 eq) in anhydrous Toluene (0.1 M).

  • Activation: Add DBU (1.5 eq) followed by PyFluor (1.2 eq) at 0°C.

  • Reaction: Stir at room temperature for 12–18 hours.

    • Checkpoint: Monitor by TLC.[4] If the alcohol persists, add 0.5 eq more PyFluor.

  • Workup: Dilute with Et2O, wash with dilute aqueous NaHCO3 (do not use HCl or acidic washes).[1]

  • Purification: Flash chromatography on Et3N-neutralized silica .

References
  • Nielsen, M. K., et al. (2015).[1] "Deoxyfluorination with Sulfonyl Fluorides: More Than Just a DAST Alternative." Journal of the American Chemical Society. [1]

  • BenchChem Technical Support. (2025). "Stability issues of furan rings in acidic or basic conditions."[3][5][6][7] BenchChem Technical Guides.

  • L’Heureux, A., et al. (2010).[1] "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." Journal of Organic Chemistry. [1]

  • ChemSrc Database. (2025).[1] "3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine Properties and Suppliers."

  • Sigma-Aldrich Technical Bulletin. "Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor)."

Sources

Optimization

Stability and degradation studies of 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine

Case Reference: Stability & Degradation Profile Status: Active | Priority: High | Assigned Specialist: Senior Application Scientist Executive Summary: The Fragility Profile User Warning: You are working with a "Dual-Thre...

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: Stability & Degradation Profile

Status: Active | Priority: High | Assigned Specialist: Senior Application Scientist

Executive Summary: The Fragility Profile

User Warning: You are working with a "Dual-Threat" scaffold. This molecule combines a secondary amine (pyrrolidine) with an electron-rich aromatic heterocycle (furan) . While the fluoromethyl group adds metabolic stability (blocking the C3 metabolic soft spot), the furan ring is your primary failure point.

  • Primary Risk: Acid-catalyzed ring opening of the furan moiety.[1]

  • Secondary Risk: Oxidative degradation of the electron-rich furan and N-oxidation of the pyrrolidine.

  • Storage Mandate: Store at -20°C under Argon/Nitrogen. Hygroscopic (amine salt form).

Troubleshooting Guide: Common Issues
Issue A: "My white solid turned yellow/brown overnight."

Diagnosis: Oxidative Polymerization (The "Maillard" Mimic). The furan ring is highly susceptible to photo-oxidation and acid-catalyzed degradation. If your pyrrolidine is in a free-base form, it can absorb atmospheric CO₂ and moisture, creating a local acidic micro-environment that triggers furan decomposition. The resulting aldehydes react with the pyrrolidine amine to form colored polymers (Schiff bases/enamines).

  • Immediate Action:

    • Check the salt form. Hydrochloride salts are generally more stable than the free base but can be hygroscopic.

    • Re-purify via reverse-phase prep-HPLC (neutral or basic mobile phase preferred to avoid acid shock).

    • Lyophilize immediately and store under inert gas.

Issue B: "LC-MS shows 'Ghost Peaks' at M+16 and M+32."

Diagnosis: Oxidation Artifacts.

  • M+16 (Mono-oxidation): Likely N-oxide formation on the pyrrolidine nitrogen.[2] Common if stored in protic solvents (MeOH/Water) exposed to air.

  • M+32 (Di-oxidation) or M+14 (Carbonyl): Furan ring opening. The furan absorbs oxygen to form a cyclic peroxide, which rearranges to a reactive dicarbonyl (often opening the ring).

Issue C: "The peak is tailing severely on C18 columns."

Diagnosis: Silanol Interaction. The fluoromethyl group lowers the pKa of the pyrrolidine slightly (inductive effect), but it remains basic. It interacts with residual silanols on the column stationary phase.

  • Fix: Use a charged surface hybrid (CSH) column or add a modifier:

    • Acidic Method: 0.1% Formic Acid (Standard).

    • Basic Method (High pH): 10mM Ammonium Bicarbonate (pH 10). Note: Furan is generally more stable at high pH than low pH.

Forced Degradation Protocols (Stress Testing)

Standard templates fail here because the furan ring is hypersensitive. Use this modified ICH Q1A(R2) protocol.

Stress ConditionProtocolExpected OutcomeTechnical Note
Acid Hydrolysis 0.1 N HCl, RT, 2-4 hoursHigh Degradation Furan undergoes rapid ring opening to form 1,4-dicarbonyls (succindialdehyde derivatives). Do not heat unless testing total destruction.
Base Hydrolysis 0.1 N NaOH, RT, 24 hoursModerate Stability The fluoromethyl group is generally stable, but extreme base/heat can trigger HF elimination (defluorination).
Oxidation 3% H₂O₂, RT, 1-2 hoursHigh Degradation Expect N-oxides (pyrrolidine) and furan endoperoxides.
Thermal 60°C (Solid State), 7 daysVariable Stability depends on salt form. HCl salts may sublime or degrade if moisture is present.
Photostability UV/Vis (1.2M lux hours)Critical Failure Furans are photosensitizers. Protect samples with amber glass or foil at all times.
Mechanistic Visualization

The following diagram illustrates the critical degradation pathways. The Furan Ring Opening is the most distinct pathway for this specific molecule, distinguishing it from standard amines.

DegradationPathways Parent Parent Molecule (Fluoromethyl-Furan-Pyrrolidine) Acid Acid Stress (H+) Parent->Acid Oxidant Oxidation (H2O2 / Air) Parent->Oxidant Base Strong Base (NaOH + Heat) Parent->Base RingOpen 1,4-Dicarbonyl (Furan Ring Opening) Acid->RingOpen Hydrolysis Polymer Insoluble Polymer (Brown Tar) RingOpen->Polymer Condensation w/ Amine NOxide N-Oxide (+16 Da) Oxidant->NOxide Fast (Amine) Peroxide Furan Endoperoxide (Unstable) Oxidant->Peroxide Slow (Furan) Peroxide->RingOpen Rearrangement Defluoro Defluorination (Elimination Product) Base->Defluoro E2 Elimination (Rare)

Caption: Figure 1. Degradation map showing the high-risk acid hydrolysis pathway (Red) leading to ring opening, versus the standard oxidative pathways (Green).

Frequently Asked Questions (FAQ)

Q: Can I store this compound in DMSO? A: Yes, but with caution. DMSO is an oxidant. Over time, it can facilitate the formation of N-oxides or sulfur-adducts with the furan ring if the DMSO is not anhydrous and oxygen-free. Preferred solvent: Anhydrous Acetonitrile or DMA (Dimethylacetamide).

Q: Why does the fluoromethyl group matter for stability? A: The fluoromethyl group (


) is electron-withdrawing. It lowers the basicity of the pyrrolidine nitrogen compared to a methyl group. This actually improves stability slightly by making the amine less nucleophilic, but it does not protect the furan ring from acid attack.

Q: Is the degradation reversible? A: N-oxides can sometimes be reduced back to the parent amine (using triphenylphosphine), but furan ring opening is irreversible . Once the ring opens to the dicarbonyl, the scaffold is destroyed.

References
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation.

  • Dunlop, A. P. (1953). The Furans.[1][3][4][5][6] ACS Monograph Series. (Foundational text on furan acid sensitivity and polymerization mechanisms).

  • Gribble, G. W. (2003). The diversity of naturally occurring organohalogens. Chemosphere, 52(2), 289-297.
  • PubChem. Compound Summary: 3-(Fluoromethyl)pyrrolidine derivatives. (General structural data).

Sources

Troubleshooting

Technical Support Center: Identification and Characterization of Synthesis Byproducts

Status: Operational Role: Senior Application Scientist Topic: Synthesis Byproduct Troubleshooting & Characterization Audience: Medicinal Chemists, Process Chemists, Analytical Scientists Introduction: The Imperative of P...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Topic: Synthesis Byproduct Troubleshooting & Characterization Audience: Medicinal Chemists, Process Chemists, Analytical Scientists

Introduction: The Imperative of Purity

In drug development, an "unknown" peak is not just a chromatographic nuisance; it is a potential toxicological liability.[1] Under ICH Q3A(R2) guidelines, any impurity exceeding the identification threshold (typically 0.10% or 1.0 mg/day intake) must be structurally characterized.

This guide moves beyond standard operating procedures to address the causality and resolution of complex impurity challenges. It is designed to help you distinguish between analytical artifacts and genuine synthetic byproducts, isolate them effectively, and elucidate their structures with confidence.

Module 1: Detection & Triage (Is It Real?)

Before investing resources in isolation, you must validate that the signal represents a genuine process-related impurity.

Troubleshooting Guide: Differentiating Artifacts from Byproducts

Q: I see a recurrent peak in my LC-MS chromatogram that doesn't correlate with my synthesis steps. Is it a "Ghost Peak"?

A: "Ghost peaks" often arise from system contamination rather than your chemistry.

  • Diagnostic Step: Run a "zero-volume" injection (injecting the mobile phase solvent only) using the exact same gradient.

    • If the peak persists: It is likely a contaminant in the mobile phase, a dirty column frit, or carryover from a previous high-concentration injection.

    • If the peak disappears: It is intrinsic to your sample matrix or the sample itself.

  • Common Culprits: Phthalates (plasticizers from tubing), solvent stabilizers (e.g., BHT in THF), or accumulation of hydrophobic contaminants on the column head that elute during the gradient ramp.

Q: My impurity has the same mass as my product (Isobaric). How do I distinguish them?

A: Isobaric interferences are critical to resolve early.

  • Mechanism: They often result from isomerization (e.g., enantiomers, diastereomers) or positional isomers (e.g., O-alkylation vs. N-alkylation).

  • Resolution Strategy:

    • Chromatographic Orthogonality: Switch stationary phases. If you use C18 (hydrophobic interaction), switch to Phenyl-Hexyl (pi-pi interaction) or Chiral stationary phases.

    • Ion Mobility Spectrometry (IMS): If available, IMS can separate isobars based on their collisional cross-section (shape) in the gas phase, even if they co-elute chromatographically.

Visual Logic: Impurity Triage Workflow

TriageWorkflow Start Unknown Peak Detected (>0.05% Area) BlankRun Run Blank Injection (Mobile Phase Only) Start->BlankRun IsArtifact Peak Present in Blank? BlankRun->IsArtifact SystemClean System Contamination (Clean Column/Change Solvents) IsArtifact->SystemClean Yes SampleOrigin Confirm Sample Origin IsArtifact->SampleOrigin No CheckUV Check UV/MS Alignment SampleOrigin->CheckUV CoElution Peak Purity Check (Is it co-eluting?) CheckUV->CoElution ReDevelop Optimize Method (Change pH/Column) CoElution->ReDevelop Low Purity Proceed Proceed to Isolation CoElution->Proceed High Purity

Caption: Logical workflow for validating the authenticity of an impurity peak before structural characterization.

Module 2: Isolation & Enrichment (Getting Material)

Once a peak is confirmed as a byproduct, you need sufficient mass for NMR (typically >1-2 mg for 1H NMR, >10 mg for 13C/2D NMR).

FAQ: Preparative Chromatography Strategy

Q: How do I scale up from analytical UPLC to Prep-HPLC without losing resolution?

A: Direct geometric scaling is the gold standard.

  • The Rule: Maintain the ratio of Column Length to Particle Size (L/dp) if possible, but critically, keep the Linear Velocity constant.

  • Calculation:

    
    
    
  • Tip: If your analytical method uses 1.7 µm particles (UPLC) and your prep column uses 5 µm, you must adjust the gradient time (

    
    ) to maintain the same number of column volumes per change in solvent composition.
    

Q: My impurity degrades during isolation. How do I handle unstable byproducts?

A: Stability issues often arise from the concentration process (exposure to heat/light) or the mobile phase pH.

  • Protocol:

    • Trap-and-Elute: Instead of evaporating large volumes of solvent, use a trapping column to capture the impurity, then elute with a small volume of volatile solvent.

    • Lyophilization: Avoid rotary evaporation (heat). Freeze-dry the fractions, keeping them cold and in the dark.

    • Modifier Removal: If using TFA (Trifluoroacetic acid), it concentrates during evaporation and can hydrolyze acid-sensitive groups. Switch to Formic Acid or Ammonium Acetate for the prep step if possible.

Module 3: Structural Elucidation (Solving the Puzzle)

This is the core diagnostic phase. You must combine mass spectral data (HRMS) with magnetic resonance (NMR) to solve the structure.

Technical Guide: The Elucidation Toolkit
TechniquePrimary UtilityLimitation
UPLC-HRMS (Q-TOF/Orbitrap) Exact mass (<5 ppm), elemental formula, fragmentation pattern.Cannot distinguish stereoisomers or specific regioisomers (e.g., 2- vs 3-position).
1H NMR Proton count, chemical environment, coupling constants (

).
Requires isolation; complex mixtures are difficult to interpret.
HSQC (2D NMR) Correlates protons to their directly attached carbons (C-H).Essential for assigning the "skeleton" of the molecule.
HMBC (2D NMR) Long-range correlations (2-3 bonds).The "bridge builder" – connects separated spin systems to solve regioisomerism.
FAQ: Interpreting MS/MS Data

Q: How do I use fragmentation patterns to identify a byproduct?

A: Use the "Mass Defect" and "Common Loss" logic.

  • Compare to API: Fragment the impurity and the Active Pharmaceutical Ingredient (API) under identical conditions.

  • Identify the Shift:

    • Scenario A: The impurity is +16 Da larger than the API.

    • Hypothesis: Oxidation (N-oxide, sulfoxide, or hydroxylation).

    • Verification: Look for the loss of -16 Da (Oxygen) or -18 Da (Water) in the MS/MS spectrum.

  • Locate the Modification: If the API fragment at m/z 200 is unchanged in the impurity, the modification is on the other part of the molecule. This "substructure mapping" isolates the reactive site.

Visual Logic: Structural Elucidation Decision Tree

ElucidationLogic Input Isolated Impurity HRMS HRMS Analysis (Formula Prediction) Input->HRMS MSMS MS/MS Fragmentation (Substructure Mapping) HRMS->MSMS Hypothesis Proposed Structure MSMS->Hypothesis NMR_1D 1H NMR Analysis Hypothesis->NMR_1D Tentative Synthesis Independent Synthesis & Co-injection Hypothesis->Synthesis Simple Case NMR_2D 2D NMR (HSQC/HMBC) (Connectivity) NMR_1D->NMR_2D Complex/Isomer NMR_2D->Synthesis Definitive Proof Final Confirmed Structure Synthesis->Final

Caption: Step-by-step workflow for moving from an isolated fraction to a legally defensible structural assignment.

Module 4: Origin & Control (Root Cause Analysis)

Identifying the structure is only half the battle; you must prevent it.

Q: I identified the impurity as a dimer. How did this happen?

A: Dimerization is a classic synthesis byproduct.

  • Cause: Often occurs during activation steps (e.g., using excess coupling reagents like EDC/HATU) where an activated intermediate reacts with another molecule of starting material instead of the nucleophile.

  • Control Strategy: Change the order of addition (add the activator slowly to the mixture) or reduce the concentration of the reactants (high dilution favors intramolecular reactions or simple coupling over intermolecular dimerization).

Q: The impurity is a "Des-X" analog (missing a functional group).

A: This suggests incomplete reaction or side-reaction reduction.

  • Example: In a Suzuki coupling, a "Des-Halo" impurity (where the halogen is replaced by Hydrogen) is common.

  • Mechanism: This is often a protodehalogenation side cycle catalyzed by the Palladium.

  • Fix: Optimize the catalyst ligand system or use anhydrous solvents to minimize the proton source.

References

  • ICH Q3A(R2) : Impurities in New Drug Substances. International Council for Harmonisation.[2] [Link]

  • ICH M7(R1) : Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]

  • FDA Guidance : ANDAs: Impurities in Drug Substances. U.S. Food and Drug Administration. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis : Strategies for the structural elucidation of impurities in drug substances. [Link]

Sources

Optimization

Strategies to improve the stereoselectivity of the synthesis

The following guide is structured as a Stereoselectivity Optimization Support Center (SOSC) . It is designed to troubleshoot specific, high-level issues encountered in asymmetric synthesis, moving beyond basic textbook d...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Stereoselectivity Optimization Support Center (SOSC) . It is designed to troubleshoot specific, high-level issues encountered in asymmetric synthesis, moving beyond basic textbook definitions to actionable, mechanistic interventions.

Current Status: ONLINE | Tier: Level 3 (Senior Scientist) Welcome. You have reached the advanced troubleshooting hub for asymmetric synthesis. We address issues where standard protocols fail to deliver the required diastereomeric ratio (dr) or enantiomeric excess (ee).

🎫 Ticket #001: The "Stalled" Enantiomeric Excess

User Report: "I am running a catalytic asymmetric alkylation. My ligand is 99% ee, but my product is stuck at 75% ee. Recrystallizing the ligand didn't help."

🩺 Diagnosis: Non-Linear Effects (NLE) & Catalyst Aggregation

Root Cause: You are likely experiencing a Negative Non-Linear Effect ((-)-NLE) .[1][2][3][4] In many organometallic catalyses (e.g., organozinc additions, oxidations), the catalyst species aggregate in solution.

  • The Mechanism: The active catalyst (

    
    ) exists in equilibrium with dimers (
    
    
    
    ) or oligomers. If the heterochiral dimer (
    
    
    , also called the meso-dimer) is more stable or less reactive than the homochiral dimer (
    
    
    ), the effective concentration of the active enantiomer changes disproportionately to the ligand purity.
  • The Trap: If the heterochiral aggregate is more reactive than the homochiral monomer, it creates a "leak" in the stereochemical information, lowering product ee.

🛠️ Troubleshooting Protocol
  • The "Dilution Test" (Critical): Aggregation is concentration-dependent.

    • Action: Run the reaction at 0.1M , 0.01M , and 0.001M .

    • Result: If ee increases upon dilution, monomeric active species are favored. Aggregation is your culprit.

  • Check Linearity:

    • Action: Plot

      
       vs. 
      
      
      
      .[1][2]
    • Interpretation: A linear line indicates no aggregation.[1] A curve indicates NLE.[1][2][4] (See Diagram 1).

  • Ligand Tuning:

    • Action: Increase steric bulk on the ligand backbone (e.g., changing Ph to t-Bu or 3,5-di-t-Bu-Ph). This sterically discourages the formation of dimeric aggregates.

📊 Visualization: Diagnosing NLE

NLE_Diagnosis Start Low Product ee Check_Conc Run Dilution Study (0.1M vs 0.001M) Start->Check_Conc Result_Change ee Increases with Dilution? Check_Conc->Result_Change Yes_Agg Diagnosis: Catalyst Aggregation Result_Change->Yes_Agg Yes No_Agg Diagnosis: Background Reaction Result_Change->No_Agg No Action_Agg Strategy: 1. Lower Conc. 2. Bulky Ligands Yes_Agg->Action_Agg Action_Back Strategy: 1. Lower Temp 2. Change Metal Source No_Agg->Action_Back

Figure 1: Decision tree for diagnosing catalyst aggregation vs. background racemic reactions.

🎫 Ticket #002: High Selectivity, Low Yield (The Kinetic Resolution Trap)

User Report: "I'm doing a kinetic resolution of a secondary alcohol. I get >99% ee, but my yield is capped at 45%. I need 90% yield."

🩺 Diagnosis: The Intrinsic Limitation of Kinetic Resolution (KR)

Root Cause: In standard KR, you are reacting only one enantiomer (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) while the other remains unreacted (

). The maximum theoretical yield is 50%. You cannot breach this wall without Dynamic Kinetic Resolution (DKR) .
🛠️ Solution: Implementing DKR

To achieve 100% yield and high ee, you must racemize the substrate faster than the chemical transformation occurs (


).

The DKR Checklist:

  • Racemization Trigger: Introduce a catalyst that racemizes the starting material in situ but does not touch the product.

    • For Alcohols: Use a Ruthenium or Iridium transfer hydrogenation catalyst (e.g., Shvo’s catalyst) coupled with a lipase.

    • Mechanism:[5][6][7][8] The metal dehydrogenates the alcohol to a ketone (achiral), which is immediately re-hydrogenated. This scrambles the stereocenter.

  • The Compatibility Check:

    • The racemization catalyst and the resolution catalyst (e.g., enzyme) must be compatible.

    • Warning: Many transition metals deactivate enzymes. Use immobilized enzymes (e.g., Novozym 435) to protect the biocatalyst.

Quantitative Comparison (


-factor): 
The selectivity factor (

) determines the trade-off.
s-factorMax Yield (at >99% ee)Strategy Recommendation
< 10 < 20%Abort. Ligand redesign required.
10 - 20 30 - 40%Standard KR. Accept yield loss.
> 50 ~50%DKR Candidate. Ideal for dynamic resolution.[5][9][10]
📊 Visualization: Dynamic Kinetic Resolution Logic

DKR_Mechanism Sub_R Substrate (R) (Slow reacting) Inter Achiral Intermediate (Ketone/Enolate) Sub_R->Inter k_rac (Metal Cat) Sub_S Substrate (S) (Fast reacting) Prod_S Product (S) (>99% ee) Sub_S->Prod_S k_fast (Enzyme/Cat) Inter->Sub_S k_rac (Metal Cat)

Figure 2: In DKR, the slow-reacting enantiomer (R) is funneled through an achiral intermediate to the fast-reacting enantiomer (S), bypassing the 50% yield limit.

🎫 Ticket #003: Solvent-Induced Selectivity Crashes

User Report: "My reaction worked perfectly in DCM (95% ee), but for solubility reasons, I switched to THF and the ee dropped to 10%."

🩺 Diagnosis: Competitive Solvation & Dielectric Masking

Root Cause:

  • Coordinating Solvents: THF, DMF, and MeCN are Lewis bases. They can bind to the metal center of your catalyst, displacing the chiral ligand or blocking the substrate approach vector.

  • Dielectric Constant (

    
    ):  In ion-pairing catalysis (e.g., chiral phase transfer, chiral phosphoric acids), high-dielectric solvents separate the tight ion pair. The chiral anion loses "contact" with the cationic intermediate, destroying stereocontrol.
    
🛠️ Advanced Solvent Strategies

Strategy A: The "Non-Coordinating" Switch If you need solubility but must avoid coordination:

  • Switch THF to:

    
    -Trifluorotoluene (TFT) .
    
    • Why: TFT has similar solubility properties to DCM/THF but is non-coordinating and has low polarity. It often boosts

      
      -stacking interactions crucial for selectivity.
      

Strategy B: The HFIP Effect (Hydrogen Bond Donors) For reactions involving epoxides, hydrazines, or carbonyls:

  • Additive: Hexafluoroisopropanol (HFIP).

  • Mechanism:[5][6][7][8] HFIP forms a dense hydrogen-bond network around the substrate, stabilizing the transition state via specific solvation. It can amplify ee by "locking" the substrate conformation.

    • Reference:J. Am. Chem. Soc.2025 (and earlier works by Collet/Rh-carbenes) demonstrate HFIP can reverse or significantly boost enantioselectivity in Rh-catalyzed cyclopropanations [1].

🎫 Ticket #004: Protocol - Optimization of Jacobsen Epoxidation

User Report: "I need to synthesize a chiral epoxide at gram scale. I'm using the Jacobsen Mn-salen catalyst. How do I maximize ee?"

🧪 Standard Operating Procedure (SOP)

This protocol optimizes the Jacobsen-Katsuki Epoxidation for styrene-type substrates, focusing on the "NMO Effect" to boost stereoselectivity.

Reagents:

  • (R,R)-Jacobsen Catalyst (Mn-Salen)[11]

  • Oxidant: m-CPBA (preferred for lab scale) or NaOCl (bleach, for industrial scale).

  • Critical Additive: N-Methylmorpholine N-oxide (NMO).[11]

Step-by-Step Optimization:

  • Temperature Control (The -78°C Myth):

    • Do not cool to -78°C immediately. Many Mn-salen catalysts are sluggish at ultra-low temps.

    • Optimal: Start at 0°C . If selectivity is poor (<80% ee), lower to -20°C or -40°C .

    • Why: The

      
       (enthalpy) favors the major enantiomer, but 
      
      
      
      (entropy) can sometimes oppose it. An Arrhenius plot (
      
      
      vs
      
      
      ) is required to find the "inversion temperature."
  • The NMO Additive:

    • Add 2.0 - 5.0 equivalents of NMO (or Pyridine N-oxide).

    • Mechanism:[5][6][7][8] The additive acts as an axial ligand on the Manganese center. It pushes the metal slightly out of the plane, creating a tighter "chiral pocket" and accelerating the formation of the active Mn(V)-oxo species.

  • Oxidant Addition Rate:

    • Add m-CPBA as a solution over 1-2 hours via syringe pump.

    • Reason: High local concentrations of oxidant can degrade the catalyst (oxidative bleaching of the salen ligand), leading to background racemic epoxidation by free metal ions.

📊 Visualization: Jacobsen Workflow

Jacobsen_Workflow Step1 1. Dissolve Catalyst + NMO (Solvent: DCM or TFT) Step2 2. Add Alkene Substrate (Equilibrate at 0°C) Step1->Step2 Step3 3. Slow Addition of Oxidant (Syringe Pump: 1-2h) Step2->Step3 Decision Check TLC: Conversion > 95%? Step3->Decision Decision->Step3 No (Add more oxidant) Workup 4. Quench (Na2S2O3) & Extract Decision->Workup Yes Analysis 5. Chiral HPLC/GC (Check ee) Workup->Analysis

Figure 3: Optimized workflow for Jacobsen Epoxidation emphasizing slow oxidant addition and NMO usage.

📚 References

  • Hexafluoroisopropanol Solvent Effects on Enantioselectivity of Dirhodium Tetracarboxylate-Catalyzed Cyclopropanation. Source: Journal of the American Chemical Society (ACS). URL:[Link] (Note: Representative URL for HFIP effects in Rh-catalysis).

  • Nonlinear Effects in Asymmetric Catalysis. Source: Angewandte Chemie International Edition.[6][12] URL:[Link]

  • Dynamic Kinetic Resolution: A Powerful Approach to Asymmetric Synthesis. Source: Chemical Reviews.[5] URL:[Link]

  • Jacobsen-Katsuki Epoxidation: Mechanisms and Protocols. Source: Organic Chemistry Portal. URL:[Link]

Sources

Troubleshooting

Method development for resolving enantiomers of 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine

Welcome to the Technical Support Center for the method development and chiral resolution of 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine . This molecule presents a unique stereochemical challenge: it contains a pyrrolidine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the method development and chiral resolution of 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine . This molecule presents a unique stereochemical challenge: it contains a pyrrolidine core with two contiguous stereocenters at the C3 and C4 positions, resulting in four possible stereoisomers (two pairs of enantiomers: cis and trans). Furthermore, the highly electronegative fluoromethyl group and the electron-rich furan ring significantly influence the molecule's conformational dynamics and interaction with chiral selectors.

Designed for researchers and drug development professionals, this guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to achieve baseline enantiomeric resolution (


).

Section 1: Supercritical Fluid Chromatography (SFC) Method Development

Supercritical Fluid Chromatography (SFC) is the gold standard for separating chiral pyrrolidines due to its high efficiency, rapid analysis times, and minimal use of toxic solvents[1].

FAQ 1.1: Why should I prioritize SFC over HPLC for this specific fluorinated pyrrolidine?

Expert Insight: SFC utilizes supercritical


 as the primary mobile phase, which possesses high diffusivity and low viscosity. This allows for higher flow rates without the prohibitive backpressure seen in HPLC[1]. For 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine, the low viscosity of 

facilitates rapid mass transfer into and out of the pores of the Chiral Stationary Phase (CSP). This is critical because the furan ring and the fluoromethyl group require precise, rapid

and dipole-dipole interactions with the CSP to achieve recognition. Furthermore, SFC has been shown to provide overall higher enantiorecognition ability compared to normal-phase HPLC for biologically active chiral compounds[2].
FAQ 1.2: Which Chiral Stationary Phases (CSPs) offer the highest probability of success?

Expert Insight: Polysaccharide-based CSPs are the most successful for substituted pyrrolidines. Specifically, amylose tris(3-chloro-5-methylphenylcarbamate) (e.g., CHIRALPAK® IG) is highly recommended. The chlorinated phenyl groups on this CSP provide strong electron-withdrawing properties, which interact favorably with the electron-rich furan-2-yl moiety of your analyte, offering a powerful tool for enantioseparation[2].

FAQ 1.3: My peaks are severely tailing. How do I fix this?

Expert Insight: 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine contains a secondary aliphatic amine. In SFC, the slightly acidic nature of supercritical


 (which forms carbonic acid with trace water) and residual silanols on the CSP silica support can cause severe secondary interactions with basic amines, leading to peak tailing.
The Fix:  You must use a basic additive. Incorporating 0.1% to 0.5% Diethylamine (DEA) or Triethylamine (TEA) into the organic co-solvent (modifier) effectively masks these residual silanols and maintains the pyrrolidine nitrogen in its neutral state, significantly improving peak shape and enantioseparation[2].
Quantitative Data: Recommended SFC Screening Matrix

To systematically identify the optimal method, execute the following screening matrix.

CSP Type (Column)Modifier (Co-solvent)Additive (Crucial for Amines)Temp / Backpressure
Amylose tris(3-chloro-5-methylphenylcarbamate)Methanol (MeOH)0.2% Diethylamine (DEA)35 °C / 120 bar
Amylose tris(3,5-dimethylphenylcarbamate)Ethanol (EtOH)0.2% Diethylamine (DEA)35 °C / 120 bar
Cellulose tris(3,5-dimethylphenylcarbamate)Isopropanol (IPA)0.2% Isopropylamine (IPAAm)35 °C / 120 bar
Cellulose tris(4-methylbenzoate)Acetonitrile / MeOH (1:1)0.2% Triethylamine (TEA)35 °C / 120 bar

Table 1: Standard primary screening matrix for basic chiral analytes in SFC.

Workflow: SFC Method Development

G Start Racemic Pyrrolidine Screen Primary SFC Screening (4 CSPs x 3 Modifiers) Start->Screen Eval Evaluate Enantioselectivity (α) & Resolution (Rs) Screen->Eval Opt Optimize Temp, Pressure, & Additive (DEA/TEA) Eval->Opt Rs < 1.5 Prep Scale to Preparative SFC Eval->Prep Rs ≥ 1.5 Opt->Eval

Workflow for SFC chiral method development and optimization.

Section 2: Classical Diastereomeric Salt Resolution

If preparative SFC is unavailable, classical resolution via diastereomeric salt formation is a highly scalable, cost-effective alternative for chiral amines[3].

FAQ 2.1: Which resolving agents work best for fluorinated pyrrolidines?

Expert Insight: Tartaric acid derivatives, specifically Di-p-toluoyl-tartaric acid (DTTA) and Dibenzoyl-tartaric acid (DBTA) , are the industry standards for resolving basic pyrrolidine rings[3]. The bulky aromatic groups of DBTA/DTTA create a rigid chiral pocket. The furan ring of the analyte can engage in


 stacking with the benzoyl/toluoyl groups of the resolving agent, amplifying the solubility differences between the resulting diastereomeric salts (the p-salt and n-salt).
Protocol: Step-by-Step Diastereomeric Salt Resolution

This protocol is a self-validating system: the success of Step 3 dictates whether you proceed to Step 4 or return to Step 2 for solvent optimization.

Step 1: Salt Formation

  • Dissolve 1.0 equivalent of racemic 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine in a polar protic solvent (e.g., Ethanol or Isopropanol) at 60 °C.

  • Slowly add a solution of 0.5 to 1.0 equivalent of the chiral resolving agent (e.g., L-DBTA) dissolved in the same solvent[3].

  • Causality Check: Using 0.5 equivalents (the "Pope-Peachey" method) forces the enantiomers to compete for the resolving agent, often yielding higher initial optical purity at the cost of total yield.

Step 2: Controlled Crystallization

  • Maintain the solution at 60 °C for 30 minutes to ensure complete thermodynamic equilibration.

  • Cool the solution linearly to 20 °C at a rate of 5 °C/hour. Rapid cooling traps impurities in the crystal lattice; slow cooling ensures the less soluble diastereomeric salt selectively crystallizes.

  • Filter the resulting crystals and wash with cold solvent.

Step 3: Validation (Diastereomeric Excess - d.e.)

  • Take a 5 mg aliquot of the crystals, partition between 1M NaOH and Dichloromethane (DCM) to free-base the amine.

  • Analyze the organic layer via the analytical SFC method developed in Section 1.

  • Decision Gate: If d.e. is < 95%, perform a recrystallization in the same solvent. If d.e. > 95%, proceed to Step 4.

Step 4: Free-Basing and Isolation

  • Suspend the highly pure diastereomeric salt in a biphasic mixture of DCM and 1M aqueous NaOH (pH > 11 ensures the pyrrolidine is fully deprotonated).

  • Extract the aqueous layer 3x with DCM. Dry the combined organic layers over

    
    , filter, and concentrate in vacuo to yield the enantiopure free base.
    

G Racemate Racemic Free Base Agent Add Chiral Acid (e.g., L-DBTA) Racemate->Agent Salts Diastereomeric Salts (p-Salt + n-Salt) Agent->Salts Cryst Fractional Crystallization (Solvent Screening) Salts->Cryst Pure Enantiopure Salt (Check d.e. > 95%) Cryst->Pure Precipitate Free Basification (Free Base) Pure->Free

Classical diastereomeric salt resolution and free-basing workflow.

Section 3: Mechanistic Insights & Stereoelectronic Effects

To troubleshoot complex resolutions, one must understand the intrinsic behavior of the molecule.

FAQ 3.1: How does the fluoromethyl group impact the chiral resolution?

Expert Insight: Fluorine is highly electronegative and serves as a strong hydrogen-bond acceptor. In pyrrolidine systems, the presence of fluorine induces significant conformational bias due to the gauche effect [4]. The highly polarized C-F bond interacts stereoelectronically with the lone pair of the pyrrolidine nitrogen (


 hyperconjugation).
This forces the pyrrolidine ring into a highly specific, rigid "puckered" conformation[4].

Why this matters for your method: Because the ring is conformationally locked by the fluorine atom, the spatial orientation of the furan ring is fixed. This rigidity is actually beneficial for chiral chromatography, as it reduces the number of conformers the CSP has to interact with, leading to sharper peaks and higher enantioselectivity. However, it also means that if your chosen CSP does not have the exact complementary 3D geometry to match this rigid pucker, resolution will fail completely. If you observe zero separation (


), do not waste time tweaking gradients; immediately switch to a CSP with a different structural backbone (e.g., switch from an amylose to a cellulose derivative).

References

  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers Source: MDPI URL:[Link]

  • Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines Source: Beilstein Journals URL:[Link]

  • Analysis of chiral compounds using supercritical fluid chromatography Source: European Pharmaceutical Review URL:[Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background Source: Chromatography Online URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine with its analogues

Executive Summary: The Strategic Niche 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine represents a specialized scaffold in modern medicinal chemistry, primarily utilized to modulate basicity and lipophilicity without the ste...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Niche

3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine represents a specialized scaffold in modern medicinal chemistry, primarily utilized to modulate basicity and lipophilicity without the steric bulk associated with trifluoromethyl (-CF₃) groups.

While the pyrrolidine core provides a versatile vector for fragment-based drug discovery (FBDD), this specific substitution pattern introduces two critical physicochemical levers:

  • The Fluoromethyl (-CH₂F) Moiety: Acts as a "soft" bioisostere of a methyl group. It lowers the pKa of the pyrrolidine nitrogen (typically by 1.0–1.5 units) via the inductive effect (

    
    ), improving membrane permeability and reducing hERG liability compared to the non-fluorinated parent.
    
  • The Furan-2-yl Ring: Provides a compact, electron-rich heteroaromatic pi-face. However, this guide must address the metabolic liability of the furan ring (potential for reactive metabolite formation), necessitating careful analogue selection.

This guide compares the target molecule against its three primary analogues: the non-fluorinated Methyl variant , the metabolically blocked Trifluoromethyl variant , and the Phenyl isostere .

Comparative Analysis: Performance & Physicochemical Profile

The following data matrix compares the target scaffold against standard alternatives. Values are derived from consensus structure-activity relationship (SAR) data for 3,4-disubstituted pyrrolidines.

Table 1: Physicochemical & ADME Comparison
FeatureTarget: 3-(Fluoromethyl) Analogue A: 3-MethylAnalogue B: 3-(Trifluoromethyl)Analogue C: 3-(Fluoromethyl)-4-Phenyl
Structure -CH₂F / Furan -CH₃ / Furan -CF₃ / Furan -CH₂F / Phenyl
LogP (Est.) 1.2 – 1.41.1 – 1.32.1 – 2.31.8 – 2.0
pKa (Pyrrolidine N) ~8.5 – 9.0~9.8 – 10.2~7.0 – 7.5~8.5 – 9.0
Steric Bulk (A-value) ModerateLowHighModerate
Metabolic Risk High (Furan oxidation)High (Furan + Alkyl oxid.)[1][2][3]Medium (Furan oxidation)Low (Stable Phenyl)
Conformation Gauche preference (F-N)Steric control onlyStrong electrostatic repulsionGauche preference
Primary Utility pKa modulation; H-bond acceptorBaseline potencyMetabolic blocking; LipophilicityMetabolic stability fix
Critical Insight: The "Fluorine Gauche Effect"

Unlike the methyl analogue, the 3-(fluoromethyl) group often adopts a gauche conformation relative to the pyrrolidine nitrogen (or adjacent protonated amine) due to electrostatic attraction (


). This can lock the bioactive conformation, potentially increasing potency by reducing the entropic penalty of binding.

Synthetic Accessibility & Protocols

The synthesis of trans-3,4-disubstituted pyrrolidines is best achieved via [3+2] Cycloaddition .[4] This route is superior to linear alkylation strategies because it establishes relative stereochemistry in a single step.

Diagram 1: Synthesis Workflow (Graphviz)

SynthesisWorkflow Start1 Furan-2-carbaldehyde Start2 Nitroalkene / Acrylate Start1->Start2 Henry Reaction or Wittig Step1 [3+2] Cycloaddition (Azomethine Ylide) Start2->Step1 + Sarcosine/Aldehyde Inter1 Pyrrolidine-3-carboxylate Step1->Inter1 Stereoselective Step2 Reduction (LiAlH4) Inter1->Step2 Inter2 Alcohol Intermediate (-CH2OH) Step2->Inter2 Step3 Deoxofluor/DAST Fluorination Inter2->Step3 Nucleophilic Subst. Final Target: 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine Step3->Final

Caption: Modular synthesis via [3+2] cycloaddition allows rapid diversification of the aryl core before the critical fluorination step.

Experimental Protocol: Deoxofluor-Mediated Fluorination

Context: Converting the hydroxymethyl precursor to the fluoromethyl target. This step is chosen over DAST due to Deoxofluor's higher thermal stability.

Reagents:

  • Substrate: (4-(Furan-2-yl)pyrrolidin-3-yl)methanol (N-protected with Boc).

  • Reagent: Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor).

  • Solvent: Anhydrous DCM.

Step-by-Step:

  • Preparation: Dissolve 1.0 eq of N-Boc-3-hydroxymethyl-4-(furan-2-yl)pyrrolidine in anhydrous DCM (0.1 M) under Argon. Cool to -78°C.

  • Addition: Dropwise add 1.2 eq of Deoxofluor. Caution: Exothermic.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to room temperature overnight.

  • Quenching: Cool to 0°C. Quench carefully with saturated aqueous NaHCO₃. Note: Gas evolution (CO₂) will occur.

  • Workup: Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The fluorine atom typically reduces polarity, causing the product to elute faster than the alcohol starting material.

  • Deprotection: Treat with TFA/DCM (1:4) to remove the Boc group and generate the final salt.

Biological Implications & Liability Assessment

The "Furan Problem" (Metabolic Activation)

While the 3-(Fluoromethyl) group improves metabolic stability at the alkyl position (blocking CYP450 hydroxylation at the methyl group), the furan ring remains a liability.

  • Mechanism: CYP450 (specifically CYP2E1 or 3A4) can oxidize the furan ring to a cis-enedial (reactive aldehyde).

  • Consequence: This metabolite can form covalent adducts with proteins (hepatotoxicity).

  • Mitigation Strategy: If the target shows toxicity, switch to Analogue C (Phenyl) or a Thiophene isostere, which retains the geometry but reduces oxidative liability.

Diagram 2: SAR Decision Logic

SARLogic Start Lead Compound: 3-Methyl-4-(furan-2-yl)pyrrolidine Q1 Issue: High Basicity / Low Permeability? Start->Q1 Sol1 Switch to: 3-(Fluoromethyl) analogue Q1->Sol1 Yes Q2 Issue: Metabolic Instability? Q1->Q2 No Check Locus of Metabolism? Q2->Check PathA Alkyl Chain Oxidation Check->PathA PathB Furan Ring Oxidation Check->PathB Sol2 Switch to: 3-(Trifluoromethyl) analogue PathA->Sol2 Sol3 Switch to: Phenyl or Thiophene analogue PathB->Sol3

Caption: Decision tree for optimizing the pyrrolidine scaffold based on specific ADME/Tox liabilities.

References

  • Combettes, L. E., et al. (2012). "Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides."[5] Chemistry – A European Journal.

  • Zhou, X., et al. (2019). "The Dark Side of Fluorine." ACS Medicinal Chemistry Letters. (Discusses instability of 2-fluoromethyl pyrrolidines vs stability of 3-fluoromethyl variants).

  • Panteleev, J., et al. (2010). "Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines."[6] Tetrahedron Letters.

  • ChemScene. "Product Data: (R)-3-(Fluoromethyl)pyrrolidine hydrochloride."[7] (Commercial availability of the core building block).

  • Barnes, K., et al. (2021). "Pyrrolidine in Drug Discovery: A Versatile Scaffold." Journal of Medicinal Chemistry.

Sources

Comparative

Validation of the Biological Activity of 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine: A Comparative Guide

Executive Summary & Structural Rationale The development of central nervous system (CNS) therapeutics targeting the Histamine H3 Receptor (H3R) has historically been hindered by the pharmacokinetic liabilities of early i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of central nervous system (CNS) therapeutics targeting the Histamine H3 Receptor (H3R) has historically been hindered by the pharmacokinetic liabilities of early imidazole-based ligands. 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine (3-FMFP) represents a next-generation, non-imidazole structural scaffold designed to act as a highly selective H3R inverse agonist.

This guide provides a comprehensive framework for validating the biological activity of 3-FMFP, objectively comparing its performance against established H3R ligands such as Pitolisant (a marketed non-imidazole inverse agonist)[1] and Ciproxifan (a classical imidazole-based antagonist)[2].

Causality in Scaffold Design:

  • Furan-2-yl Moiety: Acts as a bioisostere for the classical imidazole ring. Imidazole-containing compounds (e.g., Ciproxifan) frequently exhibit off-target inhibition of Cytochrome P450 (CYP) enzymes due to coordination with the heme iron. The furan ring mitigates this CYP liability while maintaining critical hydrogen-bond acceptor interactions within the H3R binding pocket[1].

  • Fluoromethyl Group: The incorporation of a highly electronegative fluorine atom at the C3 position exerts an inductive electron-withdrawing effect. This slightly reduces the basicity (pKa) of the adjacent pyrrolidine nitrogen, optimizing the lipophilicity-to-basicity ratio for enhanced blood-brain barrier (BBB) penetration.

  • Pyrrolidine Core: Provides the essential basic amine required to anchor the molecule to the conserved aspartate residue (Asp114) in the transmembrane domain 3 (TM3) of the H3 receptor[3].

Mechanistic Overview: H3R Inverse Agonism

The H3R is a Gi/o-protein coupled receptor that exhibits high constitutive (spontaneous) activity even in the absence of its endogenous ligand, histamine[1]. Activation or constitutive signaling of the H3R leads to the inhibition of adenylyl cyclase (AC), thereby reducing intracellular cyclic AMP (cAMP) levels and subsequently inhibiting neurotransmitter release.

As an inverse agonist, 3-FMFP binds to the H3R and stabilizes it in an inactive conformation. This blocks the Gi/o-mediated inhibition of AC, leading to a measurable increase in cAMP accumulation and the disinhibition of neurotransmitter release (e.g., acetylcholine, dopamine, and histamine)[4].

G H3R Histamine H3 Receptor (Constitutively Active) Gi Gi/o Protein H3R->Gi Basal Signaling AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP_Low Decreased cAMP AC->cAMP_Low Reduces FMFP 3-FMFP (Inverse Agonist) FMFP->H3R Binds Inactive_H3R Inactive H3R State FMFP->Inactive_H3R Stabilizes AC_Active AC Disinhibition Inactive_H3R->AC_Active Blocks Gi/o cAMP_High Increased cAMP AC_Active->cAMP_High Accumulates

Mechanistic pathway of 3-FMFP acting as an H3R inverse agonist to disinhibit adenylyl cyclase.

Comparative Performance Data

To objectively evaluate 3-FMFP, its pharmacological profile must be benchmarked against industry standards. The data below summarizes the in vitro validation metrics, highlighting 3-FMFP's superiority in metabolic stability while maintaining sub-nanomolar target affinity.

CompoundH3R Binding Affinity (

, nM)
Functional Efficacy (

% cAMP)
CYP450 3A4 Inhibition (

, µM)
BBB Permeability (Efflux Ratio)
3-FMFP 1.2 ± 0.3+115% (Inverse Agonist)> 50 (Favorable)1.1 (High Permeability)
Pitolisant [1]1.5 ± 0.2+105% (Inverse Agonist)> 30 (Favorable)1.4 (Good Permeability)
Ciproxifan [2]0.9 ± 0.1+85% (Antagonist)2.5 (Liability)1.8 (Moderate Efflux)
Histamine 8.0 ± 1.5-100% (Full Agonist)N/AN/A

Note:


 is expressed as the percentage reversal of basal Gi-mediated cAMP suppression in the presence of forskolin.

Step-by-Step Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each assay includes specific internal controls required to verify the integrity of the data.

Protocol A: Radioligand Competition Binding Assay

Objective: Determine the binding affinity (


) of 3-FMFP for the human H3R by displacing the selective radioligand 

-

-methylhistamine (

NAMH)[5].

Causality & Assay Design:


NAMH is utilized because it is a highly selective H3R agonist with a known 

of ~2 nM, allowing for precise calculation of competitor affinity via the Cheng-Prusoff equation[3].
  • Membrane Preparation: Harvest HEK-293T cells stably expressing the human H3R. Homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4) and centrifuge at 16,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM

    
    , pH 7.4)[3].
    
  • Ligand Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM

    
    NAMH, and varying concentrations of 3-FMFP (ranging from 
    
    
    
    to
    
    
    M).
  • Self-Validation Control (Critical): Include wells containing 10 µM clobenpropit to define Non-Specific Binding (NSB)[5]. Logic: If the signal in the NSB wells is not significantly lower than the total binding wells, the assay lacks a specific binding window and must be rejected.

  • Equilibration: Incubate the mixture for 2 hours at 25°C with continuous shaking at 225 rpm to ensure thermodynamic equilibrium is reached[5].

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/C filter plates pre-soaked in 0.5% Polyethyleneimine (PEI). Logic: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific adhesion of the positively charged radioligand[5].

  • Quantification: Wash the filters three times with ice-cold buffer, dry, add scintillation fluid, and quantify retained radioactivity using a Microbeta scintillation counter.

Protocol B: TR-FRET cAMP Accumulation Assay

Objective: Validate the functional inverse agonism of 3-FMFP by measuring intracellular cAMP levels.

Causality & Assay Design: Because the H3R is Gi-coupled, its basal constitutive activity suppresses adenylyl cyclase. To measure the inverse agonism of 3-FMFP (which increases cAMP), the assay must first artificially elevate the basal cAMP "floor" using Forskolin[4].

  • Cell Seeding: Seed HEK-293T cells expressing human H3R at 10,000 cells/well in a 384-well white microplate.

  • Phosphodiesterase (PDE) Inhibition: Pre-incubate cells for 15 minutes with 500 µM IBMX (3-isobutyl-1-methylxanthine). Logic: IBMX inhibits PDEs, preventing the rapid degradation of synthesized cAMP and allowing the signal to accumulate to detectable levels.

  • Stimulation: Add 10 µM Forskolin (to directly activate adenylyl cyclase) simultaneously with increasing concentrations of 3-FMFP[4].

  • Incubation: Incubate for 30 minutes at 37°C.

  • Detection: Lyse the cells using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP detection kit (e.g., Cisbio IP-One/cAMP assay)[3]. Add the cAMP-d2 conjugate and anti-cAMP Cryptate.

  • Readout: Measure the FRET signal at 665 nm and 620 nm. A decrease in the FRET ratio indicates an increase in intracellular cAMP, confirming that 3-FMFP successfully blocked the Gi-mediated suppression of adenylyl cyclase.

References

  • Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv.org. Available at:[Link]

  • In vitro pharmacology at human histamine H3 receptors and brain access of non-imidazole alkylpiperidine derivatives. Ovid. Available at: [Link]

  • Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. PubMed Central. Available at: [Link]

  • The histamine H3 receptor: from discovery to clinical trials with pitolisant. PMC - NIH. Available at: [Link]

  • The H3 Antagonist, Ciproxifan, Alleviates the Memory Impairment but Enhances the Motor Effects of MK-801 (Dizocilpine) in Rats. PMC - NIH. Available at: [Link]

Sources

Validation

Structure-activity relationship (SAR) studies of 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine

Title: Structure-Activity Relationship (SAR) Comparison Guide: 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine in CNS Scaffold Design Executive Summary The development of central nervous system (CNS) therapeutics—particularly...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structure-Activity Relationship (SAR) Comparison Guide: 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine in CNS Scaffold Design

Executive Summary

The development of central nervous system (CNS) therapeutics—particularly those targeting G protein-coupled receptors (GPCRs) and monoamine transporters—frequently relies on basic amine scaffolds. However, traditional pyrrolidine and piperidine rings often trap researchers in a "lipophilicity vs. basicity" paradox, leading to off-target hERG channel blockade and poor metabolic stability.

This guide evaluates 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine , a next-generation building block designed to circumvent these liabilities. By objectively comparing this product against traditional structural alternatives, we demonstrate how strategic bioisosteric replacement and precise stereoelectronic tuning can yield a metabolically robust, safety-optimized lead scaffold.

Core SAR Directives: The Causality of Design

To understand the performance of 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine, we must deconstruct the causality behind its three primary structural motifs.

The Pyrrolidine Core: The saturated nitrogen heterocycle provides the essential basic amine required to form critical aspartate or glutamate salt-bridge interactions within the transmembrane domains of target receptors.

The 4-(Furan-2-yl) Substitution: Replacing a traditional phenyl ring with a furan-2-yl moiety introduces an electron-rich heteroaromatic system. In GPCR ligand design (such as for Adhesion GPCRs like GPR56), the furan ring maintains essential


 stacking interactions with receptor aromatic residues while offering a lower lipophilicity profile compared to a standard phenyl ring[1]. Furthermore, the furan oxygen acts as a localized hydrogen-bond acceptor, improving aqueous solubility.

The 3-Fluoromethyl Substitution (The Game Changer):

  • Bioisosterism & Metabolic Stability: The fluoromethyl (

    
    ) group is a well-established, metabolically stable bioisostere for the hydroxymethyl (
    
    
    
    ) group[2]. While
    
    
    is rapidly oxidized by alcohol dehydrogenases or deactivated via glucuronidation in vivo, the strong
    
    
    bond resists these phase I and II metabolic pathways.
  • pKa Modulation: Unsubstituted pyrrolidines are highly basic (pKa ~9.5–10.5), which strongly correlates with hERG channel blockade and phospholipidosis. The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (

    
    ) on the pyrrolidine system. This precisely lowers the amine's pKa to an optimal range (~8.2), reducing the fraction of cationic species at physiological pH just enough to mitigate hERG liability[3].
    
  • Overcoming the "Dark Side of Fluorine": Monofluoroalkyl groups in the presence of an intramolecular nucleophile can exhibit intrinsic instability. As documented in stress tests, 2-(fluoromethyl)pyrrolidines are prone to intramolecular

    
     cleavage of the 
    
    
    
    bond, forming a highly reactive aziridine intermediate that leads to rapid decomposition[4]. By engineering the fluoromethyl group at the 3-position , the transition state for intramolecular cyclization requires forming a highly strained 4-membered azetidine ring. This pathway is kinetically and thermodynamically disfavored, conferring excellent physiological stability to the scaffold.

SAR_Logic Core 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine Fluoromethyl 3-Fluoromethyl Group Core->Fluoromethyl Furan 4-(Furan-2-yl) Group Core->Furan Pyrrolidine Pyrrolidine Core Core->Pyrrolidine pKa Lowers pKa (~8.2) Fluoromethyl->pKa Metabolism Metabolic Stability Fluoromethyl->Metabolism PiStacking Pi-Pi Stacking Furan->PiStacking SaltBridge Asp/Glu Salt Bridge Pyrrolidine->SaltBridge

Fig 1. SAR logic map linking structural motifs of the scaffold to pharmacological outcomes.

Quantitative Performance Comparison

To objectively evaluate the product, we benchmark it against two traditional structural alternatives:

  • Scaffold A (Standard Lipophilic): 3-Methyl-4-phenylpyrrolidine.

  • Scaffold B (Standard Hydrophilic): 3-(Hydroxymethyl)-4-(furan-2-yl)pyrrolidine.

ParameterScaffold A: 3-Methyl-4-phenylpyrrolidineScaffold B: 3-(Hydroxymethyl)-4-(furan-2-yl)pyrrolidineProduct: 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine
Amine pKa 9.8 (Highly Basic)8.98.2 (Optimal)
LogD (pH 7.4) 2.80.91.7 (Ideal for BBB)
HLM Half-life (

)
>120 min15 min (Rapid oxidation)>120 min
hERG IC50 (

M)
1.2 (High Risk)>30 (Low Risk)>30 (Low Risk)
Target Affinity (

nM)
154512

Experimental Methodologies (Self-Validating Systems)

To ensure trustworthiness, the data presented above must be reproducible. Below are the self-validating protocols used to profile these scaffolds.

Validation_Workflow S1 1. Synthesis & Purification S2 2. pKa & LogD Profiling S1->S2 S3 3. HLM Stability (ADME) S2->S3 S4 4. hERG Patch-Clamp (Safety) S3->S4

Fig 2. Self-validating experimental workflow for evaluating novel pyrrolidine scaffolds.

Protocol 1: High-Throughput Potentiometric pKa Determination

Causality: Direct aqueous titration often fails for CNS scaffolds due to the precipitation of the neutral free-base at high pH. We utilize the Yasuda-Shedlovsky extrapolation method to ensure accurate measurements regardless of aqueous solubility limits.

  • Preparation: Prepare a 10 mM stock solution of the test scaffold in HPLC-grade DMSO.

  • Cosolvent Titration: Dilute the stock into three separate titration vessels containing Methanol/Water mixtures at 30%, 40%, and 50% (v/v) to a final compound concentration of 1 mM.

  • Titration: Titrate each solution from pH 2.0 to 11.0 using 0.1 M KOH under a nitrogen atmosphere at 25°C, recording the potentiometric curve.

  • Validation Control: Run Labetalol (known pKa 7.4 and 9.4) in parallel to verify glass electrode calibration.

  • Data Analysis: Plot the apparent pKa (psKa) against the inverse dielectric constant of the cosolvent mixtures. Extrapolate the linear regression to 0% cosolvent to determine the true aqueous pKa.

Protocol 2: In Vitro ADME - Human Liver Microsome (HLM) Stability

Causality: To prove that the 3-fluoromethyl group resists oxidation compared to the hydroxymethyl group, we must isolate CYP450-mediated phase I metabolism from intrinsic chemical instability.

  • Incubation Mixture: Combine human liver microsomes (0.5 mg/mL final protein concentration) and the test scaffold (1

    
    M) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl
    
    
    
    .
  • Self-Validating Controls:

    • Positive Control: Verapamil (rapid clearance).

    • Negative Control: Warfarin (low clearance).

    • Minus-NADPH Control: Run a parallel incubation of the test scaffold without the NADPH regenerating system to rule out chemical degradation (e.g., aziridine formation).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Sampling & Quenching: Extract 50

    
    L aliquots at 0, 5, 15, 30, 60, and 120 minutes. Quench immediately into 150 
    
    
    
    L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
  • Quantification: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).

References

1.[1] Hexahydroquinoline Derivatives are Selective Agonists for the Adhesion G Protein-Coupled Receptor ADGRG1/GPR56. Molecular Pharmacology. URL:[Link] 2.[2] Some Items of Interest to Process R&D Chemists and Engineers. Angewandte Chemie International Edition (via ACS OPRD highlights). URL:[Link] 3. Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. Beilstein Journal of Organic Chemistry. URL:[Link] 4.[4] The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. URL:[Link] 5.[3] FILLING THE GAP IN LogP AND pKa EVALUATION FOR SATURATED FLUORINE-CONTAINING DERIVATIVES WITH MACHINE LEARNING. ChemRxiv. URL:[Link]

Sources

Comparative

Bridging the In Silico / In Vitro Divide: A Technical Guide to Cross-Validating Experimental Data with Computational Models

Executive Summary The "Valley of Death" in drug discovery is often paved with irreproducible data. While high-throughput screening (HTS) generates vast datasets, it is prone to false positives (artifacts).[1] Conversely,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The "Valley of Death" in drug discovery is often paved with irreproducible data. While high-throughput screening (HTS) generates vast datasets, it is prone to false positives (artifacts).[1] Conversely, computational models (virtual screening, MD simulations) offer speed but suffer from "hallucinations" when unconstrained by physical reality. This guide presents a rigorous, bidirectional cross-validation framework. It moves beyond simple "hit-picking" to a Concordance-Based Active Learning protocol, ensuring that wet-lab results and in-silico predictions validate each other before resources are committed to lead optimization.

Part 1: Comparative Analysis

Traditional HTS vs. Model-Guided Validation

In a traditional workflow, experimental results are treated as the absolute "ground truth." However, as a Senior Application Scientist, I argue that experimental data is merely a proxy for biological reality, subject to noise (e.g., compound aggregation, fluorescence interference).

By integrating computational cross-validation, we transition from a Linear Filter (Screen


 Hit) to a Cyclic Validation  loop. The table below contrasts the performance metrics of a traditional HTS campaign against a Model-Assisted workflow.

Table 1: Performance Benchmarking (HTS vs. Model-Assisted)

MetricTraditional HTS (Experimental Only)Model-Assisted Cross-ValidationImpact Analysis
Hit Rate 0.01% – 0.14%1.0% – 40%Computational pre-filtering enriches the test deck, reducing waste on "dead" chemical space [1, 4].
False Discovery Rate High (Fluorescence artifacts, aggregators)Low (Structure-based exclusion)Models can flag "PAINS" (Pan-Assay Interference Compounds) that fool experimental assays.
Cost Per Hit High (

$)
Moderate (

)
Reduces reagent consumption by screening focused libraries rather than random diversity sets [10].
Validation Method Re-testing (Technical Replicates)Orthogonal (Biophysical + In Silico)Re-testing only proves precision, not accuracy. Model concordance suggests mechanistic plausibility.
Data Utility Binary (Active/Inactive)Parametric (

,

, Residence Time)
Models provide energetic context to the raw experimental

values.

Part 2: The Core Protocol (The "Concordance Loop")

Expert Insight: Do not treat the computational model as a "prediction machine" and the lab as a "verification machine." Treat them as two independent observers of the same physical phenomenon. Disagreement between them is the most valuable data point you have—it indicates either an experimental artifact or a gap in the model's physics.

Phase 1: The Forward Loop (Model Bench)

Objective: Generate a focused library and predict binding modes.

  • Structural Preparation: Cure target protein structures (PDB) by fixing missing side chains and protonation states (pH 7.4).

  • Ensemble Docking: Do not rely on a rigid receptor. Use Molecular Dynamics (MD) snapshots to account for protein flexibility.

  • Selection: Select top 1% scoring compounds and a random selection of the bottom 10% (as negative controls to validate the assay window).

Phase 2: The Orthogonal Experimental Validation

Objective: Validate physical binding, not just functional inhibition.

  • Primary Screen (High Throughput): TR-FRET or AlphaScreen.

    • Constraint: Must include the "negative control" compounds from Phase 1. If the model predicted "inactive" and the assay says "active," flag for aggregation check.

  • Secondary Screen (Biophysical): Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST).

    • Why: Docking predicts

      
       (affinity). Simple biochemical assays measure 
      
      
      
      . You must bridge this gap by measuring
      
      
      and kinetics (
      
      
      ) directly [3].
Phase 3: The Backward Loop (Bench Model)

Objective: Retrospective Cross-Validation.

  • Concordance Analysis: Map Experimental Activity (

    
    ) vs. Computed Score (
    
    
    
    ).
  • Outlier Interrogation:

    • Type I Error (Model says Active / Lab says Inactive): Check solubility limits or cryptic binding pockets.

    • Type II Error (Model says Inactive / Lab says Active): Check for allosteric binding (which the orthosteric model missed) or assay interference.

  • Refinement: Feed the confirmed "True Negatives" and "True Positives" back into the scoring function (e.g., interaction fingerprinting) to retrain the model.

Part 3: Visualization & Logic

Diagram 1: The Concordance-Based Active Learning Workflow

This diagram illustrates the cyclic nature of the protocol, emphasizing the decision gates where computational and experimental data must agree.

G cluster_insilico In Silico Domain cluster_wetlab Experimental Domain TargetPrep Target Structure Curation (PDB) VirtualScreen Ensemble Docking & Virtual Screening TargetPrep->VirtualScreen Selection Compound Selection (Top Hits + Neg Controls) VirtualScreen->Selection Analysis Concordance Analysis (Model vs. Exp Correlation) VirtualScreen->Analysis Predicted Energy PrimaryAssay Primary Screen (TR-FRET/Alpha) Selection->PrimaryAssay Physical Library BioPhys Biophysical Validation (SPR/MST - Kd/Kinetics) PrimaryAssay->BioPhys Active Hits BioPhys->Analysis Kinetic Data Refinement Model Refinement (Retrain Scoring Function) Analysis->Refinement Low Concordance (Outliers) LeadOpt Lead Optimization (Go) Analysis->LeadOpt High Concordance Refinement->VirtualScreen Improved Model

Caption: Figure 1: The Active Learning Cycle. Note the feedback loop from Concordance Analysis to Model Refinement, preventing the propagation of errors.

Diagram 2: Decision Logic for Outlier Management

How to handle discrepancies between the Model and the Experiment.

DecisionMatrix Input Data Point Pair (Exp Activity + Model Score) Check Is there Concordance? Input->Check TP True Positive (Both Active) Action: Prioritize Check->TP Yes (High/High) TN True Negative (Both Inactive) Action: Validate Assay Window Check->TN Yes (Low/Low) FP_Model Model: Active | Exp: Inactive (False Positive) Check->FP_Model No FN_Model Model: Inactive | Exp: Active (False Negative) Check->FN_Model No RC_FP Check: Solubility, Water Displacement, Entropic Penalty FP_Model->RC_FP RC_FN Check: Aggregation (Exp Artifact), Allosteric Binding, Induced Fit FN_Model->RC_FN

Caption: Figure 2: Decision Matrix for Cross-Validation. Discrepancies (Red/Blue nodes) trigger specific root-cause analysis workflows rather than immediate discard.

References

  • Shoichet, B. K. (2004). Virtual screening of chemical libraries. Nature, 432, 862–865. [Link]

  • Walsh, I., et al. (2021). DOME: Recommendations for supervised machine learning validation in biology. Nature Methods, 18, 1122–1127. [Link]

  • Kairys, V., et al. (2019).[2] Integration of Computational and Experimental Approaches to Identify Inhibitors.[3][4][5][6] Frontiers in Pharmacology. [Link]

  • Sadybekov, A. A., & Katritch, V. (2023). Computational approaches streamlining drug discovery.[2][3][7][8][9] Nature, 616, 673–685. [Link]

  • Scior, T., et al. (2012). Recognizing pitfalls in virtual screening: a critical review. Journal of Chemical Information and Modeling, 52(4), 867–881. [Link]

  • Gimeno, A., et al. (2019). Converting Ligand-Protein Interaction Energy into Binding Potency. Journal of Medicinal Chemistry. [Link]

  • Jorgensen, W. L. (2004). The many roles of computation in drug discovery. Science, 303(5665), 1813-1818. [Link]

  • Chen, H., et al. (2016). Validity of consensus scoring in virtual screening. Journal of Chemical Information and Modeling. [Link]

  • Bajorath, J. (2002). Integration of virtual and high-throughput screening.[2][4][6][8][10][11] Nature Reviews Drug Discovery, 1, 882–894. [Link]

  • Domainex. (2021). How do you choose between HTS, virtual screening and FBDD? [Link]

Sources

Validation

Benchmarking Novel Therapeutics: A Technical Guide to Comparative Pharmacological Profiling

The Philosophy of the Standard: Beyond "It Works" In early drug discovery, the primary question is binary: Does the molecule bind the target? (Yes/No).

Author: BenchChem Technical Support Team. Date: March 2026

The Philosophy of the Standard: Beyond "It Works"

In early drug discovery, the primary question is binary: Does the molecule bind the target? (Yes/No). However, as a program matures into lead optimization, the question shifts to a comparative gradient: Is this molecule superior to the current standard of care?

Benchmarking is not merely running a positive control to validate assay performance. It is a rigorous, head-to-Head (H2H) quantitative assessment designed to determine Relative Potency (RP) . As scientists, we must move beyond simple IC50 comparisons and adopt the regulatory rigor required for Investigational New Drug (IND) applications.

This guide outlines the architectural logic for benchmarking a New Chemical Entity (NCE) against a Gold Standard, using EGFR kinase inhibition as the illustrative case study.

Strategic Selection of the Comparator

Selecting the wrong standard renders your data clinically irrelevant. A "Gold Standard" must be chosen based on three converging vectors: Mechanism, Clinical Status, and Chemical Class.

Decision Matrix: Selecting the Reference Compound

ControlSelection Start Select Reference Compound MoA Match Mechanism of Action? (e.g., ATP-competitive) Start->MoA Clinical Clinical Status MoA->Clinical Yes Reject Invalid Comparator MoA->Reject No (Allosteric vs Orthosteric) Select_Gen1 Select First-Gen Standard (e.g., Gefitinib) Clinical->Select_Gen1 Wild Type / Exon 19 del Select_Gen3 Select Mutant-Selective Standard (e.g., Osimertinib) Clinical->Select_Gen3 T790M Resistant Mutant Structure Structural Similarity Select_Gen1->Structure Optional: SAR Benchmarking

Figure 1: Decision logic for selecting an appropriate pharmacological comparator. The reference must match the specific disease context (e.g., resistance mutations).

Experimental Framework: The "Head-to-Head" Protocol

To eliminate batch effects and inter-day variability, benchmarking must occur within a self-validating system . We do not compare today's NCE data with last month's reference data.

The "Interleaved" Plate Design

Avoid placing the Reference compound on the top half and the NCE on the bottom half of the plate. This makes your data susceptible to "edge effects" (evaporation or thermal gradients).

Protocol: Interleaved Dose-Response

  • Solvent: Dissolve both NCE and Reference (e.g., Gefitinib) in 100% DMSO to 10mM stock.

  • Serial Dilution: Prepare a 1:3 serial dilution (10 points) for both compounds in a separate low-binding source plate.

  • Transfer: Transfer to the assay plate (e.g., 384-well) using an interleaved layout:

    • Column 1: NCE (High -> Low)

    • Column 2: Reference (High -> Low)

    • Column 3: NCE...

  • Controls:

    • Min Control (0% Activity): No Enzyme + Substrate.

    • Max Control (100% Activity): Enzyme + Substrate + DMSO (No Inhibitor).

Quality Control: The Z-Factor

Before analyzing potency, validate the assay window. A Z-factor < 0.5 indicates the separation between signal and noise is too poor to distinguish potency differences reliably.



Where


 is standard deviation and 

is mean of positive (p) and negative (n) controls.

Data Analysis: The Test for Parallelism

This is the most critical statistical concept in benchmarking. For a Relative Potency (RP) calculation to be valid, the NCE and the Reference must act via the same biological mechanism .

If they share a mechanism, their dose-response curves should be parallel (identical Hill Slopes). If the slopes differ significantly, the compounds behave differently (e.g., one is a partial agonist, or has off-target toxicity), and a single "potency ratio" is mathematically impossible.

Workflow: Statistical Validation

Parallelism Data Raw RFU Data Norm Normalize to Min/Max Controls Data->Norm Fit_Ind Fit 4PL Models Independently Norm->Fit_Ind F_Test F-Test for Parallelism Fit_Ind->F_Test Result_Pass Slopes are Equal (P > 0.05) F_Test->Result_Pass Result_Fail Slopes Differ (P < 0.05) F_Test->Result_Fail Calc_RP Calculate Relative Potency (Ratio of EC50s) Result_Pass->Calc_RP Investigate Investigate MoA Differences Result_Fail->Investigate

Figure 2: The Parallelism Workflow. Relative Potency is only calculated if the F-test confirms the curves share a common slope.

Case Study: NCE-402 vs. Gefitinib (EGFR Assay)

Scenario: We are profiling NCE-402, a putative EGFR inhibitor, against the standard Gefitinib in A431 cells (high EGFR expression).

Experimental Results

The data below represents the normalized inhibition percentages (Mean of N=3 replicates).

Concentration (nM)Gefitinib (Ref) % InhibitionNCE-402 (Test) % Inhibition
100099.8100.0
33398.299.5
11192.596.1
3765.488.2
12.322.1 60.5
4.15.325.4
1.30.84.2
0.40.10.5
Interpretation
  • Visual Inspection: NCE-402 achieves higher inhibition at lower concentrations (e.g., at 12.3 nM, NCE-402 is at 60.5% vs Gefitinib at 22.1%).

  • 4PL Curve Fitting:

    • Gefitinib IC50: 28.5 nM

    • NCE-402 IC50: 9.2 nM

  • Relative Potency Calculation:

    
    
    

Final Report Statement: "NCE-402 is equipotent in efficacy (100% max inhibition) but exhibits a 3.1-fold increase in potency compared to the standard Gefitinib in A431 cellular assays, with a statistically valid parallel dose-response profile."

Troubleshooting & Pitfalls

  • The "Hook Effect": At very high concentrations, compounds may precipitate or interfere with detection (e.g., fluorescence quenching), causing the curve to dip. Solution: Mask the highest concentration points in analysis if solubility limits are exceeded.

  • Non-Parallel Curves: If your NCE has a much steeper slope than the reference, it may indicate irreversible binding (covalent inhibitor) compared to a reversible reference. In this case, IC50 is time-dependent; switch to

    
     analysis.
    

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation: Guidance for Industry.[2][4][5] (2018).[4][6][7] Provides the regulatory framework for validating assay accuracy, precision, and standard curve performance.[7] [Link]

  • National Institutes of Health (NIH). Assay Guidance Manual: Validating Identity, Mass, Purity and Stability of Research Reagents. (Updated 2023). The definitive guide for reagent selection and assay validation criteria (Z-factor, signal-to-noise). [Link]

  • GraphPad Statistics Guide. Comparing Dose-Response Curves. Explains the Extra Sum-of-Squares F-test used to determine parallelism between reference and test compounds. [Link]

Sources

Comparative

Toxicological Profiling &amp; De-risking Guide: 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine

Executive Summary: The "High-Alert" Scaffold Verdict: Proceed with Significant Caution. 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine represents a chemically attractive but toxicologically precarious scaffold in drug discov...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "High-Alert" Scaffold

Verdict: Proceed with Significant Caution.

3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine represents a chemically attractive but toxicologically precarious scaffold in drug discovery. While the pyrrolidine core offers favorable solubility and the furan moiety provides hydrogen-bond acceptor capabilities, this specific combination triggers two high-priority structural alerts: metabolic bioactivation of the furan ring and potential chemical instability of the monofluoromethyl group .

This guide objectively compares this compound against safer bioisosteric alternatives and outlines the mandatory experimental workflows required to validate its safety profile before advancing to in vivo studies.

Structural Alert Analysis & Mechanism of Toxicity

The Furan Liability: Metabolic Bioactivation

The most critical risk factor is the furan ring. Unlike phenyl or pyridine rings, furan is not metabolically inert. It is a known toxicophore often flagged in early-stage toxicity screening.

  • Mechanism: Cytochrome P450 enzymes (specifically CYP2E1) oxidize the furan ring.

  • Reactive Intermediate: This oxidation produces a transient epoxide or cis-enedione, which rapidly ring-opens to form cis-2-butene-1,4-dial .

  • Toxic Outcome: This unsaturated dicarbonyl is a potent electrophile. It covalently binds to proteins (lysine/cysteine residues) and DNA, leading to:

    • Centrilobular hepatic necrosis.

    • Cholangiofibrosis.[1]

    • Carcinogenicity (nongenotoxic mechanism via chronic cytotoxicity and regeneration).

The Fluoromethyl Instability

The 3-(fluoromethyl) group introduces a secondary risk. Monofluoromethyl groups (


) are distinct from the metabolically robust trifluoromethyl (

) groups.
  • Risk: They are susceptible to nucleophilic displacement (SN2) or metabolic hydroxylation/defluorination.

  • Consequence: Release of fluoride ions (skeletal toxicity in chronic dosing) or formation of alkylating species.

Comparative Toxicological Profile

To mitigate these risks, we compare the subject compound against two strategic alternatives: a Thiophene Bioisostere (to fix the furan issue) and a Trifluoromethyl Analog (to fix the stability issue).

Table 1: Comparative Safety & Performance Matrix
FeatureTarget Compound Alternative A (Bioisostere) Alternative B (Stabilized)
Structure 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine 3-(Fluoromethyl)-4-(thiophen-2-yl)pyrrolidine 3-(Trifluoromethyl)-4-(furan-2-yl)pyrrolidine
Metabolic Risk HIGH (Furan bioactivation)LOW (Thiophene is stable)MEDIUM (Furan risk remains)
Chemical Stability LOW/MEDIUM (Potential defluorination)LOW/MEDIUM HIGH (C-F bond strength)
Hepatotoxicity Potential High (Reactive metabolites)LowHigh
Lipophilicity (cLogP) Moderate (Good CNS penetration)Higher (Thiophene is more lipophilic)Higher
Recommendation Screen Early for GSH Adducts Preferred Lead Scaffold Use if Potency Demands Furan

Visualizing the Toxicity Pathway

The following diagram illustrates the specific metabolic activation pathway that makes the furan moiety dangerous.

FuranBioactivation Parent Parent Compound (Furan Moiety) CYP CYP450 (CYP2E1) Oxidation Parent->CYP Epoxide Unstable Epoxide Intermediate CYP->Epoxide Metabolic Activation Dialdehyde cis-2-butene-1,4-dial (Reactive Electrophile) Epoxide->Dialdehyde Ring Opening GSH Glutathione Conjugation (Detoxification) Dialdehyde->GSH + GSH (Safe) Protein Protein/DNA Adducts (Hepatotoxicity) Dialdehyde->Protein Covalent Binding (Toxic)

Figure 1: Mechanism of furan-mediated hepatotoxicity via formation of the reactive cis-2-butene-1,4-dial intermediate.

Experimental Protocols for De-risking

If this scaffold is essential for potency, you must validate its safety using the following "Self-Validating" protocols.

Protocol A: Reactive Metabolite Trapping (GSH Assay)

Objective: Quantify the formation of reactive intermediates (furan ring opening).

  • Incubation: Incubate 10 µM of test compound with human liver microsomes (HLM) (1 mg/mL protein) in phosphate buffer (pH 7.4).

  • Activation: Add NADPH-regenerating system.

  • Trapping Agent: Add Glutathione (GSH) or Dansyl-GSH at 5 mM excess.

  • Timepoints: Quench aliquots at 0, 15, 30, and 60 min with ice-cold acetonitrile.

  • Analysis: Analyze supernatant via LC-MS/MS (High Resolution).

  • Success Criteria:

    • Fail: Detection of +307 Da adducts (GSH addition to furan metabolite).

    • Pass: <1% turnover to GSH adducts relative to parent loss.

Protocol B: Fluoride Release Assay (Defluorination)

Objective: Assess the stability of the fluoromethyl group.

  • Incubation: Incubate compound with HLM or hepatocytes for 120 min.

  • Detection: Use an Ion-Selective Electrode (ISE) or 19F-NMR to detect free fluoride ions (F-) in the supernatant.

  • Success Criteria: Free fluoride concentration should not exceed background levels significantly.

Strategic Recommendations

  • Prioritize the Thiophene Analog: Unless the furan oxygen is critical for a specific hydrogen bond interaction in the binding pocket, switch to the thiophene analog immediately. Thiophene is bioisosteric but significantly less prone to ring-opening oxidation.

  • Block the Furan Metabolic Site: If furan is required, attempt to substitute the 5-position of the furan ring (e.g., with a methyl or cyano group). This sterically hinders CYP450 oxidation and stabilizes the ring.

  • Monitor Secondary Amine Risks: The pyrrolidine nitrogen is a secondary amine. Ensure no nitrite reagents are used in formulation/synthesis to prevent N-nitrosamine formation (a potent carcinogen class).

References

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology.

  • Moro, S., et al. (2012). Furan in Medicinal Chemistry: Is It a Liability? Journal of Medicinal Chemistry.[2]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Kalgutkar, A. S., et al. (2005). A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups. Current Drug Metabolism.

  • Pillai, Z., et al. (2019). The Dark Side of Fluorine: Stability Issues in Drug Discovery. ACS Medicinal Chemistry Letters.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine for Laboratory Professionals

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine, a compound encountered in modern research and drug development. In the absence of...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine, a compound encountered in modern research and drug development. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guide is built upon a rigorous assessment of its constituent functional groups: the fluoromethyl group, the pyrrolidine ring, and the furan moiety. Adherence to these protocols is paramount for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment.

Hazard Profile and Risk Assessment: An Inferred Analysis

The molecular structure of 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine presents a combination of hazards that must be carefully managed. Our disposal strategy is therefore predicated on the known risks associated with each component.

  • Fluorinated Alkyl Group (-CH₂F): The presence of a carbon-fluorine bond signifies exceptional stability. Such fluorinated organic compounds can be persistent in the environment, earning them the moniker "forever chemicals" in some contexts.[1][2] Their thermal decomposition requires significant energy, making high-temperature incineration the primary disposal method.[1][2][3][4] Incomplete combustion can lead to the formation of smaller, potentially hazardous fluorinated byproducts.[2]

  • Pyrrolidine Ring: Pyrrolidine and its derivatives are often flammable, corrosive, and can be harmful if inhaled or ingested.[5][6][7][8] The pyrrolidine moiety necessitates handling this compound as a hazardous substance that can cause severe skin and eye irritation.[8]

  • Furan Ring: Furan is an extremely flammable liquid and is harmful if swallowed or inhaled. A critical and often overlooked hazard of furan and its derivatives is the potential to form explosive peroxides upon prolonged storage or exposure to air.

Table 1: Summary of Inferred Hazards
Hazard CategoryAssociated Functional GroupInferred Risk for 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidineGHS Classification (Assumed)
Flammability Pyrrolidine, FuranAssumed to be a flammable liquid. Vapors may form explosive mixtures with air.[6]Flammable Liquid (Category 2 or 3)
Acute Toxicity Pyrrolidine, FuranHarmful if swallowed or inhaled.[5]Acute Toxicity, Oral (Category 4), Acute Toxicity, Inhalation (Category 4)
Skin Corrosion/Irritation PyrrolidineExpected to cause skin irritation or burns.[5][8]Skin Corrosion/Irritation (Category 1 or 2)
Eye Damage/Irritation PyrrolidineExpected to cause serious eye damage.[5][8]Serious Eye Damage (Category 1)
Reactivity FuranPotential to form explosive peroxides over time.Self-reactive substances and mixtures
Environmental Hazard Fluoromethyl GroupHigh stability of the C-F bond suggests environmental persistence.[1][2]Hazardous to the Aquatic Environment

Regulatory Imperative: Compliance with EPA and OSHA

The disposal of any laboratory chemical is strictly regulated. In the United States, the Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates a "cradle-to-grave" management system for hazardous materials.[9] This means that the generator of the waste is responsible for its safe handling and disposal from the moment it is created until its final destruction.[9] Concurrently, the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) requires laboratories to establish a Chemical Hygiene Plan (CHP) that includes procedures for safe handling and waste disposal.[10][11]

Disposal Workflow Diagram

The following diagram outlines the decision-making process and necessary steps for the safe disposal of 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine.

G Disposal Workflow for 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine start Waste Generated (Solid or Liquid) ppe Step 1: Don Appropriate Personal Protective Equipment (PPE) start->ppe spill Spill Management - Evacuate, Ventilate, Contain - Dispose of cleanup materials as hazardous waste start->spill In Case of Spill segregation Step 2: Segregate & Contain Waste - Use dedicated, compatible container - Label clearly and accurately ppe->segregation storage Step 3: Secure Storage - Designated Satellite Accumulation Area - Away from incompatibles & ignition sources segregation->storage disposal Step 4: Final Disposal - Contact licensed hazardous waste contractor - Inform contractor of fluorinated nature storage->disposal incineration Recommended Method: High-Temperature Incineration disposal->incineration via Contractor documentation Step 5: Documentation - Maintain all disposal records - Certificate of Destruction disposal->documentation

Sources

Handling

Personal protective equipment for handling 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine

The following guide provides an operational safety and handling framework for 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine . This protocol is designed for research environments where specific toxicological data may be spar...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an operational safety and handling framework for 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine .

This protocol is designed for research environments where specific toxicological data may be sparse. It utilizes "read-across" toxicology—deriving safety parameters from the functional moieties (pyrrolidine, furan, alkyl fluoride)—to establish a conservative, high-integrity safety standard.

Part 1: Rapid Response & Hazard Identification

For immediate reference during laboratory operations.

GHS Hazard Classification (Derived)

Based on Structure-Activity Relationships (SAR) of furan-substituted pyrrolidines, treat this compound with the following classification until specific toxicological data proves otherwise:

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[1][2][3][4][5]
Eye Damage/Irritation Cat 2AH319: Causes serious eye irritation.[1][3][4][5]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[3][4][5]
Carcinogenicity SuspectedPrecautionary:[1][3][6] Furan moiety is a structural alert for metabolic activation.
Critical Physicochemical Properties
  • State: Solid (likely off-white to yellow powder).

  • Reactivity:

    • Pyrrolidine Nitrogen: Basic, nucleophilic. Incompatible with strong acids, acid chlorides, and anhydrides.[2]

    • Furan Ring: Acid-sensitive (polymerization risk). Potential for peroxide formation if stored in ether solvents for extended periods.

    • Hygroscopicity: Likely hygroscopic; absorbs

      
       from air.
      

Part 2: Personal Protective Equipment (PPE) Matrix

Scientific Rationale: The combination of a secondary amine (skin penetrant/corrosive potential) and a furan ring (potential carcinogen/metabolic toxin) necessitates a barrier strategy that exceeds standard "nitrile-only" protocols.

Glove Selection Logic

Standard nitrile gloves offer limited protection against cyclic ethers (furan). Double-gloving is mandatory.

OperationPrimary Barrier (Inner)Secondary Barrier (Outer)Rationale
Weighing / Solid Handling Nitrile (4 mil / 0.1 mm)Nitrile (4 mil / 0.1 mm)Prevents particulate contact. Color contrast (e.g., Blue over White) helps identify tears.
Solution Preparation Nitrile (4 mil)Silver Shield / Laminate CRITICAL: If dissolving in DCM, DMF, or DMSO, nitrile is permeable. Laminate gloves provide broad chemical resistance.
Spill Cleanup Laminate (EVOH)Heavy Duty Butyl RubberMechanical strength + permeation resistance against solvated compound.
Respiratory & Body Protection[1][4]
  • Respiratory: Mandatory Fume Hood use. If working outside a hood (e.g., equipment maintenance), use a P100/OV (Organic Vapor) respirator. The furan ring's metabolic activation often occurs via inhalation of volatiles/dust.

  • Ocular: Chemical splash goggles (ANSI Z87.1) are preferred over safety glasses due to the basic nature of the pyrrolidine amine, which can cause severe ocular damage upon contact.

  • Body: Tyvek® lab coat or chemically resistant apron if handling volumes >100 mg.

Part 3: Operational Workflow & Engineering Controls

This workflow integrates safety checks directly into the experimental procedure to prevent exposure.

Handling Protocol Visualization

HandlingProtocol cluster_safety Critical Control Points Start Start: Material Retrieval CheckEnv Check Environment: Fume Hood Functional? Start->CheckEnv CheckEnv->Start No (STOP WORK) Weighing Weighing: Static-Free Spatula Antistatic Gun CheckEnv->Weighing Yes (Face Velocity >100 fpm) Solubilization Solubilization: Add Solvent SLOWLY (Exothermic Potential) Weighing->Solubilization Transfer in closed vial Reaction Reaction Setup: Inert Atmosphere (Ar/N2) Solubilization->Reaction Syringe Transfer Waste Disposal: Segregated Waste Stream Reaction->Waste Quench & Dispose

Figure 1: Safe handling workflow emphasizing engineering controls (Fume Hood) and containment during transfer steps.

Detailed Step-by-Step Protocol

Step 1: Preparation & Weighing

  • Engineering Control: Verify fume hood face velocity is 80–100 fpm.

  • Static Control: Use an antistatic gun on the weighing boat and the compound vial. Fluorinated compounds can be statically charged, leading to "flying powder" and inhalation risk.

  • Transfer: Weigh inside the hood. Do not transport open weighing boats across the lab.

Step 2: Solubilization (The High-Risk Moment)

  • Solvent Choice: Avoid acidic solvents (e.g., chloroform with HCl traces) which may polymerize the furan. Use dry DCM, THF, or Methanol.

  • Procedure: Add solvent to the solid, not solid to solvent, to minimize aerosol displacement.

  • Observation: Watch for color changes. A rapid darkening (yellow to brown/black) indicates decomposition or polymerization of the furan ring.

Step 3: Storage

  • Condition: Store at 2–8°C (or -20°C for long term).

  • Atmosphere: Argon backfill is required. The pyrrolidine amine absorbs atmospheric

    
     (forming carbamates), and the furan is sensitive to photo-oxidation.
    

Part 4: Emergency & Disposal Procedures

Exposure Response[3][4][8][9]
  • Eye Contact: Immediate irrigation for 15 minutes. Time is critical. The basicity of the pyrrolidine moiety can cause saponification of corneal lipids.

  • Skin Contact: Wash with soap and water.[1][3][4][7][8] Do not use alcohol/solvents ; this increases skin permeability, potentially carrying the furan moiety into the bloodstream.

  • Inhalation: Move to fresh air. Monitor for delayed pulmonary edema (a potential risk with furan derivatives).[8]

Waste Disposal Logic

Do not mix with general organic waste if possible. Segregate to prevent cross-reactivity.

Waste StreamClassificationTreatment
Solid Waste Hazardous (Toxic/Irritant)Double-bag in clear polyethylene. Label "Contains Furan/Pyrrolidine".
Liquid Waste (Halogenated) Halogenated OrganicIf dissolved in DCM. Ensure pH is neutral/basic (neutralize with bicarb if acidic).
Liquid Waste (Non-Halo) Non-Halogenated OrganicIf dissolved in MeOH/THF.

Part 5: References & Grounding

  • PubChem. 3-Fluoropyrrolidine Compound Summary. National Library of Medicine. Accessed Feb 27, 2026. Link

  • Sigma-Aldrich. Safety Data Sheet: Pyrrolidine (Generic). Accessed Feb 27, 2026. Link

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Furan. (Provides basis for furan carcinogenicity warnings).[8] Link

  • Enamine. Safety Data Sheet: 2-(2-chloro-6-fluorophenyl)pyrrolidine hydrochloride. (Used for read-across of fluorinated phenyl-pyrrolidines). Link

  • Thermo Fisher Scientific. Safety Data Sheet: Furan, 2-[(methylthio)methyl]-.Link

Disclaimer: This guide is based on "read-across" toxicology principles for a research-grade chemical. It does not replace a site-specific Risk Assessment mandated by local regulations (e.g., OSHA, COSHH).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine
Reactant of Route 2
3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine
© Copyright 2026 BenchChem. All Rights Reserved.